5-bromo-3-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-nitro-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDXGRUDPFLMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-bromo-3-nitro-1H-pyrazole
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to modulate biological activity have cemented its status as a "privileged scaffold." This is evidenced by its presence in a range of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[2][3] The functionalization of the pyrazole ring is a key strategy for fine-tuning the pharmacological profiles of lead compounds, influencing properties such as potency, selectivity, and metabolic stability.[3]
Within the vast chemical space of pyrazole derivatives, this compound emerges as a particularly valuable and versatile building block for synthetic chemists and drug development professionals. This guide provides an in-depth analysis of its core chemical properties, reactivity, and strategic applications, offering field-proven insights into leveraging this molecule for the synthesis of novel chemical entities.
Core Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. The molecule's architecture is defined by the aromatic pyrazole ring, which is substituted with a strongly electron-withdrawing nitro group at the C3 position and a halogen atom (bromine) at the C5 position. This specific substitution pattern dictates its unique reactivity and synthetic potential.
| Property | Value | Source |
| CAS Number | 1208314-00-4 | [4] |
| Molecular Formula | C₃H₂BrN₃O₂ | [4] |
| Molecular Weight | 191.97 g/mol | [4][5] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% (commercial) | [4] |
The presence of the N-H proton allows for the existence of tautomers, a common feature of N-unsubstituted pyrazoles.[6][7] Furthermore, the N-H group can participate in hydrogen bonding, influencing the molecule's crystal packing and solubility. Insights from the crystal structure of the closely related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid reveal extensive hydrogen bonding networks, a characteristic likely shared by the title compound.[8]
Regioselective Synthesis Strategies
The synthesis of specifically substituted pyrazoles often presents a challenge in controlling regioselectivity.[9] While a definitive, published synthesis for this compound is not prominently available, a logical and regioselective pathway can be constructed based on established pyrazole chemistry. A common strategy involves the cyclocondensation of a 1,3-difunctional precursor with hydrazine.[1][2]
A plausible synthetic approach would involve the initial formation of the 5-bromopyrazole core, followed by a regioselective nitration step. The bromine atom at the 5-position would sterically hinder and electronically deactivate the adjacent 4-position, directing the incoming nitro group to the 3-position.
Caption: Proposed workflow for the regioselective synthesis of this compound.
Spectroscopic Characterization Profile
The structural elucidation of this compound relies on standard spectroscopic techniques. While experimental data is sparse in the literature, a predictive analysis based on the electronic environment of the molecule provides a reliable characterization profile.[10][11]
| Technique | Expected Observations |
| ¹H NMR | A single singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the C4-H proton. A broad singlet at lower field (>10 ppm) for the N1-H proton. |
| ¹³C NMR | Three distinct signals for the pyrazole ring carbons. The C3 and C5 carbons, directly attached to the electron-withdrawing nitro and bromo groups, would appear downfield compared to the C4 carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3100-3300), asymmetric and symmetric NO₂ stretching (~1550 and ~1350), C=N stretching within the ring (~1600), and C-Br stretching (<700). |
| Mass Spec (EI) | A prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. |
Reactivity and Synthetic Utility: A Chemist's Guide
The true value of this compound lies in its predictable and versatile reactivity, which is dominated by the interplay between the bromo and nitro substituents.
-
N-H Acidity and N-Alkylation/Arylation : The N-H proton is acidic and can be readily removed by a base to form the pyrazolate anion. This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation to introduce substituents at the N1 position, a common strategy for modulating biological activity.
-
The C5-Br Bond: A Handle for Cross-Coupling : The bromine atom at the C5 position is the molecule's primary reactive handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.
-
Heck Coupling : Reaction with alkenes.
-
Buchwald-Hartwig Amination : Reaction with amines to form 5-aminopyrazole derivatives.
This reactivity allows for the rapid generation of diverse molecular libraries from a single, common intermediate, which is a cornerstone of modern drug discovery.[12]
-
-
Influence of the Nitro Group : The C3-NO₂ group is a powerful electron-withdrawing group. It deactivates the pyrazole ring towards electrophilic aromatic substitution. However, its presence enhances the acidity of the N-H proton and can serve as a key pharmacophoric element, often improving the biological potency of the final compound.[3] In some cases, the nitro group itself can be a site for nucleophilic aromatic substitution (SNAAr) or can be reduced to an amino group, providing another point for diversification.
Caption: Key reaction pathways for the functionalization of this compound.
Applications in Drug Development
The structural motif of this compound is highly attractive for generating compounds with therapeutic potential. The pyrazole core is a known bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.
The presence of both bromo and nitro groups has been linked to significant biological activities. For instance, benzofuran pyrazoles substituted with both nitro and bromo groups have demonstrated superior pain response inhibition compared to other analogues, highlighting the potential synergistic effect of these functional groups on antinociceptive efficacy.[13][14] The ability to use the C5-bromo position for library diversification allows researchers to systematically explore the structure-activity relationship (SAR) around the pyrazole core to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C5 position of this compound.
Objective: To synthesize 5-aryl-3-nitro-1H-pyrazole.
Pillar of Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired product, providing an internal validation checkpoint.
Methodology:
-
Reagent Preparation (Causality): To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq). The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Addition of Coupling Partners: Add the desired arylboronic acid (1.2 eq). A slight excess of the boronic acid is used to drive the reaction to completion.
-
Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (Na₂CO₃, 2.0 eq). The base is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can damage the catalyst.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3-nitro-1H-pyrazole product.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic tool for innovation in synthetic and medicinal chemistry. Its well-defined reactivity, governed by the C5-bromo handle and the C3-nitro group, provides a reliable and versatile platform for constructing complex molecular architectures. For researchers and scientists in drug development, mastering the chemistry of this building block opens the door to novel libraries of pyrazole derivatives with significant potential to address a wide range of therapeutic targets. As the demand for new and effective pharmaceuticals continues to grow, the importance of such versatile intermediates will undoubtedly increase, making this compound a key player in the future of drug discovery.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-3-nitropyrazol-1-ide | C3HBrN3O2- | CID 86337822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]
- 12. nbinno.com [nbinno.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-bromo-3-nitro-1H-pyrazole (CAS No. 1208314-00-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-3-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. The document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of commercially available pharmaceuticals.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules with specific biological activities. The introduction of substituents onto the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern medicinal chemistry. This compound, in particular, offers a unique combination of reactive sites, making it a valuable intermediate for the synthesis of more complex molecular architectures.
Chemical Identity and Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 1208314-00-4[2]
-
Molecular Formula: C₃H₂BrN₃O₂[2]
-
Molecular Weight: 191.97 g/mol
| Property | Value | Source |
| Appearance | White to off-white solid | General knowledge |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO | Inferred from structure |
Synthesis of this compound: A Proposed Protocol
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 3-Bromopyrazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Substrate: Dissolve 3-bromopyrazole in a minimal amount of concentrated sulfuric acid and cool the solution to 0-5 °C.
-
Reaction: Slowly add the 3-bromopyrazole solution to the nitrating mixture via the dropping funnel, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid, a mixture of nitrobromopyrazole isomers, is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Causality Behind Experimental Choices:
-
The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic compounds. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Maintaining a low temperature (0-5 °C) is crucial to control the exothermic nitration reaction and to minimize the formation of byproducts.
-
The reaction is monitored by TLC to determine the point of maximum conversion of the starting material and to avoid over-nitration or degradation.
Step 2: Isomer Separation
-
Purification: The crude mixture of isomers is purified and separated by column chromatography on silica gel.
-
Elution: A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating constitutional isomers.
-
Isolation: Fractions are collected and analyzed by TLC. Those containing the desired this compound isomer are combined, and the solvent is removed under reduced pressure to yield the pure product.
Causality Behind Experimental Choices:
-
Column chromatography is the most common and effective technique for separating isomers with different polarities. The nitro and bromo substituents at different positions on the pyrazole ring will result in a difference in the overall polarity of the molecules, allowing for their separation on a stationary phase like silica gel.
Chemical Reactivity: A Versatile Synthetic Intermediate
The reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the labile bromo substituent on the pyrazole ring.
Electrophilic and Nucleophilic Sites
The pyrazole ring is an aromatic heterocycle. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic attack. The bromine atom at the 5-position is a potential leaving group in nucleophilic aromatic substitution reactions.
Caption: Key reactive sites of this compound.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAAr): The bromine atom at the C5 position can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols). This reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the Meisenheimer intermediate. This allows for the introduction of a wide range of functional groups at this position.
-
N-Functionalization: The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting pyrazolate anion can be alkylated or arylated to introduce substituents at the N1 position.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides access to 5-bromo-1H-pyrazol-3-amine derivatives, which are also valuable synthetic intermediates.
Applications in Drug Discovery and Materials Science
Substituted nitropyrazoles are important precursors in the synthesis of a variety of biologically active compounds. The functional groups on this compound allow for its elaboration into more complex molecules with potential therapeutic applications.
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The substituents on the pyrazole ring can be modified to achieve selective binding to the ATP-binding site of specific kinases.
-
Antimicrobial Agents: Pyrazole derivatives have been shown to exhibit a broad spectrum of antimicrobial activity. The ability to introduce diverse functional groups onto the this compound core makes it an attractive starting point for the development of new antibacterial and antifungal agents.
-
Agrochemicals: The pyrazole core is also found in a number of commercially successful herbicides and insecticides.
-
Materials Science: The unique electronic and photophysical properties of some pyrazole derivatives make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its distinct reactive sites offer multiple avenues for functionalization, enabling the creation of a diverse library of complex molecules. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, which should empower researchers and drug development professionals to effectively utilize this compound in their research endeavors.
References
An In-depth Technical Guide to 5-bromo-3-nitro-1H-pyrazole: A Versatile Scaffold for Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 5-bromo-3-nitro-1H-pyrazole. We will delve into its fundamental physicochemical properties, validated synthesis protocols, characterization methodologies, and its strategic application as a high-value scaffold in modern pharmaceutical research. The narrative is grounded in established chemical principles, providing not just procedural steps but the critical reasoning behind them to ensure reproducibility and inspire further innovation.
Core Molecular Profile and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyrazole ring system. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant[1]. The strategic placement of a bromine atom and a nitro group on this core imparts unique chemical reactivity and physical properties, making it a highly versatile intermediate for chemical synthesis.
The bromine atom at the 5-position serves as a key functional handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of the chemical space around the pyrazole core. The nitro group at the 3-position is a strong electron-withdrawing group, which significantly modulates the electronic character of the pyrazole ring. This electronic influence can be crucial for tuning the binding affinity of a drug candidate to its biological target. Furthermore, the nitro group can be readily reduced to an amine, providing an additional vector for diversification.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₂BrN₃O₂ | [2] |
| Molecular Weight | 191.97 g/mol (Average) | [3] |
| 190.96 g/mol (Monoisotopic) | [4] | |
| CAS Number | 1208314-00-4 | [2] |
| Appearance | (Typically) Off-white to yellow solid | General Knowledge |
| Purity | ≥95% (Commercially available) | [2] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to substituted pyrazoles exist, a common and reliable strategy involves the cyclocondensation of a hydrazine with a suitably functionalized 1,3-dicarbonyl equivalent, followed by electrophilic halogenation and nitration. The specific sequence of these steps is critical for achieving the desired regiochemistry.
Proposed Synthetic Pathway
A logical approach to synthesizing this compound involves the nitration of a commercially available pyrazole, followed by bromination. The regioselectivity of these electrophilic substitution reactions is governed by the directing effects of the ring nitrogens and any existing substituents.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Nitro-1H-pyrazole
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%) and cool the flask to 0-5 °C in an ice-water bath.
-
Reagent Addition: Slowly add 1H-pyrazole to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. Stir until all the pyrazole has dissolved.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 70%) and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise via the dropping funnel to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
Causality: The use of concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the acidic aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 3-nitro-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the 3-nitro-1H-pyrazole obtained from the previous step in a suitable solvent such as acetic acid or acetonitrile.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Causality: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine (Br₂). The existing nitro group is a meta-director, but in the pyrazole ring, the electronic effects of the ring nitrogens dominate, directing the electrophilic bromine to the C5 position.
-
-
Reaction Completion: Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Structural Validation and Quality Control
The identity and purity of the synthesized this compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques. This self-validating system ensures the material is suitable for subsequent applications in sensitive assays or multi-step syntheses.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show a characteristic singlet for the C4-H proton, typically in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the adjacent nitro group and bromine atom. A broad singlet corresponding to the N1-H proton will also be present at a more downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show three distinct signals for the pyrazole ring carbons. The chemical shifts will be influenced by the attached bromo and nitro substituents.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in negative mode should show a molecular ion peak [M-H]⁻ at m/z corresponding to C₃HBrN₃O₂⁻. A key diagnostic feature will be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Elemental Analysis: Combustion analysis should provide the percentage of Carbon, Hydrogen, and Nitrogen, which must correspond to the calculated values for the molecular formula C₃H₂BrN₃O₂ within an acceptable margin of error (±0.4%).
Strategic Applications in Drug Discovery
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties[1][5]. The specific structure of this compound makes it an ideal starting point for building libraries of novel compounds for high-throughput screening and lead optimization.
The addition of electron-withdrawing bromo and nitro groups has been shown to enhance the biological efficacy of certain pyrazole analogs[6]. This compound serves as a powerful building block for several strategic applications:
-
Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it can be used in fragment screening campaigns to identify initial low-affinity binders to a protein target. The bromine atom then provides a reliable reaction site for fragment growing or linking.
-
Lead Optimization: In an established lead series, the 5-bromo-pyrazole moiety can be introduced to explore new interactions within a binding pocket. The bromine can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling to systematically probe the structure-activity relationship (SAR).
-
Scaffold for Parallel Synthesis: The defined points of reactivity (N-H for alkylation/arylation and C-Br for cross-coupling) allow for the rapid generation of compound libraries using automated parallel synthesis platforms.
Caption: Role of this compound in a drug discovery cascade.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related nitroaromatic and brominated heterocyclic compounds apply.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound[7].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8]. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[7][8].
-
Toxicity: Compounds of this class may be harmful if swallowed, causing irritation to the skin, eyes, and respiratory system[7][9].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
By adhering to these guidelines and leveraging the unique chemical attributes of this compound, researchers can safely and effectively utilize this valuable compound to advance their drug discovery and development programs.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-nitro-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-3-nitropyrazol-1-ide | C3HBrN3O2- | CID 86337822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. fishersci.fr [fishersci.fr]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
5-bromo-3-nitro-1H-pyrazole synthesis pathways
An In-depth Technical Guide to the Synthesis of 5-bromo-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties and versatile reactivity imparted by the electron-withdrawing nitro group and the synthetically adaptable bromo substituent. However, the regioselective synthesis of this compound presents significant challenges due to the directing effects of the pyrazole ring nitrogens and the substituents. This guide provides a comprehensive overview of plausible synthetic pathways, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. By synthesizing information from established literature on pyrazole chemistry, this document aims to equip researchers with the knowledge required to efficiently and selectively synthesize this compound.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a prominent scaffold in a vast array of pharmaceuticals and agrochemicals.[1][2] Its aromatic nature and the presence of two nitrogen atoms allow for diverse substitution patterns, leading to a wide range of biological activities.[2][3] Specifically, halogenated and nitrated pyrazoles serve as crucial intermediates in the construction of more complex molecular architectures, often through cross-coupling reactions or nucleophilic aromatic substitution.[4]
The target molecule, this compound, is of particular interest. The nitro group at the C3 position significantly influences the molecule's electronic profile and can be reduced to an amino group, providing a handle for further functionalization. The bromine atom at the C5 position is a versatile synthetic handle, readily participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[4]
The primary challenge in synthesizing this compound lies in achieving the desired 3,5-disubstitution pattern. Electrophilic substitution on the pyrazole ring is highly regioselective, with the C4 position being the most favored site for attack.[5][6][7] Therefore, direct nitration and bromination of 1H-pyrazole typically yield 4-substituted products.[2] This guide will explore synthetic strategies that navigate these regiochemical hurdles.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of this compound reveals two primary pathways, contingent on the order of the bromination and nitration steps.
References
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Introduction: Elucidating the Structure of a Novel Pyrazole Derivative
An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound featuring a pyrazole core, a fundamental scaffold in medicinal chemistry. The strategic placement of a bromine atom and a nitro group suggests its potential as a versatile building block for the synthesis of novel pharmaceutical agents and materials.[1] Accurate and comprehensive structural confirmation is the bedrock of any subsequent research and development. This guide serves as a detailed manual for the spectroscopic characterization of this compound, providing not only the protocols for data acquisition but also a deep dive into the theoretical basis for spectral interpretation. As direct experimental data for this specific molecule is not widely published, this document will focus on the predictive analysis and the self-validating methodologies required to achieve unambiguous structural confirmation.
Molecular Structure and Atom Labeling
To ensure clarity in spectral assignments, the following numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its ability to dissolve a wide range of polar organic compounds and its tendency to slow the exchange of acidic protons, such as the N-H proton of the pyrazole, making it more likely to be observed.[3] A standard 500 MHz or higher field spectrometer is recommended to achieve optimal resolution of signals.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Acquire a ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.[5]
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[5]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ≈ 39.52 ppm).
Data Interpretation and Predicted Spectral Features
The structure of this compound predicts a simple yet informative NMR profile.
¹H NMR Predictions:
-
N1-H: A broad singlet is expected, likely in the downfield region (δ > 10 ppm), characteristic of an acidic N-H proton on a heterocyclic ring. Its exact position and broadness will be highly dependent on concentration and residual water in the solvent.
-
C4-H: A sharp singlet is expected for the lone proton on the pyrazole ring. Due to the strong electron-withdrawing effect of the adjacent nitro group at C3 and the electronegativity of the bromine at C5, this proton is significantly deshielded and is predicted to appear downfield, likely in the δ 7.5-8.5 ppm range.[6]
¹³C NMR Predictions:
The molecule possesses three distinct carbon atoms in the pyrazole ring.
-
C3: This carbon is attached to the strongly electron-withdrawing nitro group, which will shift its resonance significantly downfield. It is expected to be in the δ 150-160 ppm region.[7]
-
C5: This carbon is attached to the bromine atom. The "heavy atom effect" of bromine typically shifts the attached carbon's resonance upfield compared to an unsubstituted carbon, but its position relative to the other carbons can vary. A predicted range is δ 110-125 ppm.
-
C4: This carbon is attached to a hydrogen atom and is situated between the two substituted carbons. Its resonance is expected to be the most upfield of the three ring carbons, likely in the δ 105-115 ppm region.
| Predicted ¹H NMR Data (in DMSO-d₆) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| > 10 | Broad Singlet | 1H | N1-H |
| 7.5 - 8.5 | Singlet | 1H | C4-H |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 160 | C3 |
| 110 - 125 | C5 |
| 105 - 115 | C4 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an indispensable tool for confirming the presence of specific functional groups within a molecule.[8] For this compound, the most diagnostic signals will be from the N-H and the nitro (NO₂) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
ATR (Preferred): Place a small, solid sample directly onto the ATR crystal of the FT-IR spectrometer and apply pressure to ensure good contact.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]
-
Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.[9]
Data Interpretation and Predicted Spectral Features
The IR spectrum provides a molecular fingerprint, with several key expected absorptions.
-
N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹ due to the stretching of the N-H bond.
-
C-H Stretch (Aromatic): A weaker absorption may be visible around 3000-3100 cm⁻¹ corresponding to the C4-H stretch.
-
NO₂ Asymmetric & Symmetric Stretches: The presence of the nitro group is confirmed by two very strong and sharp absorption bands.[10] For aromatic nitro compounds, these are typically found at:
-
C=N and C=C Stretches: Absorptions corresponding to the pyrazole ring stretches are expected in the 1600-1400 cm⁻¹ region. These may sometimes overlap with the strong nitro group absorptions.
| Predicted FT-IR Data | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Medium, Broad | N-H Stretch |
| 3000 - 3100 | Weak | Aromatic C-H Stretch |
| 1550 - 1475 | Very Strong | Asymmetric NO₂ Stretch |
| 1360 - 1290 | Very Strong | Symmetric NO₂ Stretch |
| 1600 - 1400 | Medium-Weak | C=N, C=C Ring Stretches |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule, serving as the final piece of the structural puzzle.
Expertise & Experience: The Bromine Isotope Pattern
A key self-validating feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in the molecular ion appearing as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.[12]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Data Interpretation and Predicted Spectral Features
The molecular formula is C₃H₂BrN₃O₂. The monoisotopic mass is calculated to be approximately 190.94 Da for the ⁷⁹Br isotope and 192.94 Da for the ⁸¹Br isotope.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z ≈ 191 and 193. This is the most diagnostic feature.
-
Key Fragmentation Pathways: EI is a high-energy technique that causes fragmentation. Logical losses from the molecular ion provide further structural confirmation.[13]
-
Loss of NO₂: A significant fragment resulting from the cleavage of the C-N bond, leading to peaks at m/z 145 and 147 (M - 46).
-
Loss of NO: A subsequent loss of nitric oxide from the [M-O]⁺ fragment or other pathways can occur.
-
Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 112 (M - 79/81).
-
| Predicted Mass Spectrometry Data (EI-MS) | ||
| m/z (relative intensity) | Isotopic Pattern | Assignment |
| 191, 193 | ~1:1 | [M]⁺, Molecular Ion |
| 145, 147 | ~1:1 | [M - NO₂]⁺ |
| 112 | Single Peak | [M - Br]⁺ |
Comprehensive Characterization Workflow
A robust structural elucidation relies on the integration of data from multiple spectroscopic techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The predicted ¹H NMR spectrum should show two distinct singlets for the C4-H and N1-H protons. The ¹³C NMR will confirm the three unique carbons of the pyrazole ring. The IR spectrum provides definitive evidence of the critical N-H and NO₂ functional groups through their characteristic absorptions.[14] Finally, mass spectrometry confirms the molecular weight and elemental composition, with the hallmark M⁺/M⁺+2 isotopic pattern providing incontrovertible proof of the bromine atom's presence. By following these protocols and interpretive guides, researchers can confidently validate the synthesis and purity of this valuable chemical intermediate.
References
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. emerypharma.com [emerypharma.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-3-nitro-1H-pyrazole
Introduction
5-bromo-3-nitro-1H-pyrazole is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile building block for the synthesis of more complex molecular architectures.[1] Its rigid, planar structure and distinct electronic profile, dictated by the competing effects of the pyrazole ring, a halogen atom, and a strongly electron-withdrawing nitro group, make it a unique scaffold. Accurate structural elucidation is paramount for its application, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, this document offers an in-depth interpretation of the expected spectrum, explains the underlying chemical principles governing the spectral features, and presents a validated protocol for data acquisition. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for this class of compounds.
Molecular Structure and Annular Tautomerism
The fundamental structure of this compound features a five-membered aromatic ring containing two adjacent nitrogen atoms. The key to interpreting its ¹H NMR spectrum lies in understanding its substitution pattern and the phenomenon of annular tautomerism.
The molecule possesses two protons of interest: one covalently bonded to a nitrogen atom (N-H) and another to the carbon at position 4 (C4-H). The positions of the substituents are critical: a bromine atom is at C5, and a powerful electron-withdrawing nitro group (-NO₂) is at C3.
A crucial consideration for N-unsubstituted pyrazoles is the existence of a tautomeric equilibrium, where the N-H proton can reside on either nitrogen atom.[2] For this molecule, this results in two possible forms:
-
Tautomer A: this compound
-
Tautomer B: 3-bromo-5-nitro-1H-pyrazole
The relative populations of these tautomers are dictated by the electronic nature of the substituents.[3] The nitro group is one of the strongest electron-withdrawing groups, while the bromo group is less so. In solution, the tautomer that places the acidic N-H proton on the nitrogen atom less influenced by the primary electron-withdrawing group is often favored. Computational and experimental studies on substituted pyrazoles indicate that substituents at the 3(5)-position significantly influence the tautomeric equilibrium.[3][4] Given the potent electron-withdrawing nature of the nitro group at C3, Tautomer A (this compound) is predicted to be the major, if not exclusive, tautomer in solution. This guide will proceed with the analysis based on this predominant form.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is expected to be deceptively simple, showing only two signals. However, the chemical shifts and characteristics of these signals provide a wealth of structural information. The analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can effectively solvate the molecule and allows for the observation of the exchangeable N-H proton.[2]
The C4-H Proton Signal
-
Multiplicity: Singlet. The proton at the C4 position has no adjacent protons (protons on neighboring carbons) with which to couple. The nitrogen atoms and the substituted C3 and C5 positions lack protons. Therefore, this signal will appear as a sharp singlet.
-
Integration: This signal will integrate to one proton.
-
Predicted Chemical Shift (δ): 7.5 - 8.5 ppm. The precise chemical shift of the C4-H is highly diagnostic. In unsubstituted pyrazole, the C4-H proton resonates around 6.3 ppm.[5] In this molecule, the C4-H is flanked by two positions (C3 and C5) bearing strongly electron-withdrawing substituents. The nitro group at C3 exerts a powerful deshielding effect through both resonance and inductive effects, pulling electron density away from the ring and the C4-H. The bromine atom at C5 also contributes a deshielding inductive effect. This combined deshielding environment causes a significant downfield shift of the C4-H proton signal into the aromatic region, estimated here to be in the 7.5 - 8.5 ppm range.
The N1-H Proton Signal
-
Multiplicity: Broad Singlet. The proton attached to the nitrogen (the imino proton) typically appears as a broad singlet. This broadening is primarily due to two factors: (1) rapid chemical exchange with trace amounts of water in the solvent and (2) quadrupole broadening from the adjacent ¹⁴N nucleus.
-
Integration: The signal will integrate to one proton, although the broad nature of the peak can sometimes make accurate integration challenging.
-
Predicted Chemical Shift (δ): > 13 ppm. The N-H proton of pyrazoles is known to be acidic and its chemical shift is highly sensitive to solvent, concentration, and temperature.[6] In DMSO-d₆, which is a hydrogen bond acceptor, this signal is expected to be very far downfield, often exceeding 13 or 14 ppm. This is a characteristic feature of N-H protons in many nitrogen-containing aromatic heterocycles. In protic solvents like D₂O or CD₃OD, this proton will readily exchange with deuterium, causing the signal to disappear entirely from the spectrum.
Summary of Predicted Spectral Data
| Predicted Signal | Chemical Shift (δ, ppm) (in DMSO-d₆) | Multiplicity | Integration | Rationale |
| C4-H | 7.5 – 8.5 | Singlet (s) | 1H | Strong deshielding from adjacent -NO₂ and -Br groups. No adjacent protons for coupling. |
| N1-H | > 13 | Broad Singlet (br s) | 1H | Acidic imino proton in an aromatic system. Subject to exchange and quadrupole broadening. |
Validated Experimental Protocol for Data Acquisition
Adherence to a robust experimental protocol is critical for obtaining a high-quality, interpretable ¹H NMR spectrum. The following procedure is a self-validating system designed for accuracy and reproducibility.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection & Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D).
-
Causality: DMSO-d₆ is the solvent of choice because it is a polar aprotic solvent capable of dissolving the analyte while preserving the N-H proton signal for observation. Its residual proton signal at ~2.50 ppm serves as a convenient internal reference.[7]
-
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief application of heat from a heat gun may be used if necessary, followed by cooling to room temperature.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer and should be adjusted as necessary based on the specific instrument.[8]
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆.
-
Tuning and Shimming: Tune the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield N-H, are captured.
-
Number of Scans: 16-64 scans. A higher number of scans will improve the signal-to-noise ratio.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures complete relaxation of protons, leading to more accurate integration.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integration: Integrate all signals to determine the relative proton ratios.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Experimental Workflow Diagram
Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides an unambiguous fingerprint for its structural verification. The key diagnostic features are a singlet in the aromatic region (7.5-8.5 ppm) corresponding to the C4-H proton, which is significantly deshielded by the adjacent bromo and nitro substituents, and a very broad, downfield singlet ( >13 ppm in DMSO-d₆) corresponding to the acidic N-H proton. Understanding the principles of chemical shift theory, tautomerism, and solvent effects is essential for the accurate prediction and interpretation of this spectrum. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reliable data, empowering researchers to confidently characterize this important chemical entity.
References
- 1. Page loading... [guidechem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
Introduction: The Double-Edged Sword of Brominated Pyrazoles
An In-depth Technical Guide to the Safe Handling of Brominated Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Brominated pyrazoles represent a cornerstone class of heterocyclic compounds, invaluable as intermediates and scaffolds in medicinal chemistry and drug development.[1][2] Their unique structural motifs allow for diverse functionalization, making them critical building blocks in the synthesis of novel therapeutic agents.[3] However, the very reactivity that makes them synthetically useful also introduces significant health and safety considerations. The incorporation of a bromine atom can alter the compound's toxicological profile and reactivity.[4][5]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of brominated pyrazoles. It is designed to empower researchers with the knowledge to not just follow protocols, but to understand the causality behind them, thereby fostering a self-validating system of safety in the laboratory.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While the toxicological profile can vary based on the specific substitutions on the pyrazole ring, a general hazard profile can be synthesized from available Safety Data Sheets (SDS) and related literature for various brominated pyrazole compounds.[6]
General Hazard Classification: Data from structurally similar compounds indicate that brominated pyrazoles are often classified as harmful.[6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7]
-
Acute Toxicity: Many brominated pyrazoles are harmful if swallowed, in contact with skin, or if inhaled.[6][8][9]
-
Skin Irritation: They are known to cause skin irritation.[10][11] Prolonged or repeated contact should be avoided.
-
Eye Irritation: These compounds can cause serious eye irritation or damage.[7][10][11]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[7][10][11]
-
Aquatic Hazard: Some are classified as harmful to aquatic life with long-lasting effects.[6][12]
Hazard Summary Table: The following table summarizes the typical GHS classifications associated with brominated pyrazoles, based on data for representative compounds. Note: This is a generalized summary. Always consult the specific SDS for the compound you are using.
| Hazard Category | GHS Classification (Typical) | Description | Supporting Sources |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [6][8][9] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. | [6][9] |
| Skin Irritation | Category 2 | Causes skin irritation. | [7][10] |
| Eye Irritation | Category 2A / Eye Dam. 1 | Causes serious eye irritation or damage. | [6][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | May cause respiratory irritation. | [10][11] |
| Chronic Aquatic Hazard | Category 3 | Harmful to aquatic life with long-lasting effects. | [6][12] |
Hazardous Decomposition: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7][13] These include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[8][14]
Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm
Before any experimental work begins, a thorough risk assessment must be performed. This involves evaluating the specific hazards of the materials, the quantities being used, and the procedures being performed to determine the necessary safety controls.
Caption: Risk Assessment Workflow for Handling Brominated Pyrazoles.
1. Engineering Controls (First Line of Defense): Engineering controls are designed to remove the hazard at the source.
-
Chemical Fume Hood: All procedures involving brominated pyrazoles, especially weighing solids or performing reactions, must be conducted in a well-ventilated chemical fume hood.[1][15] This minimizes inhalation exposure.
-
Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[7][8]
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[7][14]
2. Administrative Controls (Procedural Safety): These are work practices that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for any work involving highly reactive or hazardous substances.[16]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.
-
Designated Areas: Use particularly hazardous substances only in established designated areas.[17]
3. Personal Protective Equipment (PPE) (Final Barrier): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it helps prevent direct contact.[18]
| PPE Item | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | Must be inspected before use.[12] Brominated compounds can be absorbed through the skin; nitrile provides a suitable barrier for incidental contact. For prolonged contact or immersion, consult a glove selection chart. |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | Protects against splashes, dust, and aerosols. A face shield should be worn over goggles when there is a significant splash risk.[18] |
| Body Protection | Flame-retardant lab coat.[6] | Protects skin from splashes and prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher).[18] | Required if there is a risk of generating dust or aerosols that cannot be controlled by a fume hood.[7][12] Fit-testing is essential for proper protection.[18] |
Section 3: Standard Operating Procedures for Safe Handling & Storage
Adherence to meticulous handling and storage protocols is critical for preventing accidental exposure and maintaining chemical stability.
Experimental Protocol: Weighing and Transferring Solid Brominated Pyrazoles
-
Preparation: Don all required PPE (nitrile gloves, safety goggles, lab coat) before entering the designated work area. Ensure the fume hood sash is at the appropriate height.
-
Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing:
-
Tare a suitable, clean container on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the brominated pyrazole to the container using a spatula.
-
Perform this action slowly and deliberately to minimize dust generation and accumulation.[7]
-
-
Closing Container: Securely close the primary stock container immediately after dispensing.[7]
-
Transfer to Reaction Vessel: If adding to a solvent, ensure the reaction vessel is properly secured. Add the solid in small portions, monitoring for any reaction (e.g., temperature change).
-
Cleanup:
-
Carefully clean the spatula with a suitable solvent (e.g., ethanol or acetone) onto a disposable wipe within the fume hood.
-
Wipe down the balance and surrounding surfaces.
-
Dispose of the liner and any contaminated wipes into a designated solid hazardous waste container.
-
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[19]
Storage Protocol:
-
Container: Store in a tightly closed container to prevent exposure to moisture and air.[7][20]
-
Location: Store in a cool, dry, well-ventilated area.[7][20]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents and reducing agents.[8][14] Also, keep away from heat, sparks, and open flames.[15]
Section 4: Emergency Response: Spills and Exposures
Prompt and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.
Caption: Decision Tree for Brominated Pyrazole Spill Response.
First Aid Measures: Immediate action is crucial in the event of personal exposure.[8]
-
Inhalation: Remove the individual from the exposure source to fresh air immediately.[7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek medical aid.[7] Wash clothing before reuse.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[8]
Section 5: Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both human health and the environment.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification.[7][8]
-
Containment: Collect waste in suitable, closed, and clearly labeled containers. Do not mix incompatible waste streams.[12][21]
-
Disposal Method: The primary method for disposal is through an approved hazardous waste disposal facility.[6] Do not empty into drains or release into the environment.[7][22]
-
Contaminated Materials: All contaminated materials, including gloves, wipes, and disposable labware, must be disposed of as hazardous waste.[23]
Conclusion
Working with brominated pyrazoles offers significant opportunities for scientific advancement, but it demands a commensurate level of respect for their potential hazards. By integrating a deep understanding of their chemical properties with a robust safety framework built on the hierarchy of controls, researchers can confidently and safely harness their synthetic potential. Always remember that safety is not a static checklist but a dynamic and continuous process of assessment, control, and preparedness.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemtrack.org [chemtrack.org]
- 16. ethz.ch [ethz.ch]
- 17. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 18. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ethz.ch [ethz.ch]
- 20. aksci.com [aksci.com]
- 21. LCSS: BROMINE [web.stanford.edu]
- 22. fishersci.com [fishersci.com]
- 23. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, have made it a cornerstone in the design of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the multifaceted role of pyrazole derivatives in drug discovery and development. We will delve into the synthetic strategies for accessing this versatile core, explore its diverse pharmacological activities across various therapeutic areas, and analyze the critical structure-activity relationships that govern its biological effects. This guide is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and field-proven insights to inspire and facilitate the development of the next generation of pyrazole-based therapeutics.
The Pyrazole Core: Physicochemical Properties and Synthetic Versatility
The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂.[1] Its aromaticity confers significant stability, while the presence of two nitrogen atoms imparts a unique electronic distribution, influencing its reactivity and interactions with biological targets.[4] The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, whereas the N-2 nitrogen is pyridine-like and functions as a hydrogen bond acceptor.[3] This dual nature is a key contributor to the diverse binding modes of pyrazole derivatives.
Chemical Reactivity
Electrophilic substitution reactions, such as halogenation and nitration, preferentially occur at the C4 position.[5][6] Conversely, nucleophilic attacks are more likely to happen at the C3 and C5 positions.[5] The N-1 position can be readily alkylated or acylated, providing a convenient handle for structural modification and library synthesis.[6]
Synthetic Strategies: Accessing the Pyrazole Nucleus
The construction of the pyrazole core is a well-established area of organic synthesis, with several robust methods available to medicinal chemists.
The most common and versatile method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[7] This reaction, first described by Ludwig Knorr in 1883, allows for the regioselective synthesis of a wide range of substituted pyrazoles.[7] Variations of this method include the use of α,β-unsaturated ketones and aldehydes.[5][6]
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol outlines a representative Knorr-type pyrazole synthesis.
Materials:
-
Chalcone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the chalcone (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline intermediate.
-
Filter the solid, wash with cold water, and dry.
-
The intermediate pyrazoline can be oxidized to the corresponding pyrazole using various oxidizing agents (e.g., I₂/DMSO, KMnO₄) to yield the final aromatic product.
Causality of Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for reflux.
-
Glacial Acetic Acid as Catalyst: Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.
-
Ice-cold Water Precipitation: The product is typically less soluble in cold water, allowing for efficient isolation.
Another powerful strategy for pyrazole synthesis involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[5] This method offers a high degree of regiocontrol and is particularly useful for the synthesis of pyrazoles with specific substitution patterns that may be difficult to achieve through cyclocondensation reactions.
Diagram: Synthetic Routes to Pyrazole Derivatives
Caption: Key synthetic strategies for accessing the pyrazole core.
Pharmacological Landscape of Pyrazole Derivatives
The pyrazole scaffold is a recurring motif in a multitude of clinically approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities.[8][9]
Anti-inflammatory and Analgesic Activity
Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation and pain.[6] The selective COX-2 inhibitor, Celecoxib , is a blockbuster drug for the management of arthritis and acute pain.[10] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.[10]
Table 1: Prominent Pyrazole-Containing Anti-inflammatory Drugs
| Drug Name | Mechanism of Action | Therapeutic Application |
| Celecoxib | Selective COX-2 Inhibitor | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[10] |
| Lonazolac | Preferential COX-2 Inhibitor | Acute and Chronic Arthritis, Soft Tissue Inflammation[10][11] |
| Difenamizole | Analgesic | Pain Relief[8] |
Anticancer Activity
The versatility of the pyrazole core has been extensively exploited in the development of novel anticancer agents.[10] Many pyrazole-containing compounds act as potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[10]
-
Crizotinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive.[10] It functions by blocking the signaling pathways that drive tumor growth.[10]
Diagram: Mechanism of Action of a Pyrazole-Based Kinase Inhibitor
Caption: Inhibition of a receptor tyrosine kinase by a pyrazole derivative.
Antimicrobial and Antiviral Activity
Pyrazole derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.[5][12] They have been shown to inhibit the growth of various bacteria and fungi, and some derivatives have exhibited activity against viruses such as HIV.[8] The mechanism of action in this context is often the inhibition of essential microbial enzymes. For instance, certain pyrazole derivatives have been developed as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[13]
Central Nervous System (CNS) Activity
The pyrazole scaffold has been incorporated into molecules targeting the CNS. A notable example is Rimonabant , a cannabinoid receptor 1 (CB1) antagonist that was previously marketed as an anti-obesity drug.[8][14] Although withdrawn due to psychiatric side effects, the development of Rimonabant highlighted the potential of pyrazole derivatives to modulate CNS targets.[8]
Structure-Activity Relationships (SAR): A Key to Potency and Selectivity
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
A classic example of SAR studies on pyrazole derivatives is the development of CB1 receptor antagonists.[14][15] For potent and selective CB1 antagonistic activity, the following structural features were found to be important:
These studies demonstrate how systematic modifications to the pyrazole scaffold can lead to highly potent and selective ligands for a specific biological target.
Table 2: Clinically Approved Drugs Featuring the Pyrazole Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor[10][11] |
| Crizotinib | Anticancer | ALK and ROS1 Tyrosine Kinase Inhibitor[10][11] |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor[16] |
| Fezolamide | Antidepressant | Monoamine Oxidase Inhibitor[8] |
| Lonazolac | Anti-inflammatory | Preferential COX-2 Inhibitor[10][11] |
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Its synthetic tractability and diverse pharmacological profile ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with novel mechanisms of action, improved safety profiles, and applications in emerging therapeutic areas such as neurodegenerative diseases and metabolic disorders. The ability to fine-tune the properties of the pyrazole core through chemical modification will undoubtedly lead to the discovery of new and improved drugs for a wide range of human diseases. This guide has provided a comprehensive overview of the pivotal role of pyrazole derivatives in medicinal chemistry, from their fundamental synthesis to their clinical applications, with the aim of empowering researchers to further explore the vast potential of this remarkable heterocyclic system.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to Pyrazole Scaffold Chemistry for Drug Discovery Professionals
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals. First synthesized by Ludwig Knorr in 1883, the pyrazole nucleus has evolved from a chemical curiosity into a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Its unique physicochemical properties, synthetic accessibility, and metabolic stability have cemented its importance in drug design and development.
The prevalence of the pyrazole motif is evident in the growing number of drugs approved by the U.S. Food and Drug Administration (FDA) over the past few decades. These medications span a vast range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and cardiovascular agents. Blockbuster drugs such as the anti-inflammatory Celecoxib (Celebrex) and the erectile dysfunction treatment Sildenafil (Viagra) feature a pyrazole core, highlighting its commercial and clinical success. This guide provides an in-depth exploration of the pyrazole scaffold, from its fundamental synthesis and reactivity to its strategic application in contemporary drug discovery, offering field-proven insights for researchers and scientists.
I. Core Synthesis Methodologies: Constructing the Pyrazole Ring
The construction of the pyrazole ring is a well-established field with several robust and versatile synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
A. The Knorr Pyrazole Synthesis: A Classic and Enduring Strategy
The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.
Causality of Experimental Choice: The reaction's reliability stems from the inherent reactivity of the two components. The hydrazine provides the N-N backbone of the heterocycle, while the 1,3-dicarbonyl compound supplies the C-C-C framework. The use of an acid catalyst is crucial as it protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine nitrogen, thereby initiating the reaction cascade. For unsymmetrical 1,3-dicarbonyls, regioselectivity can be a challenge, potentially yielding a mixture of pyrazole isomers.
The Ascendant Role of Substituted Nitropyrazoles: A Technical Guide to Synthesis, Applications, and Future Prospects
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle, has long been a cornerstone of medicinal and materials chemistry. The strategic introduction of a nitro group and other substituents onto this scaffold gives rise to a class of compounds with remarkably diverse and potent properties: the substituted nitropyrazoles. This technical guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of these versatile molecules. We will delve into their well-established role as high-performance energetic materials, their emerging significance in agrochemical and pharmaceutical development, and their potential in novel materials science applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of substituted nitropyrazoles in their respective fields.
The Nitropyrazole Core: A Privileged Scaffold
The pyrazole ring is characterized by two adjacent nitrogen atoms, which impart a unique electronic distribution and reactivity. The addition of one or more nitro (-NO₂) groups, powerful electron-withdrawing moieties, dramatically influences the molecule's properties. This substitution enhances the energetic output, modulates biological activity, and provides a handle for further chemical modification. The stability of the pyrazole ring, coupled with the diverse reactivity of the nitro group, makes nitropyrazoles a highly "tunable" chemical platform.
Synthesis of Substituted Nitropyrazoles: A Methodological Overview
The synthetic routes to substituted nitropyrazoles are varied, with the choice of method often dictated by the desired substitution pattern and scale of production. The two primary strategies involve either the direct nitration of a pre-formed pyrazole ring or the construction of the nitropyrazole ring from acyclic precursors.
Direct Nitration of Pyrazole Scaffolds
Direct nitration is a common and effective method for introducing nitro groups onto the pyrazole ring. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring and the choice of nitrating agent.
A typical nitration procedure involves the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.
Experimental Protocol: General Procedure for the Nitration of a Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the substituted pyrazole dissolved in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the pyrazole solution, maintaining the temperature below 10 °C. The choice of a slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent runaway reactions and the formation of undesired byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the nitrated product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Ring Formation via Cyclocondensation
An alternative and highly versatile approach is the construction of the nitropyrazole ring through the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1] This method allows for the introduction of substituents at various positions of the pyrazole ring with high regioselectivity.
The following diagram illustrates a general workflow for the synthesis of substituted nitropyrazoles, starting from either direct nitration or cyclocondensation.
Caption: General synthetic pathways to substituted nitropyrazoles.
Applications in Energetic Materials
The high nitrogen content and positive heat of formation of nitropyrazoles make them excellent candidates for energetic materials, including explosives, propellants, and pyrotechnics.[2] The energy released from these nitrogen-rich compounds comes from the formation of the highly stable dinitrogen (N₂) molecule upon decomposition, rather than the oxidation of a carbon backbone as in traditional explosives like TNT.[3] This fundamental difference often leads to higher performance and cleaner detonation products.
Many nitropyrazole-based energetic materials have been synthesized and characterized, demonstrating performance characteristics that rival or exceed those of conventional explosives like TNT and RDX.[4][5] Key performance indicators for energetic materials include density, detonation velocity, and thermal stability.
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Decomposition Temperature (°C) | Reference |
| TNT | 1.65 | 6.90 | 240 | [2] |
| RDX | 1.82 | 8.75 | 210 | [5] |
| 3,4-Dinitropyrazole (3,4-DNP) | 1.87 | 8.10 | 285 | [4] |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 1.87 | 8.96 | - | [6] |
| N,N'-((4,4'-dinitro-1H,2'H-[3,3'-bipyrazole]-5,5'-diyl)bis(1H-1,2,4-triazole-3,5-diyl))dinitramide | - | 9.03 | - | [7] |
As the table illustrates, many substituted nitropyrazoles exhibit higher densities and detonation velocities than TNT, and some even surpass the performance of RDX. Furthermore, the thermal stability of many nitropyrazoles is excellent, a critical factor for the safe handling and storage of energetic materials. The development of melt-castable nitropyrazole explosives is also an active area of research, aiming to find safer and higher-performing alternatives to the toxic TNT.[6][8]
Agrochemical Applications: A New Frontier in Crop Protection
Substituted pyrazoles have a long history in the agrochemical industry, and the introduction of a nitro group can enhance their herbicidal and insecticidal properties.
Herbicidal Activity
Several substituted nitropyrazoles have been investigated as potent herbicides. The mechanism of action for some of these compounds has been identified as the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative stress in plants. Inhibition of this enzyme leads to the bleaching of plant tissues and ultimately, plant death.[5][9]
The structure-activity relationship of these herbicides is a subject of ongoing research, with the goal of developing more potent and selective compounds. For example, certain substitutions on the pyrazole ring have been shown to significantly impact the herbicidal activity against specific weed species.[10][11]
Medicinal Chemistry: Targeting Microbial Infections and Beyond
The pyrazole scaffold is a well-established pharmacophore in drug discovery. The addition of a nitro group can confer or enhance antimicrobial activity, and nitropyrazoles are being explored as a new class of antibiotics to combat drug-resistant bacteria.[12]
Antimicrobial Activity
The antimicrobial mechanism of action for nitropyrazoles is thought to be multifaceted. The nitro group can be reduced within the microbial cell to form reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules such as DNA, proteins, and lipids.[13] Some nitropyrazole derivatives have been shown to disrupt the bacterial cell wall, inhibit protein and nucleic acid synthesis, and interfere with bacterial biofilm formation.[14]
The following table summarizes the antimicrobial activity of selected nitropyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.
| Compound | MIC against MRSA (μg/mL) | Reference |
| Vancomycin (control) | 1-2 | [14] |
| N-(trifluoromethylphenyl) substituted nitropyrazole | 0.78 | [14] |
| Indole-attached imine of nitropyrazole | IC₅₀ as low as 1.0 µM | [14] |
The promising in vitro activity of these compounds, coupled with their novel mechanisms of action, makes them attractive candidates for further development as new antibacterial agents.
Materials Science: Beyond Energetics
While the application of substituted nitropyrazoles in materials science is a less explored area, their unique electronic and photophysical properties suggest potential in several domains.
Dyes and Polymers
The conjugated π-system of the pyrazole ring, when functionalized with electron-withdrawing nitro groups and other chromophoric substituents, can give rise to compounds with interesting optical properties. These molecules have the potential to be used as dyes for synthetic fibers and in the formulation of paints and coatings.[15][16] Furthermore, the incorporation of nitropyrazole moieties into polymer backbones or as pendant groups can be used to create functional polymers with tailored electronic, optical, or thermal properties.[17][18][19]
The following diagram illustrates the potential applications of substituted nitropyrazoles in various fields.
Caption: Diverse applications of substituted nitropyrazoles.
Safety and Toxicology
As with any class of chemical compounds, the safe handling of substituted nitropyrazoles is of paramount importance. The toxicological profile of nitropyrazoles can vary significantly depending on the specific substitution pattern. Some nitropyrazoles are classified as harmful if swallowed and can cause serious eye damage.[1][10][20]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling nitropyrazole compounds.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition, especially for energetic derivatives.
Researchers should always consult the specific Safety Data Sheet (SDS) for each nitropyrazole compound before use.
Future Outlook and Conclusion
Substituted nitropyrazoles represent a class of compounds with immense potential across a spectrum of scientific disciplines. While their application as energetic materials is well-established, their role in medicinal chemistry and agrochemicals is rapidly expanding. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the development of new and improved technologies. The versatility of the nitropyrazole scaffold ensures that it will remain a fertile ground for discovery and innovation for years to come.
References
- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints [mdpi.com]
- 17. Supramolecular polymerization of BODIPY dyes extended with rationally designed pyrazole-based motifs - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aksci.com [aksci.com]
Methodological & Application
The Strategic Utility of 5-Bromo-3-Nitro-1H-Pyrazole in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Heterocyclic Building Block
5-Bromo-3-nitro-1H-pyrazole is a pivotal reagent in the synthetic chemist's toolkit, particularly for those engaged in drug discovery and materials science. Its unique structural arrangement, featuring a reactive bromine atom at the C5 position and a potent electron-withdrawing nitro group at the C3 position, imparts a distinct reactivity profile that can be strategically exploited. The pyrazole core itself is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in key organic transformations.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of carbon and nitrogen nucleophiles. Concurrently, the nitro group profoundly influences the electronic character of the pyrazole ring, enhancing the electrophilicity of the C-Br bond and modulating the acidity of the N-H proton. This electronic push-pull dynamic is central to its utility and will be a recurring theme in the applications discussed herein.
Core Applications and Synthetic Strategies
The primary synthetic applications of this compound revolve around its functionalization via modern cross-coupling methodologies. The two most significant of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
I. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and mild reaction conditions.[3][4] In the context of this compound, this reaction is instrumental for appending aryl and heteroaryl moieties at the C5 position, thereby generating complex molecular architectures. Such modifications are frequently employed in the synthesis of kinase inhibitors and other biologically active molecules.[5][6]
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8] The electron-withdrawing nitro group on the pyrazole ring enhances the rate of oxidative addition, which is often the rate-limiting step, by making the C-Br bond more susceptible to cleavage.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 5-phenyl-3-nitro-1H-pyrazole.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 191.97 | 192 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 816.64 | 41 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| 1,2-Dimethoxyethane (DME) | 90.12 | 8 mL | - |
| Water | 18.02 | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (192 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,2-dimethoxyethane (8 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-3-nitro-1H-pyrazole.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl halides.[9][10] The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.
-
Base: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step without promoting unwanted side reactions that can occur with stronger bases in the presence of the acidic N-H and the nitro group.[11]
-
Solvent System: The DME/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[4]
Workflow Diagram: Suzuki-Miyaura Coupling
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Page loading... [guidechem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols for the Strategic Functionalization of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged scaffold." This distinction arises from its presence in a multitude of biologically active compounds, including blockbuster drugs like the anti-inflammatory agent Celecoxib and the antiviral medication Sildenafil.[1][2] The strategic functionalization of the pyrazole ring is paramount in drug discovery, as it allows for the meticulous tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize its therapeutic efficacy and safety profile.[3]
This technical guide provides an in-depth exploration of key experimental protocols for the functionalization of pyrazoles. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering insights honed from practical application. We will explore the three primary avenues for pyrazole modification: N-functionalization of the nitrogen atoms, electrophilic substitution at the electron-rich C4-position, and transition-metal-catalyzed cross-coupling reactions at various positions of the pyrazole core. Each section will feature detailed, step-by-step protocols, comparative data, and mechanistic diagrams to provide a comprehensive and actionable resource for researchers in the field.
I. N-Functionalization: Tailoring Solubility and Directing Substitution
The nitrogen atoms of the pyrazole ring offer a prime handle for introducing a wide array of substituents. N-alkylation and N-arylation can profoundly influence a molecule's solubility, metabolic stability, and target-binding interactions. Furthermore, the substituent on the nitrogen can act as a directing group, influencing the regioselectivity of subsequent functionalization steps on the pyrazole ring.
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This is a foundational and widely used method for N-alkylation, proceeding via deprotonation of the pyrazole nitrogen followed by a nucleophilic substitution reaction. The choice of base and solvent is crucial for optimizing yield and controlling regioselectivity, especially with unsymmetrically substituted pyrazoles where steric hindrance often dictates the site of alkylation.[4]
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the N-H of the pyrazole, generating the more nucleophilic pyrazolate anion. The strength of the base can influence the reaction rate. Potassium carbonate (K₂CO₃) is a moderately strong base suitable for many pyrazoles, while stronger bases like sodium hydride (NaH) can be used for less acidic pyrazoles.[4][5]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the pyrazole and the base, facilitating the reaction.[4]
-
Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is crucial when using strong, moisture-sensitive bases like NaH to prevent quenching of the base and decomposition of reagents.
Experimental Workflow Diagram:
Caption: General experimental workflow for base-mediated N-alkylation.
Detailed Step-by-Step Protocol:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the desired pyrazole (1.0 eq).
-
Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.[4]
-
Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.[4]
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole(s).
Table 1: Comparison of N-Alkylation Conditions and Yields
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole | 1-bromobutane | KOH | [BMIM][BF₄] | 80 | 2 | >95 | [6] |
| 4-chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | 77 | [7][8] |
| 4-iodopyrazole | Allyl bromide | 20% NaOH (aq) | Acetone | RT | 1 | ~90 | [9] |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Methyl iodide | K₂CO₃ | DMF | RT | 12 | 85-95 | [4] |
II. C4-Functionalization: Leveraging Inherent Reactivity
The C4 position of the pyrazole ring is inherently electron-rich, making it a prime target for electrophilic substitution reactions. This allows for the direct introduction of a variety of functional groups, including halogens, nitro groups, and acyl groups. Halogenated pyrazoles, in particular, are exceptionally versatile intermediates for further elaboration via cross-coupling reactions.
Protocol 2: Electrophilic Iodination of the C4-Position
Introducing an iodine atom at the C4 position provides a crucial synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. Several methods exist for this transformation, with the choice of iodinating agent and conditions depending on the reactivity of the pyrazole substrate.
Causality of Experimental Choices:
-
Iodinating Agent: Molecular iodine (I₂) is a common and cost-effective source of iodine. However, its electrophilicity may be insufficient for less reactive pyrazoles. In such cases, a more potent iodinating species is generated in situ by using an oxidant like hydrogen peroxide (H₂O₂) or periodic acid.[1][10] N-Iodosuccinimide (NIS) is another mild and effective iodinating agent, often used for a wide range of substrates.[10][11]
-
Solvent: The choice of solvent depends on the solubility of the pyrazole and the iodinating system. Water is used in some "green" protocols with I₂/H₂O₂.[10][11] Acetic acid is another common solvent that can also act as a catalyst.[1]
-
Temperature: Most iodinations proceed at room temperature. However, for electron-deficient or sterically hindered pyrazoles, heating may be necessary to drive the reaction to completion.[11]
Experimental Workflow Diagram:
Caption: General workflow for the C4-iodination of pyrazoles.
Detailed Step-by-Step Protocol (using I₂/H₂O₂):
-
To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).[10]
-
To this mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise at room temperature.[10]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Table 2: Comparison of C4-Iodination Methods
| Pyrazole Substrate | Iodinating System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3,5-trisubstituted pyrazole | I₂ / HIO₃ | Acetic Acid | 80 | Varies | Good | [1] |
| General Pyrazole | I₂ / H₂O₂ | Water | RT | 1-4 | High | [10] |
| General Pyrazole | NIS | Acetonitrile | RT | 12-24 | Good-Excellent | [10] |
| Pyrazole | I₂ / K₂CO₃ / H₂O₂ | Water | 100-140 | 2-4 | 86.7 | [12] |
III. C-H Functionalization and Cross-Coupling: Forging Complex Architectures
Transition-metal-catalyzed reactions have revolutionized the synthesis of complex molecules. Direct C-H functionalization offers an atom-economical approach to forge new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. Alternatively, classic cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide reliable methods for constructing biaryl and other complex systems from halogenated pyrazoles.
Protocol 3: Palladium-Catalyzed Direct C4-Arylation
This protocol describes the direct arylation of a pyrazole at the C4 position using a palladium catalyst. This method avoids the pre-installation of a halogen or other leaving group, making it a highly efficient strategy.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor for C-H activation catalysis.[1]
-
Base: Potassium acetate (KOAc) is used as a mild base, which is thought to be involved in the C-H activation step.[1]
-
Solvent: A high-boiling polar aprotic solvent like dimethylacetamide (DMA) is used to facilitate the reaction at elevated temperatures.[1]
-
Temperature: High temperatures (e.g., 150 °C) are typically required to promote the C-H activation process.[1]
Experimental Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed Direct C4-Arylation.
Detailed Step-by-Step Protocol:
-
In a sealed tube, combine the pyrazole substrate (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[1]
-
Add dimethylacetamide (DMA) (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Suzuki-Miyaura Cross-Coupling of a 4-Halopyrazole
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between a halide and an organoboron compound. This protocol outlines a general procedure for the coupling of a 4-halopyrazole with an arylboronic acid.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄.
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[13][14]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[13][14]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[13][14]
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
To a flame-dried round-bottom flask or sealed tube, add the 4-halopyrazole (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), phosphine ligand (e.g., JohnPhos, 0.2 eq), and a base (e.g., cesium carbonate, 3.0 eq).[14]
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Add the degassed solvent system (e.g., THF and water) via syringe.[14]
-
Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.[14]
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[14]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Conclusion: A Versatile Toolkit for Pyrazole Derivatization
The protocols detailed in this guide represent a robust and versatile toolkit for the functionalization of the pyrazole scaffold. By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can efficiently synthesize a diverse array of pyrazole derivatives. The ability to strategically modify the N1, C4, and other positions of the pyrazole ring is a powerful asset in the rational design of novel therapeutic agents and advanced functional materials. The continued development of innovative and efficient functionalization strategies will undoubtedly further solidify the pyrazole core as a truly privileged scaffold in modern chemical science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Bromo-1H-Pyrazoles for Advanced Synthesis
Abstract
The pyrazole motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant drugs.[1][2] The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the carbon-carbon bond formation necessary to functionalize these heterocyclic cores.[3][4] This guide offers an in-depth exploration of the Suzuki-Miyaura coupling applied to 5-bromo-1H-pyrazoles. We will dissect the reaction mechanism, provide field-proven protocols, and detail optimization strategies to empower researchers in drug discovery and chemical development to leverage this critical transformation effectively.
Scientific Principles: Mechanism and Key Parameters
The successful execution of a Suzuki-Miyaura reaction hinges on a fundamental understanding of its catalytic cycle and the specific roles of each reagent. This reaction creates a C-C bond by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[3][5]
The Palladium Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 5-bromo-1H-pyrazole. This is often the rate-determining step and results in a Pd(II) complex.[3][7] The reactivity order for halides is generally I > Br > OTf >> Cl.[7]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium center.[5][8][9]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality of Component Selection
The choice of catalyst, ligand, base, and solvent is not arbitrary; each component is selected to address the specific electronic and steric demands of the substrates. For heteroaryl halides like 5-bromo-1H-pyrazole, careful selection is critical to overcome potential challenges such as catalyst deactivation by the pyrazole nitrogen.[10]
-
Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-rich or sterically hindered heteroaryles often require more sophisticated systems. Modern catalyst systems pair a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, PCy₃).[11][12][13] These ligands stabilize the Pd(0) species, prevent catalyst decomposition, and accelerate the oxidative addition and reductive elimination steps. For challenging couplings, pre-formed catalysts like XPhos Pd G2 or G4 are often employed for their high activity and air stability.[14]
-
The Role of the Base: The base is arguably one of the most critical variables. Its primary function is to activate the boronic acid, but it also influences catalyst activity and can participate in side reactions. The choice of base is often linked to the solvent system and the lability of functional groups on the substrates.
| Base | Typical Solvents | Strengths & Considerations | Citation |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | General purpose, inexpensive, widely used. Effective for many standard couplings. | [5][6] |
| K₃PO₄ | Dioxane, Toluene, THF | Stronger base, often effective for less reactive aryl chlorides or hindered substrates. Can be used in anhydrous conditions. | [5][15] |
| Cs₂CO₃ | Dioxane/H₂O, DMF | Highly effective, often provides higher yields for difficult couplings. More expensive. | [5] |
| KF | Toluene, THF | Mild base, useful for substrates with base-sensitive functional groups (e.g., esters). | [8][16] |
| Organic Bases (e.g., Et₃N) | DMF, Dioxane | Typically weaker and less effective for activating boronic acids but can be used in specific cases. | [5] |
-
Solvent System: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present). Aprotic polar solvents are common. The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
| Solvent System | Characteristics & Use Cases | Citation |
| 1,4-Dioxane / H₂O | Excellent general-purpose system, good solubilizing power for a wide range of substrates. | [5][6] |
| Toluene / H₂O | Biphasic system, useful for high-temperature reactions. | [5] |
| THF / H₂O | Lower boiling point, suitable for reactions at moderate temperatures. | |
| DMF, DMAc | High boiling polar aprotic solvents, can improve solubility of polar substrates. Use with caution as they can degrade at high temperatures. |
General Protocol for Suzuki Coupling of 5-Bromo-1H-Pyrazole
This protocol provides a robust starting point for the coupling of a generic 5-bromo-1H-pyrazole with an arylboronic acid. Optimization will likely be required based on the specific substrates used.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Materials and Reagents
| Reagent | Equivalents | Example (mmol) | Purpose |
| 5-Bromo-1H-pyrazole | 1.0 | 0.5 | Aryl Halide |
| Arylboronic Acid | 1.1 - 1.5 | 0.55 - 0.75 | Coupling Partner |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 | 0.01 - 0.025 | Catalyst |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | 1.0 - 1.5 | Activator |
| Solvent (e.g., 1,4-Dioxane/H₂O) | - | 4 mL / 1 mL | Reaction Medium |
Experimental Workflow
Caption: Generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 5-bromo-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 Dioxane:H₂O) by bubbling Argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction vessel.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 5-bromo-1H-pyrazole is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[6]
Optimization & Troubleshooting
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for optimizing reaction outcomes.[17]
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor ligand choice for the specific substrate. | 1. Ensure rigorous degassing of solvents and inerting of the reaction vessel. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature. 4. Screen alternative ligands (e.g., XPhos, SPhos) or use a modern pre-catalyst. | [15] |
| Protodeborylation (Boronic acid replaced by -H) | 1. Excess water or acidic impurities. 2. Prolonged reaction time at high temperature. | 1. Use freshly opened boronic acid or convert to a more stable boronic ester (e.g., pinacol ester). 2. Use anhydrous conditions if possible. 3. Minimize reaction time once starting material is consumed. | [16] |
| Homocoupling (Boronic acid couples with itself) | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing and inerting procedures. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or ensure precatalyst is fully activated. | [18] |
| Dehalogenation (Bromopyrazole replaced by -H) | 1. Side reaction pathway, can be promoted by certain bases, solvents (e.g., alcohols), or high temperatures. | 1. Screen different bases and solvents. 2. Lower the reaction temperature. 3. Use a catalyst system known to favor reductive elimination over competing pathways. |
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Sonogashira Coupling of Brominated Heterocycles: A Practical Guide to Conditions and Protocols
An Application Guide for Researchers
Abstract
The Sonogashira cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.[1][2] This transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of pharmaceuticals, natural products, and conjugated organic materials where heterocyclic scaffolds are ubiquitous.[3][4][5] While aryl iodides are highly reactive substrates, the cost-effectiveness and broader availability of brominated heterocycles make them attractive starting materials. However, their lower reactivity presents unique challenges that necessitate a nuanced understanding of reaction parameters.[1][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, critical experimental variables, and field-proven protocols for the successful Sonogashira coupling of brominated heterocycles. We will delve into the causality behind experimental choices, from catalyst and ligand selection to the strategic use of copper-free conditions, empowering the chemist to design, execute, and troubleshoot these powerful reactions.
The Catalytic Cycle: A Mechanistic Framework
The classical Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this mechanism is fundamental to rational protocol design and troubleshooting.
The generally accepted mechanism proceeds via three key stages:
-
Oxidative Addition: A palladium(0) species, typically generated in situ, undergoes oxidative addition into the aryl-bromide bond of the heterocycle. This is often the rate-limiting step for less reactive aryl bromides.[6][7]
-
Transmetalation: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[8] This acetylide then transfers its organic fragment to the palladium(II) complex in a step known as transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated heterocycle and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[6]
Critical Parameters for Success with Brominated Heterocycles
The reduced reactivity of the C-Br bond compared to the C-I bond necessitates careful optimization of reaction parameters.[1]
Palladium Source and Ligand Selection
For challenging substrates like aryl bromides, the choice of catalyst and ligand is paramount.
-
Palladium Source: While classic catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] are widely used, they can require higher temperatures and catalyst loadings.[2][9] Modern, air-stable palladium precatalysts are often more efficient as they readily generate a highly active, monoligated Pd(0) species in situ.[7][9]
-
Ligand Choice: The ligand's role is to stabilize the palladium center and modulate its reactivity. For electron-rich or sterically hindered brominated heterocycles, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are preferred.[2][7][10] These ligands promote the formation of the active 14-electron Pd(0) species and accelerate the rate-limiting oxidative addition step.[7][10]
The Copper Co-Catalyst: To Use or Not to Use?
The copper(I) co-catalyst (typically CuI) is a standard component of the classical Sonogashira reaction, facilitating the crucial transmetalation step at mild temperatures.[8] However, its presence can be a double-edged sword.
-
Major Drawback: Glaser Homocoupling: The primary side reaction is the copper-mediated oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[7] This process is significantly promoted by the presence of oxygen, making strictly anaerobic conditions critical.[11]
-
Copper-Free Protocols: To circumvent homocoupling and avoid potential copper contamination in pharmaceutical intermediates, copper-free Sonogashira protocols have been developed.[5][12] These reactions often require a stronger base, higher temperatures, or more sophisticated palladium/ligand systems to function efficiently but are the most effective way to eliminate the Glaser side product.[7][9]
Choice of Base and Solvent
-
Base: The base is essential for neutralizing the hydrohalic acid (HBr) byproduct and for deprotonating the terminal alkyne.[8]
-
Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Common choices include N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (ACN), and dioxane.[13][15] For sustainability, protocols in aqueous media have also been successfully developed.[16][17]
Influence of the Heterocycle's Structure
-
Electronic Effects: The electronic nature of the heterocycle significantly influences the reactivity of the C-Br bond. Electron-withdrawing groups on the ring make the carbon atom more electrophilic, which generally accelerates the oxidative addition step.[10] Conversely, electron-rich heterocycles (e.g., indoles, thiophenes) can be more challenging to activate.
-
Steric Hindrance: Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, slowing the reaction. In such cases, higher temperatures and more active catalyst systems are typically required.[7][18]
-
Coordinating Heteroatoms: Basic nitrogen atoms within the heterocycle (e.g., in pyridine or quinoline) can coordinate to the palladium center, potentially inhibiting catalytic activity.[11] This can sometimes be overcome by using higher temperatures or ligands that bind more strongly to palladium.
Comparative Reaction Conditions for Brominated Heterocycles
The optimal conditions can vary significantly depending on the specific heterocyclic core. The following table provides representative starting points for common classes of brominated heterocycles.
| Heterocycle Class | Example Substrate | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pyridines | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 85-96 | [15] |
| Indoles | 5-Bromoindole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | ~93 | [4] |
| Isoquinolines | 6-Bromoisoquinoline | PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPEA | THF/DMF | 50-80 | High | [3] |
| Thiophenes | 2,3-Dibromothiophene | Pd(PPh₃)₂Cl₂ / PPh₃ / CuI | Et₃N | Toluene | 60 | 60-85 | [19] |
| Anilines (Indole Precursors) | 2-Bromoaniline | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 80-97 | [9] |
Conditions are generalized and may require optimization for specific substrates.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common scenarios. Safety Note: Always conduct reactions under an inert atmosphere in a well-ventilated fume hood. Reagents can be toxic and/or flammable.
Protocol 1: Classic Copper-Mediated Sonogashira of an Electron-Deficient Heterocycle
Reaction: Coupling of 2-Amino-3-bromopyridine with Phenylacetylene. Adapted from Liu, et al. (2017).[15]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) trifluoroacetate Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine PPh₃ (5.0 mol%)
-
Copper(I) Iodide CuI (5.0 mol%)
-
Triethylamine Et₃N (as base)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids. Stir the mixture for 15-20 minutes at room temperature.
-
Reagent Addition: Add 2-amino-3-bromopyridine (1.0 equiv), followed by triethylamine (2.0-3.0 equiv), and finally the phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-5 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Copper-Free Sonogashira of an Electron-Rich Heterocycle
Reaction: Coupling of an Aryl Bromide with an Alkyne using a Modern Precatalyst. Adapted from Kelly, et al. (2018).[9]
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl Precatalyst (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous, degassed Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the palladium precatalyst (2.5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed DMSO via syringe, followed by the base (TMP, 2.0 equiv) and the terminal alkyne (1.5 equiv).
-
Reaction: Stir the mixture at room temperature. The mild conditions often lead to complete conversion within 2-4 hours for reactive substrates. For more challenging heterocycles, gentle heating to 60 °C may be required.[9] Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup, extraction, and purification procedure as described in Protocol 1. The absence of copper simplifies the purification process as there are no copper salts to remove.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical workflow for diagnosing and solving common issues.
Conclusion
The Sonogashira coupling of brominated heterocycles is a robust and versatile reaction, but its success hinges on a rational approach to experimental design. By understanding the underlying mechanism and the specific challenges posed by less reactive aryl bromides, chemists can make informed decisions. The choice of a highly active palladium catalyst system, careful consideration of the copper co-catalyst's role, and optimization of the base and solvent are critical for achieving high yields. The protocols and troubleshooting guide provided herein serve as a practical starting point for researchers aiming to leverage this powerful C-C bond-forming reaction in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 17. DSpace [repository.kaust.edu.sa]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of 5-bromo-3-nitro-1H-pyrazole
A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination of an Electron-Deficient Heterocycle
Abstract & Introduction
Substituted pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of an amino group onto the pyrazole ring is a critical transformation for generating new chemical entities with diverse pharmacological profiles. The 5-amino-3-nitro-1H-pyrazole moiety, in particular, is a valuable building block for synthesizing potent kinase inhibitors and other therapeutic agents.
Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), are often ineffective for electron-rich or moderately activated heteroaryl halides. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for constructing C(sp²)–N bonds, offering broad substrate scope and functional group tolerance.[1][2]
This document provides a comprehensive guide for researchers on the Buchwald-Hartwig amination of 5-bromo-3-nitro-1H-pyrazole. We will delve into the mechanistic nuances of this transformation, focusing on the specific challenges posed by an electron-deficient, N-H acidic heterocyclic substrate. A detailed, field-proven protocol is presented, along with a guide to reaction optimization and troubleshooting, to enable scientists in drug discovery and process development to reliably synthesize these valuable intermediates.
Mechanistic Considerations & Strategy
The success of a Buchwald-Hartwig amination hinges on navigating the catalytic cycle efficiently. For a substrate like this compound, several factors require careful consideration.
-
The Catalytic Cycle: The reaction proceeds through a sequence of elementary steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][3] The rate-limiting step is often the oxidative addition or the reductive elimination.[4][5]
-
Substrate-Specific Challenges:
-
Electron-Deficient Heterocycle: The presence of a nitro group and two nitrogen atoms makes the pyrazole ring highly electron-deficient. This can slow the initial oxidative addition step, which is favored by electron-rich aryl halides. To overcome this, the choice of an electron-rich, sterically hindered phosphine ligand is paramount to promote the formation of a highly active, low-coordinate Pd(0) species.[6][7]
-
N-H Acidity: The pyrazole N-H proton is acidic and can react with the base. This can either be a productive step, forming an anionic pyrazole that may react differently, or it can consume base and interfere with the catalytic cycle. Protocols for unprotected N-H heterocycles often employ specific bases like LHMDS or an excess of a weaker base to manage this acidity.[8][9]
-
Nitro Group Compatibility: The nitro group is a strong electron-withdrawing group but can be sensitive to harsh reaction conditions. Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) can sometimes participate in unwanted side reactions with nitroarenes.[10] Therefore, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are often a safer and more effective choice.[10]
-
-
Catalyst System Selection (The "Why"):
-
Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., XPhos Pd G3, tBuBrettPhos Pd G3) are often superior. These precatalysts are air- and moisture-stable and generate the active monoligated Pd(0) species reliably and efficiently upon heating, leading to more reproducible results.
-
Ligand Choice: For coupling heteroaryl halides, especially electron-deficient ones, bulky biaryl monophosphine ligands are the gold standard.[7] Ligands like XPhos , tBuBrettPhos , or RuPhos provide the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and the crucial C-N reductive elimination step.[7][11]
-
Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination with Morpholine
This protocol describes a general procedure for the coupling of this compound with morpholine. This procedure should serve as a robust starting point for coupling with other primary or secondary amines.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 - 1.5 equiv)
-
tBuBrettPhos Pd G3 precatalyst (2 mol%)
-
tBuBrettPhos ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous fine powder (2.0 equiv)
-
Toluene or 1,4-Dioxane, anhydrous (0.1 - 0.2 M concentration relative to substrate)
-
Reaction vial (e.g., 2-dram vial with PTFE-lined cap)
-
Magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry reaction vial containing a magnetic stir bar, add this compound, tBuBrettPhos Pd G3 precatalyst, tBuBrettPhos ligand, and potassium phosphate.
-
Scientist's Note: While a glovebox is ideal, this step can be performed on the benchtop under a rapid flow of inert gas (N₂ or Ar). The use of modern, air-stable precatalysts makes the reaction more robust.[8]
-
-
Evacuate and Backfill: Seal the vial with the PTFE-lined cap. Evacuate the vial under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., Toluene) followed by the amine (morpholine).
-
Scientist's Note: Ensure the amine and solvent are anhydrous. Water can lead to catalyst decomposition and formation of undesired hydroxylation byproducts.
-
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot from the reaction mixture, dilute with ethyl acetate, and filter through a small plug of silica before analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-(morpholino)-3-nitro-1H-pyrazole.
Optimization & Troubleshooting
Not all amine coupling partners will behave identically. The following table provides guidance on how to adjust the standard protocol for optimal results.
| Parameter | Standard Condition | Alternative/Optimization Strategy | Rationale & Causality |
| Catalyst/Ligand | tBuBrettPhos Pd G3 (2 mol%) | XPhos, RuPhos, JohnPhos. Increase loading to 5 mol%. | Different ligands possess unique steric and electronic properties. For particularly challenging couplings, a different ligand may accelerate the rate-limiting step. Increasing catalyst loading can improve conversion for slow reactions.[7][11] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃, K₂CO₃, LHMDS. | Cesium carbonate is more soluble in organic solvents and can be more effective.[10] For unprotected N-H substrates where deprotonation is key, a strong, non-nucleophilic base like LHMDS can be superior.[8][9] |
| Solvent | Toluene | 1,4-Dioxane, t-BuOH, CPME. | Solvent polarity and coordinating ability can influence catalyst activity and solubility of reagents. t-BuOH can be particularly effective with alkoxide bases. |
| Temperature | 100 °C | 80 °C to 120 °C. | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions (e.g., dehalogenation). Lowering the temperature may improve selectivity. |
| Amine Stoichiometry | 1.2 equiv | 1.5 - 2.0 equiv. | For volatile or less reactive amines, increasing the stoichiometry can drive the reaction to completion by Le Châtelier's principle. |
Troubleshooting Common Issues:
-
Low Conversion:
-
Check for Inactive Catalyst: Ensure an inert atmosphere was maintained and reagents were anhydrous.
-
Screen Ligands/Bases: The initial catalyst system may not be optimal. Screen a different ligand or a stronger/more soluble base (see table above).
-
Increase Temperature/Time: The reaction may simply be slow. Increase the temperature in 10 °C increments or allow the reaction to run longer.
-
-
Hydrodehalogenation (Ar-Br → Ar-H):
-
Lower Temperature: This side reaction is often more prevalent at higher temperatures.
-
Change Base/Solvent: Beta-hydride elimination from the amido complex can be a source of this byproduct. Changing the base or solvent can alter the kinetics of productive vs. non-productive pathways.[1]
-
-
Product Decomposition:
-
Milder Base: If the product is unstable to the base, switch from K₃PO₄ to the milder K₂CO₃.
-
Lower Temperature: Thermal degradation may be occurring.
-
Conclusion
The Buchwald-Hartwig amination provides a reliable and modular route to 5-amino-3-nitro-1H-pyrazoles. Success with this challenging substrate class is achieved by understanding the underlying mechanistic principles and making rational choices for the catalyst system. The use of modern, sterically hindered biarylphosphine ligands in combination with appropriate bases is critical for overcoming the inherent low reactivity of the electron-deficient pyrazole bromide. The protocol and optimization guide presented here offer a validated starting point for researchers to accelerate their discovery programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. entegris.com [entegris.com]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, revolutionized therapeutic strategies in oncology and beyond. Within the expansive chemical space of kinase inhibitors, the pyrazole motif has established itself as a "privileged scaffold." Its five-membered aromatic ring, with two adjacent nitrogen atoms, provides a unique combination of steric and electronic properties that enable it to form key interactions within the ATP-binding pocket of various kinases. This has led to the successful development of several FDA-approved drugs, including the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib and the Janus kinase (JAK) inhibitor Ruxolitinib.[1][2]
This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the synthesis, characterization, and biological evaluation of pyrazole-based kinase inhibitors. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering insights gleaned from extensive experience in the field. Every protocol is designed as a self-validating system, ensuring reproducibility and reliability. We will focus on the p38 MAP kinase as a representative target to illustrate a complete workflow from chemical synthesis to biological validation.
Synthetic Strategies for the Pyrazole Core: A Tale of Two Classic Reactions
The beauty of the pyrazole scaffold lies in its accessibility through robust and versatile synthetic methodologies. While numerous methods exist for pyrazole synthesis, we will focus on two of the most widely employed and reliable routes: the Knorr Pyrazole Synthesis and the synthesis from α,β-unsaturated carbonyl compounds (chalcones).
The Knorr Pyrazole Synthesis: A Timeless Classic
First described by Ludwig Knorr in 1883, this reaction remains a cornerstone of heterocyclic chemistry.[3] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]
A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The outcome is often dictated by the steric and electronic nature of the substituents on both reactants and the reaction pH.[3]
Caption: General mechanism of the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyls (Chalcones): A Versatile Alternative
Another highly effective method for constructing the pyrazole ring involves the reaction of α,β-unsaturated ketones or aldehydes (often chalcones) with hydrazines.[1][5] This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and oxidation to the aromatic pyrazole.
This method is particularly valuable for creating highly substituted pyrazoles and allows for a great deal of diversity to be introduced through the precursor chalcone, which itself is readily synthesized via a Claisen-Schmidt condensation.
Experimental Protocols: A Guided Workflow for a p38 MAP Kinase Inhibitor
To provide a practical and illustrative example, we will detail the synthesis, characterization, and biological evaluation of a representative pyrazole-based p38 MAP kinase inhibitor. p38 MAP kinase is a key player in cellular responses to stress and inflammation, making it a significant therapeutic target.[3][6][7][8][9]
Workflow Overview
Caption: A standard workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
This protocol details a classic Knorr synthesis of a simple, yet representative, pyrazole core.
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (10 mmol) and ethanol (20 mL).
-
Slowly add phenylhydrazine (10 mmol) to the stirred solution.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Purify the crude product by recrystallization from ethanol to yield the final product as a crystalline solid.
Self-Validation:
-
TLC Analysis: Use a mobile phase of 30% ethyl acetate in hexane. The product should show a single spot with a higher Rf value than the starting materials.
-
Melting Point: The purified product should have a sharp melting point consistent with the literature value.
Protocol 2: Synthesis of a Pyrazole from a Chalcone Intermediate
This protocol outlines the synthesis of a pyrazole derivative from a chalcone, which is first prepared by a Claisen-Schmidt condensation.
Part A: Synthesis of the Chalcone Intermediate
-
Dissolve a substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a flask.
-
Add a catalytic amount of aqueous sodium hydroxide (20%) and stir the mixture at room temperature for 2-3 hours.[10]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.[10]
-
Filter, wash with water, and recrystallize from ethanol.
Part B: Synthesis of the Pyrazole
-
Dissolve the purified chalcone (5 mmol) in glacial acetic acid (20 mL).[11]
-
Add hydrazine hydrate (5.5 mmol) and reflux the mixture for 4-6 hours.[11]
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated pyrazole by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Protocol 3: Characterization of the Synthesized Pyrazole
Accurate characterization is crucial to confirm the structure and purity of the synthesized inhibitor.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals for 3,5-dimethyl-1-phenyl-1H-pyrazole: Singlets for the two methyl groups, a singlet for the pyrazole C4-H, and multiplets for the phenyl protons.[12]
-
Expected ¹³C NMR signals: Resonances corresponding to the methyl carbons, the pyrazole ring carbons, and the phenyl carbons.[12]
Mass Spectrometry:
-
Obtain a mass spectrum (e.g., ESI-MS) to confirm the molecular weight of the synthesized compound. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
Protocol 4: In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Kinase substrate (e.g., ATF-2)
-
Synthesized pyrazole inhibitor
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized pyrazole inhibitor in kinase assay buffer.
-
In a 384-well plate, add the p38α kinase, the kinase substrate, and the diluted inhibitor.[13]
-
Initiate the kinase reaction by adding ATP.[13]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.[13]
-
Measure the luminescence using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validation:
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Use a known p38 inhibitor (e.g., SB203580) as a reference compound.
Data Presentation and Interpretation
Signaling Pathway of p38 MAP Kinase
Understanding the signaling context is crucial for interpreting the effects of an inhibitor. The p38 MAPK pathway is a three-tiered cascade involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (MKK3/6), and p38 MAPK itself.[6][9] Once activated by stress stimuli or inflammatory cytokines, p38 phosphorylates a range of downstream targets, including other kinases (e.g., MK2) and transcription factors (e.g., ATF-2, MEF2), leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.[6][7][8][9]
Caption: The p38 MAP Kinase signaling pathway and the point of intervention for pyrazole-based inhibitors.
Quantitative Efficacy of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro potency of selected pyrazole-based kinase inhibitors against their primary targets. Lower IC₅₀ or Kᵢ values indicate higher potency.
| Inhibitor | Target Kinase(s) | IC₅₀ / Kᵢ | Reference |
| Afuresertib | Akt1 | Kᵢ = 0.08 nM | [4] |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | [4] |
| Crizotinib | ALK, c-Met | Potent inhibitor | [1] |
| Encorafenib | B-raf | Potent inhibitor | [14] |
| Erdafitinib | FGFR | Potent inhibitor | [14] |
| Pralsetinib | RET | Potent inhibitor | |
| AT7518 | CDK2, CDK5 | IC₅₀ = 24 nM, 23 nM | [4] |
| Compound 43d | CDK16 | EC₅₀ = 33 nM | [14] |
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The synthetic routes are robust and amenable to the generation of diverse chemical libraries for screening. The protocols and workflows detailed in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of these promising compounds.
Future efforts in this field will likely focus on the development of more selective inhibitors to minimize off-target effects and associated toxicities. The exploration of novel substitution patterns on the pyrazole ring, guided by structure-based drug design and a deeper understanding of kinase biology, will undoubtedly lead to the next generation of pyrazole-based therapeutics.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Nitration of 5-Bromopyrazole
Abstract
This document provides a comprehensive guide for the regioselective nitration of 5-bromopyrazole to synthesize 5-bromo-4-nitropyrazole. Nitrated pyrazole derivatives are crucial building blocks in medicinal chemistry and materials science, valued for their utility in developing pharmaceuticals and energetic materials[1]. This guide details the underlying chemical principles, a robust experimental protocol, critical safety procedures, and troubleshooting advice. The methodology is designed for researchers in organic synthesis, chemical development, and related fields, emphasizing safety, reproducibility, and high yield.
Introduction and Scientific Background
The pyrazole nucleus is a privileged scaffold in drug discovery. The introduction of a nitro group (—NO₂) via electrophilic aromatic substitution is a fundamental transformation that significantly alters the electronic properties of the ring and provides a versatile chemical handle for further functionalization. The target molecule, 5-bromo-4-nitropyrazole, serves as a key intermediate for synthesizing a variety of more complex molecules.
The procedure described herein employs a classical mixed-acid nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This method is effective, scalable, and relies on readily available reagents. Understanding the reaction mechanism is key to controlling the outcome and ensuring safety.
Reaction Mechanism and Regioselectivity
The nitration of 5-bromopyrazole is a classic example of electrophilic aromatic substitution. The reaction proceeds through three primary stages:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). H₂SO₄ acts as both a catalyst and a dehydrating agent.
-
Electrophilic Attack: The electron-rich pyrazole ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C-4 position. Electrophilic attack at C-4 is favored as it proceeds through a more stable carbocation intermediate compared to attack at C-3, which would place a destabilizing positive charge adjacent to the pyridinic nitrogen (N-2)[2][3]. The bromine atom at C-5, while deactivating the ring overall, directs incoming electrophiles to the ortho position (C-4), thus reinforcing the inherent reactivity of the pyrazole ring.
-
Rearomatization: A base (typically HSO₄⁻ or water) abstracts a proton from the C-4 position of the intermediate, restoring the aromaticity of the pyrazole ring and yielding the final product, 5-bromo-4-nitropyrazole.
A potential side reaction, though typically minor under controlled conditions, is ipso-nitration or nitrodebromination, where the nitro group displaces the bromine atom at the C-5 position[4][5]. This is more likely to occur if water is present in the reaction medium, which can assist in the removal of Br⁺[4].
Critical Safety Protocols
Nitration reactions are highly exothermic and involve extremely corrosive and reactive materials.[6] Strict adherence to safety protocols is mandatory.
-
Hazard Assessment: Both concentrated nitric acid and sulfuric acid are strong oxidizers and are highly corrosive. They can cause severe chemical burns upon contact[7][8]. The reaction generates significant heat, and poor temperature control can lead to a thermal runaway, potentially causing violent decomposition or explosion[6].
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash positioned as low as practical. An emergency eyewash and safety shower must be immediately accessible[7][9].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton™). A double layer of gloves is recommended.
-
Body Protection: A flame-resistant lab coat and appropriate chemical-resistant apron must be worn. Ensure no skin is exposed.
-
-
Reagent Handling:
-
Always add sulfuric acid to nitric acid slowly, never the reverse.
-
Prepare the nitrating mixture in an ice bath to dissipate heat.
-
Add the substrate to the nitrating mixture slowly and in portions, carefully monitoring the internal temperature.
-
-
Emergency Preparedness: Have a spill kit containing a suitable neutralizer (e.g., sodium bicarbonate or calcium carbonate) readily available. All personnel must be trained on emergency procedures for acid spills and exposure[9][10].
Experimental Workflow and Protocol
This protocol details the synthesis of 5-bromo-4-nitropyrazole on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 5-Bromopyrazole | 146.96 | 1.47 g | 10.0 | Substrate |
| Sulfuric Acid (98%) | 98.08 | 10 mL | ~184 | Catalyst & Solvent |
| Nitric Acid (70%) | 63.01 | 0.75 mL | ~11.9 | Nitrating Agent |
| Deionized Water | 18.02 | As needed | - | Quenching & Washing |
| Ethanol | 46.07 | As needed | - | Recrystallization |
| Crushed Ice | - | ~50 g | - | Quenching |
| Round-bottom flask (50 mL) | - | 1 | - | Reaction Vessel |
| Magnetic Stirrer & Stir Bar | - | 1 | - | Agitation |
| Thermometer | - | 1 | - | Temperature Control |
| Addition Funnel | - | 1 | - | Reagent Addition |
| Buchner Funnel & Filter Flask | - | 1 | - | Product Isolation |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5 mL of concentrated sulfuric acid. Place the flask in an ice/water bath and cool to 0°C. While stirring, slowly add 0.75 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Preparation of Substrate Solution: In a separate beaker, carefully dissolve 1.47 g (10.0 mmol) of 5-bromopyrazole in 5 mL of concentrated sulfuric acid. This may be slightly exothermic. Allow the solution to cool to room temperature.
-
Reaction: Using an addition funnel or pipette, add the 5-bromopyrazole solution dropwise to the cold, stirred nitrating mixture from Step 1. The rate of addition should be controlled to maintain the internal reaction temperature between 0°C and 5°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC). Quench a small aliquot in ice water, extract with ethyl acetate, and spot on a silica plate (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching and Isolation: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with vigorous stirring. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol/water mixture to yield pure 5-bromo-4-nitropyrazole as a solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Record the final mass to calculate the yield and characterize the product by melting point, NMR, and IR spectroscopy to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Reaction incomplete.2. Reagents degraded (esp. nitric acid).3. Product soluble in quench water. | 1. Increase reaction time or allow to stir overnight at RT.2. Use fresh, high-purity acids.3. Ensure quenching is done on a large volume of ice to keep the temperature low. |
| Dark Brown/Black Mixture | Reaction temperature was too high, leading to decomposition or side reactions. | Repeat the reaction, ensuring strict temperature control (<5°C) during the addition of the substrate. Slow the rate of addition. |
| Formation of Side Products | 1. Ipso-substitution (nitrodebromination).2. Dinitration. | 1. Minimize water content in the acids. Purify the final product using column chromatography if necessary.2. Use a controlled stoichiometry of nitric acid (1.1-1.2 equivalents). |
| Product Fails to Precipitate | The product has some solubility, or the reaction did not proceed. | 1. Stir the quenched mixture in an ice bath for 30-60 minutes to encourage precipitation.2. If no product forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate. |
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.com [ehs.com]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
Application Notes: 5-bromo-3-nitro-1H-pyrazole as a Strategic Pharmaceutical Intermediate
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-bromo-3-nitro-1H-pyrazole. This document delves into the compound's core reactivity, provides detailed, field-tested protocols for its application in key synthetic transformations, and outlines essential safety and handling procedures.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2][3] this compound emerges as a particularly valuable building block due to its pre-installed functional handles, which allow for controlled, sequential diversification. The bromine atom serves as a versatile anchor for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions, while the nitro group acts as a powerful electron-withdrawing group that modulates the ring's reactivity and can be readily converted into an amino group for further derivatization.
These notes are designed to move beyond simple procedural lists, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical and Safety Data
Properly understanding a reagent's properties is critical for its effective and safe use.
| Property | Value | Source |
| Chemical Formula | C₃H₂BrN₃O₂ | [4] |
| Molecular Weight | 191.97 g/mol | [4][5] |
| CAS Number | 1208314-00-4 | [4] |
| Appearance | Solid (Typical) | N/A |
| Purity | Typically >95% | [4][6] |
Hazard Summary: This compound is harmful if swallowed and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7] Adherence to strict safety protocols is mandatory.
Core Reactivity and Synthetic Strategy
The utility of this compound stems from the orthogonal reactivity of its two key functional groups.
-
The 5-Bromo Position: The C-Br bond is the primary site for synthetic elaboration. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the direct and efficient installation of a wide array of aryl, heteroaryl, vinyl, or alkynyl substituents, which is fundamental for exploring structure-activity relationships (SAR) in drug discovery.
-
The 3-Nitro Position: The nitro group is a strong deactivating group, influencing the regioselectivity of certain reactions. More importantly, it serves as a synthetic precursor to an amino group. Reduction of the nitro moiety (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) unmasks a nucleophilic amine, opening a new axis for diversification through amide bond formation, reductive amination, or sulfonylation.
This dual functionality allows for a logical and efficient synthetic workflow: (1) C-C bond formation at the C5 position, followed by (2) reduction and derivatization at the C3 position.
Caption: A strategic workflow for drug discovery using the title compound.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and high functional group tolerance.[9][10] This protocol provides a robust starting point for coupling this compound with various aryl and heteroaryl boronic acids.
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): The choice of catalyst is crucial.[11] Pd(dppf)Cl₂ is an excellent, air-stable precatalyst. The dppf ligand is bulky and electron-rich, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination step of the catalytic cycle.[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[10] Carbonates are often effective and are compatible with many functional groups.
-
Solvent System (e.g., Dioxane/Water): A polar, aprotic solvent like dioxane is excellent for dissolving the organic reagents. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9]
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with a stream of an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can oxidize the active Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03–0.05 equiv.). Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80–100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2–16 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[12] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 5-aryl-3-nitro-1H-pyrazole.[12]
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling Protocol
Working with this compound requires adherence to standard laboratory safety practices for handling hazardous chemical solids.[13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14] A face shield is recommended when handling larger quantities.[14]
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure adequate ventilation.[13]
-
Handling: Avoid formation of dust and aerosols.[14] Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13][14]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][13]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[7][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-nitro-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.cn]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.fr [fishersci.fr]
- 14. angenechemical.com [angenechemical.com]
Application Notes & Protocols: 5-bromo-3-nitro-1H-pyrazole as a Versatile Synthon for Modern Agrochemicals
Abstract
The pyrazole scaffold is a cornerstone in the discovery of novel agrochemicals, prized for its metabolic stability and diverse biological activities.[1][2][3] This document provides a detailed guide for researchers on the strategic use of 5-bromo-3-nitro-1H-pyrazole, a highly functionalized and reactive building block, in the synthesis of advanced agrochemical candidates. We will explore its reactivity, provide step-by-step protocols for key transformations, and explain the chemical principles that underpin its utility.
Introduction: The Strategic Value of this compound
Pyrazole derivatives are integral to a wide range of commercial pesticides, including insecticides, fungicides, and herbicides.[3][4][5] Their success stems from their ability to interact with various biological targets, often with novel modes of action that can overcome existing resistance issues.[1][6] this compound emerges as a particularly valuable starting material due to its distinct electronic and steric properties:
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group significantly influences the reactivity of the pyrazole ring. It activates the C5 position (bearing the bromine) for nucleophilic aromatic substitution (SNAr) and directs electrophilic attack.
-
The Bromo Group (-Br): The bromine atom serves as an excellent leaving group in SNAr reactions and, more importantly, acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
-
The N-H Proton: The acidic proton on the pyrazole nitrogen (N1) provides a straightforward site for alkylation or arylation, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical properties and biological efficacy.
This combination of functional groups allows for a sequential and highly controlled derivatization strategy, making it an ideal starting point for building libraries of potential agrochemicals.
Physicochemical Properties & Safety
Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Reference |
| CAS Number | 1208314-00-4 | [7][8] |
| Molecular Formula | C₃H₂BrN₃O₂ | [7][9] |
| Molecular Weight | 191.97 g/mol | [7][9] |
| Appearance | Typically a solid | - |
| Purity | ≥95% (typical) | [7] |
Mandatory Safety & Handling Protocols
This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use.[11][12]
-
Skin and Body Protection: Wear a lab coat or chemical-resistant suit.[11][12]
-
Respiratory Protection: Use a particle respirator if dust is generated.[11]
Handling & Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product.[10][12]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11][12]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10][12]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10][12]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10][12]
Core Synthetic Strategies & Protocols
The strategic functionalization of this compound allows for the creation of diverse molecular scaffolds. The following protocols outline key transformations.
Caption: General workflow for derivatizing this compound.
Protocol 1: N-Alkylation of the Pyrazole Ring
Rationale: The initial step in many synthetic routes is the functionalization of the N1 position. This is critical as the substituent (R¹) can significantly influence the molecule's solubility, lipophilicity, and interaction with biological targets. A simple alkylation using a base and an alkyl halide is a common and effective method.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN) to achieve a concentration of approximately 0.2 M.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir the suspension for 15 minutes at room temperature.
-
Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature or with gentle heating (40-60 °C).
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, a key step in assembling the core structures of many agrochemicals.[13][14][15] This protocol describes the coupling of the C5-bromo position with a boronic acid or ester, allowing the introduction of various aryl or heteroaryl moieties.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine the N-functionalized 5-bromo-3-nitropyrazole (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst & Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 3-5 mol %) or a combination of Pd(OAc)₂ (2-4 mol %) and a suitable phosphine ligand like SPhos or XPhos (4-8 mol %).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
Rationale: The introduction of a nitrogen-based substituent is crucial for creating many classes of bioactive molecules. The Buchwald-Hartwig amination provides a reliable method for forming C-N bonds by coupling the C5-bromo position with a primary or secondary amine.[16][17][18][19]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk tube or sealed vial under an inert atmosphere, add the N-functionalized 5-bromo-3-nitropyrazole (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol %), and a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol %).
-
Base and Amine: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium bis(trimethylsilyl)amide (LHMDS, 1.4 eq). Then, add the desired primary or secondary amine (1.2 eq).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified via column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
Rationale: The potent electron-withdrawing effect of the nitro group at the C3 position makes the C5 position (para to the nitro group) highly electron-deficient. This activates the C-Br bond for attack by nucleophiles, allowing for a metal-free substitution reaction.[20][21][22] This is a cost-effective method for introducing alkoxides, thiolates, and amines.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Protocol (using an alcoholate nucleophile):
-
Nucleophile Preparation: In a separate flask under an inert atmosphere, prepare the sodium alcoholate by adding the desired alcohol (e.g., methanol, ethanol) (5-10 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Stir for 30 minutes.
-
Substrate Addition: To a solution of N-functionalized 5-bromo-3-nitropyrazole (1.0 eq) in anhydrous THF, add the freshly prepared alcoholate solution dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), monitoring by TLC.
-
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude material by column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for selective, high-yielding transformations at the N1, C5, and potentially C4 positions (via reduction of the nitro group followed by further functionalization). The protocols outlined in this guide for N-alkylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provide a robust foundation for researchers and drug development professionals to construct diverse libraries of pyrazole-containing compounds for biological screening. The strategic application of these modern synthetic methods is key to accelerating the discovery of the next generation of crop protection agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royal-chem.com [royal-chem.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 1208314-00-4|this compound|BLD Pharm [bldpharm.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.fr [fishersci.fr]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 21. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Laboratory Synthesis of 1,3,5-Tetrasubstituted Pyrazole Derivatives
Introduction: The Significance of 1,3,5-Tetrasubstituted Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable physicochemical properties. Among these, 1,3,5-tetrasubstituted pyrazoles represent a particularly important class of compounds. The dense functionalization and specific spatial arrangement of substituents on the pyrazole core allow for fine-tuning of their pharmacological profiles, leading to the development of potent therapeutic agents. Several blockbuster drugs, including the COX-2 inhibitor Celecoxib and the erectile dysfunction medication Sildenafil (Viagra®), feature a substituted pyrazole scaffold, underscoring the significance of this heterocyclic motif in drug design.[1] The continued exploration of novel synthetic methodologies for accessing structurally diverse 1,3,5-tetrasubstituted pyrazoles is therefore a critical endeavor for researchers in academia and the pharmaceutical industry.
This comprehensive guide provides an in-depth overview of modern and classical synthetic strategies for the preparation of 1,3,5-tetrasubstituted pyrazoles. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key transformations are provided to enable researchers to readily implement these methods in their own laboratories.
Strategic Approaches to the Synthesis of 1,3,5-Tetrasubstituted Pyrazoles
The synthesis of 1,3,5-tetrasubstituted pyrazoles can be broadly categorized into several key strategies. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the required regioselectivity.
[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrazole Ring Construction
The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, stands out as a highly efficient and versatile method for the synthesis of pyrazole derivatives.[2] This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
In the context of pyrazole synthesis, the most common 1,3-dipole is a nitrilimine, which is typically generated in situ from a hydrazonoyl halide or an N-tosylhydrazone to avoid handling these potentially unstable intermediates.[3][4] The nitrilimine then reacts with a variety of dipolarophiles, such as alkynes or alkenes, to form the pyrazole or pyrazoline ring, respectively.
The regioselectivity of the cycloaddition is a critical consideration and is governed by the electronic and steric properties of both the nitrilimine and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often invoked to predict the outcome of these reactions.[4]
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Nitropyrazole Synthesis
Welcome to the technical support center for nitropyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize nitropyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for safety, yield, and purity.
Nitropyrazoles are a critical class of heterocyclic compounds, serving as key intermediates in pharmaceuticals and energetic materials.[1][2] However, their synthesis, typically involving electrophilic nitration, is fraught with challenges such as low yields, formation of regioisomers, and significant safety hazards. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding nitropyrazole synthesis.
Q1: What is the most common and reliable method for synthesizing C-nitropyrazoles?
A1: The most widely adopted method is a two-step process involving the initial N-nitration of the pyrazole ring to form an N-nitropyrazole intermediate, followed by a thermal rearrangement to yield the C-nitropyrazole.[1][2] This approach is often preferred over direct C-nitration because it can offer better control and higher yields, particularly for producing 3-nitropyrazole.[3][4] Direct C-nitration with strong mixed acids can be aggressive, leading to lower yields or over-nitration.[2]
Q2: Which nitrating agent should I choose for my reaction?
A2: The choice of nitrating agent is critical and depends on the reactivity of your pyrazole substrate and the desired outcome.
-
Nitric Acid/Acetic Anhydride (HNO₃/Ac₂O): This is a common system for the initial N-nitration of pyrazole to form the N-nitropyrazole intermediate.[2][3] It is generally milder than mixed acid.
-
Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating agent used for direct C-nitration, especially for deactivated pyrazole rings.[2] Careful temperature control is paramount to prevent over-nitration and side reactions.[5]
-
Fuming Nitric Acid/Oleum: This is an even stronger nitrating system required for difficult-to-nitrate or poly-nitrated pyrazoles.[2][6] It is highly corrosive and hazardous, requiring stringent safety protocols.
Q3: How critical is temperature control during nitration?
A3: Temperature control is arguably the most critical parameter for a successful and safe nitration. Poor control can lead to:
-
Polynitration: Elevated temperatures favor the addition of multiple nitro groups, reducing the yield of the desired mono-nitro product.[5]
-
By-product Formation: Higher temperatures can cause nitric acid to decompose, forming nitrogen dioxide and other impurities that complicate purification.[5]
-
Reduced Selectivity: Temperature can influence the ratio of regioisomers (e.g., 3-nitro vs. 5-nitro) in substituted pyrazoles.
-
Runaway Reactions: Nitration is highly exothermic. If heat is generated faster than it can be dissipated, a runaway reaction can occur, leading to a rapid increase in pressure and a potential explosion.[5] Always use an ice bath and add reagents slowly.
Q4: My pyrazole starting material is expensive. How can I monitor the reaction to avoid wasting it?
A4: Thin-Layer Chromatography (TLC) is the most effective way to monitor reaction progress.[7][8][9][10] Spot the reaction mixture alongside your starting material on a silica gel plate. A typical mobile phase for these compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I've completed my reaction, but the yield of my nitropyrazole is very low. What are the likely causes and how can I fix this?
A: Low yield is a common frustration in nitration chemistry. The cause can be systematic, so a logical troubleshooting approach is required.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Causality Explained:
-
Incomplete Reaction: The nitronium ion (NO₂⁺) is the active electrophile. Its generation and stability can be affected by reagent quality (e.g., old nitric acid) or the presence of excess water, which can quench the electrophile. Highly concentrated reaction mixtures can sometimes lead to poor mixing or solubility, stalling the reaction.[11]
-
Product Degradation: Nitropyrazoles, especially polynitrated ones, can be thermally unstable.[12] Leaving the reaction at an elevated temperature for too long can degrade the product. Furthermore, the strong oxidizing nature of the reaction medium can lead to unwanted side reactions if not properly controlled.[5]
-
Workup Issues: The quenching step is critical. Pouring the acidic reaction mixture into ice/water must be done slowly to dissipate heat. A rapid temperature increase during quenching can decompose the product. The product might also have some solubility in the aqueous phase, leading to losses during extraction.
Issue 2: Formation of Multiple Products (Regioisomers)
Q: My reaction on a substituted pyrazole produced a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity?
A: This is a classic challenge in pyrazole chemistry.[13] When a pyrazole ring has different substituents at the 3- and 5-positions, nitration can occur at multiple sites, leading to regioisomers. The key is to exploit the subtle electronic and steric differences within the molecule.
Strategies to Control Regioselectivity:
| Strategy | Principle | Implementation Details | References |
| Solvent Selection | The solvent can influence the transition state of the reaction, favoring one isomer over another. | Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some pyrazole syntheses by altering hydrogen bonding and reactant solvation. | [14][15] |
| pH Control | The protonation state of the pyrazole and the nature of the electrophile can change with pH. | In strongly acidic media (like HNO₃/H₂SO₄), the pyrazole is protonated, which deactivates the ring and can alter the site of attack. Milder conditions (e.g., HNO₃/Ac₂O) may favor a different isomer. | [13] |
| Steric Hindrance | Bulky substituents on the pyrazole ring can physically block the nitrating agent from attacking the adjacent position. | If synthesizing a custom pyrazole, consider designing it with a bulky group (e.g., tert-butyl) near one of the potential nitration sites to direct the nitro group to the less hindered position. | [13] |
| Blocking Groups | Temporarily "block" a reactive site with a group that can be easily removed later. | While less common for simple nitrations, this is a standard strategy in complex organic synthesis and can be adapted if regioselectivity remains a major issue. | N/A |
Separation of Isomers: If a mixture is unavoidable, separation can be attempted by:
-
Fractional Recrystallization: If the isomers have different solubilities, careful recrystallization from various solvents may allow for the isolation of one isomer.
-
Column Chromatography: This can be challenging as nitropyrazole isomers often have similar polarities. Using a long column with a shallow solvent gradient can improve separation. Pyrazoles can be basic and stick to acidic silica gel; pre-treating the silica with triethylamine can mitigate this.
Issue 3: Safety - Runaway Reaction or Spill
Q: I am concerned about the safety of using mixed nitric and sulfuric acids. What are the essential safety procedures?
A: Your concern is well-founded. Nitration reactions are among the most hazardous in synthetic chemistry. A rigorous adherence to safety protocols is non-negotiable.
Essential Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, a face shield, and acid-resistant gloves (butyl rubber or Viton are recommended; avoid nitrile for concentrated acids).[16][17]
-
Fume Hood: All work must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[16]
-
Emergency Equipment: Ensure an emergency safety shower and eyewash station are immediately accessible.[17] Have an appropriate spill kit (e.g., sodium carbonate or a commercial acid neutralizer) ready. Do not use combustible materials like paper towels to clean up spills. [18]
-
Reagent Handling:
-
Always add acid to water (or the reagent to the acid), never the other way around.
-
When preparing mixed acid, add the nitric acid slowly to the sulfuric acid in a flask submerged in an ice bath. This is an exothermic process.
-
Never store mixed acid. Prepare it fresh for each reaction.
-
-
Reaction Quenching: The most dangerous step is often the workup. Quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the acid dilution and neutralizes any remaining reactive species.
Reaction Setup for Safe Nitration
Caption: A diagram of a safe experimental setup for nitration reactions.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitropyrazole via N-Nitration and Thermal Rearrangement
This protocol is a generalized procedure based on common literature methods.[2][4] Always perform a thorough risk assessment for your specific substrate and scale before beginning.
Step A: Synthesis of N-Nitropyrazole
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice/water bath on a magnetic stir plate.
-
Reagents: In the flask, dissolve pyrazole (1.0 eq) in acetic acid. In the dropping funnel, prepare a solution of concentrated nitric acid (1.1 eq) in acetic anhydride.
-
Reaction: Cool the pyrazole solution to 0-5 °C. Add the nitric acid/acetic anhydride solution dropwise from the funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the consumption of pyrazole by TLC.
-
Workup: Once the reaction is complete, slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring. The N-nitropyrazole will often precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid under vacuum. Caution: N-nitropyrazole is an energetic material and should be handled with care.
Step B: Thermal Rearrangement to 3-Nitropyrazole
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Combine the dried N-nitropyrazole (1.0 eq) with a high-boiling solvent such as n-octanol[4] or benzonitrile.[1][19] Heat the mixture to reflux (typically 180-190 °C) for 2-4 hours. The mechanism is believed to be a[1][14] sigmatropic shift.[20][21]
-
Monitoring: The reaction can be monitored by TLC, looking for the disappearance of the N-nitropyrazole spot and the formation of the more polar 3-nitropyrazole.
-
Workup: After cooling to room temperature, the product often crystallizes directly from the solvent. Diluting with a non-polar solvent like hexanes can aid precipitation.
-
Purification: Collect the solid by filtration. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
References
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. pubs.acs.org [pubs.acs.org]
- 16. quora.com [quora.com]
- 17. eastharbourgroup.com [eastharbourgroup.com]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. ON THE QUESTION OF THE MOLECULAR MECHANISM OF <i>N</i>-NITROPYRAZOLE REARRANGEMENT | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Support Center: Synthesis of 5-bromo-3-nitro-1H-pyrazole
Welcome to the technical support guide for the synthesis of 5-bromo-3-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges and common problems encountered during its synthesis, providing expert insights into their causes and solutions.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, however, is not always straightforward. The pyrazole ring possesses a complex reactivity profile, and the introduction of two distinct electrophilic substituents—a halogen and a nitro group—requires careful control of reaction conditions to manage regioselectivity and prevent the formation of unwanted byproducts. This guide provides a troubleshooting framework and detailed protocols to navigate these challenges effectively.
Synthetic Pathway Overview
The most common and logical approach to synthesizing this compound is a two-step process starting from pyrazole. However, the order of these steps is critical. Due to the high reactivity of the C4 position on the pyrazole ring towards electrophiles, direct bromination or nitration of unsubstituted pyrazole typically yields the 4-substituted product.[1][2] Therefore, a more controlled synthesis begins with a precursor where the C4 position is either blocked or the desired C3/C5 substitution pattern is pre-established. A highly effective strategy involves the nitration of 3-bromopyrazole.
The general workflow is summarized below.
Troubleshooting Guide: Common Problems & Solutions
This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis.
Q1: My reaction yield is extremely low, or I see no product formation on TLC. What went wrong?
A1: Low or no conversion is a common issue often related to the reaction conditions being insufficient to overcome the deactivating effect of the bromo-substituent.
-
Plausible Causes & Mechanistic Explanation:
-
Insufficiently Strong Nitrating Agent: 3-Bromopyrazole is an electron-deficient (deactivated) heterocycle. A mild nitrating agent, such as dilute nitric acid, may not be potent enough to effect electrophilic substitution. The nitronium ion (NO₂⁺) is the active electrophile, and its concentration is highest in strong, anhydrous acid mixtures.[3]
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, excessively low temperatures (< 0 °C) can significantly slow the rate of reaction for a deactivated substrate, leading to poor conversion within a practical timeframe.
-
Poor Reagent Quality: The use of old or wet nitric or sulfuric acid can dramatically reduce the concentration of the essential nitronium ion, stalling the reaction.
-
-
Recommended Solutions:
-
Employ a Stronger Nitrating System: The use of a mixed acid system (concentrated HNO₃ in concentrated H₂SO₄) is standard for deactivated rings. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion.
-
Optimize Temperature: Start the reaction at 0 °C with controlled addition of the substrate to the nitrating mixture. If conversion is low after 1-2 hours (monitored by TLC), allow the reaction to slowly warm to room temperature.
-
Ensure Anhydrous Conditions: Use fresh, high-purity acids. Moisture will consume the nitronium ion and deactivate the nitrating mixture.
-
Q2: I've isolated a product, but my NMR spectrum shows a mixture of isomers. How can I improve regioselectivity for the 3-nitro product?
A2: The formation of multiple isomers, primarily 3-bromo-4-nitropyrazole and 5-bromo-3-nitropyrazole, is the most significant challenge in this synthesis. It stems from the competing directing effects within the pyrazole ring.
-
Plausible Causes & Mechanistic Explanation:
-
Inherent Reactivity of the Pyrazole Ring: The C4 position of the pyrazole ring is inherently the most electron-rich and susceptible to electrophilic attack.[1]
-
Competing Directing Effects: The bromine at C3 is a deactivating group but an ortho, para-director. It directs incoming electrophiles to the C4 and C5 positions.
-
Reaction Medium: In highly acidic conditions like mixed acid, the pyrazole ring can become protonated. This protonated species, the pyrazolium ion, is strongly deactivated, which can alter the substitution pattern compared to the neutral pyrazole.[4]
-
-
Recommended Solutions:
-
Strict Temperature Control: Maintain a low temperature (0-5 °C) during the addition and initial reaction phase. Higher temperatures can provide the activation energy needed to overcome the barrier for the formation of the undesired C4-nitro isomer.
-
Choice of Nitrating Agent: While mixed acid is effective, alternative nitrating systems can sometimes offer different regioselectivity. Nitration with nitric acid in trifluoroacetic anhydride is a powerful alternative, though it must also be carefully controlled.[5]
-
Purification Strategy: Since achieving perfect regioselectivity can be difficult, an effective purification strategy is essential. The different isomers (e.g., 5-bromo-3-nitro and 3-bromo-4-nitro) have distinct polarities and can typically be separated using silica gel column chromatography.
-
Q3: My mass spectrometry results indicate the presence of a di-nitrated or di-brominated product. How can I prevent this over-reaction?
A3: Formation of di-substituted products occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Plausible Causes & Mechanistic Explanation:
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction to substitute a second nitro group onto the ring, especially if the reaction temperature increases.
-
Prolonged Reaction Time/High Temperature: Leaving the reaction for an extended period or allowing it to get too warm can lead to the slow formation of the di-nitro product (e.g., 3-bromo-4,5-dinitropyrazole).
-
-
Recommended Solutions:
-
Control Stoichiometry: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.2 equivalents relative to the 3-bromopyrazole substrate.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material spot has disappeared or is very faint, proceed with the workup. Do not let the reaction run indefinitely.
-
Q4: The nitration reaction became very exothermic and turned dark brown/black. What happened and is it dangerous?
A4: This indicates a runaway reaction and decomposition, a significant safety hazard in nitration procedures.
-
Plausible Causes & Mechanistic Explanation:
-
Rapid Addition of Reagents: Adding the substrate to the nitrating mixture too quickly, or vice-versa, can cause a rapid, localized increase in temperature. Nitration reactions are highly exothermic.[6]
-
Inefficient Cooling: An inadequate ice bath or poor heat transfer can fail to dissipate the heat generated by the reaction, causing the temperature to rise uncontrollably.
-
Oxidative Decomposition: At elevated temperatures, the strong acid mixture can begin to oxidize the organic material, leading to decomposition, gas evolution (NOx), and a rapid, dangerous exotherm.[7] This is often characterized by the formation of dark, tarry materials.
-
-
Recommended Solutions & Safety Protocols:
-
ALWAYS add the substrate SLOWLY and in portions (or dropwise if liquid) to the cooled nitrating mixture. Never the other way around. This maintains a low concentration of the reacting species and allows the cooling bath to manage the heat output.
-
Use a robust cooling bath (ice/salt or a cryocooler if necessary) and monitor the internal reaction temperature with a thermometer. Do not rely on the external bath temperature.
-
Work in a chemical fume hood and use a blast shield. Have a base bath (e.g., sodium bicarbonate solution) ready for emergency quenching.
-
If a runaway reaction begins, the primary goal is personnel safety. If safe to do so, an attempt can be made to quench the reaction by pouring it over a large volume of ice.
-
Frequently Asked Questions (FAQs)
-
Q: Which starting material is better: 3-aminopyrazole or 3-bromopyrazole?
-
A: While 3-aminopyrazole can be used via a Sandmeyer-type reaction to introduce the bromine, this adds steps and complexity. Starting with commercially available 3-bromopyrazole is generally more direct. Nitrating an aminopyrazole directly is problematic as the amino group is highly activating and will be oxidized by the nitrating mixture.
-
-
Q: How can I confirm the regiochemistry and be sure I have the 5-bromo-3-nitro isomer and not the 3-bromo-4-nitro isomer?
-
A: ¹H NMR spectroscopy is the most definitive method. In this compound, the single proton on the pyrazole ring (at the C4 position) will appear as a singlet. In the 3-bromo-4-nitro-1H-pyrazole isomer, the proton at the C5 position will also be a singlet but will likely have a different chemical shift. Comparing the observed chemical shifts to literature values or using computational prediction can confirm the structure. 2D NMR techniques like NOESY could also be used to confirm through-space correlations.
-
-
Q: What are the expected TLC retention factors (Rf)?
-
A: The Rf values depend heavily on the eluent system. However, as a general rule, the 3-bromo-4-nitropyrazole isomer is often less polar than the this compound isomer due to intramolecular interactions. The di-nitro byproduct would be the most polar. It is crucial to develop a TLC system (e.g., starting with 3:1 Hexane:Ethyl Acetate) that shows good separation between your starting material and potential products.
-
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a certified chemical fume hood.
Materials:
-
3-Bromopyrazole (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated H₂SO₄ (approx. 3 mL per gram of substrate). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly, add concentrated HNO₃ (1.1 eq) dropwise to the sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0 °C.
-
Reaction: To the cold nitrating mixture, add 3-bromopyrazole (1.0 eq) in small portions over 20-30 minutes. Use a powder funnel for solids. Ensure the internal temperature is maintained below 5 °C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC by carefully taking a small aliquot, quenching it in ice water, neutralizing with NaHCO₃, extracting with EtOAc, and spotting on a TLC plate.
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8. Perform this step slowly and with caution as it is highly exothermic and releases CO₂ gas.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 10% EtOAc in Hexane) to separate the isomers.
Data Summary Table
| Compound | Potential Isomer | Typical Polarity | Key ¹H NMR Signal |
| Desired Product | This compound | More Polar | Singlet for C4-H |
| Byproduct | 3-Bromo-4-nitro-1H-pyrazole | Less Polar | Singlet for C5-H |
| Starting Material | 3-Bromopyrazole | Least Polar | Doublet for C4-H, Doublet for C5-H |
References
Technical Support Center: Column Chromatography Methods for Purifying Nitropyrazoles
Welcome to the technical support center for the purification of nitropyrazoles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this challenging class of compounds. The inherent polarity of the pyrazole ring, coupled with the electron-withdrawing nature of the nitro group, presents unique purification challenges that this guide aims to address.
Understanding the Challenges in Nitropyrazole Purification
Nitropyrazoles are often highly polar and can exhibit acidic or basic properties, leading to several common issues during column chromatography on standard silica gel. These challenges include:
-
Strong Adsorption: The polar nature of nitropyrazoles can cause them to bind very strongly to the acidic silanol groups on the surface of silica gel, leading to poor elution and recovery.
-
Peak Tailing: Interactions between basic nitropyrazoles and acidic silica can result in broad, tailing peaks, which significantly reduces resolution and purity of the collected fractions.[1][2]
-
Compound Degradation: Some nitropyrazoles may be sensitive to the acidic environment of standard silica gel, potentially leading to degradation of the target compound on the column.[3]
-
Poor Solubility: The polarity of nitropyrazoles can also mean they have poor solubility in the less polar solvents typically used for loading onto a silica gel column.
This guide will provide you with the knowledge and tools to overcome these challenges and achieve successful purification of your target nitropyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nitropyrazoles?
The choice of stationary phase is critical for the successful purification of nitropyrazoles. While standard silica gel is the most common choice, its acidic nature can be problematic. Here's a breakdown of your options:
-
Normal-Phase Chromatography:
-
Silica Gel (60 Å, 230-400 mesh): This is the workhorse of column chromatography and can be effective for less polar nitropyrazoles. For more polar or basic nitropyrazoles, deactivation is often necessary.[4][5]
-
Deactivated Silica Gel: To mitigate the issues of strong adsorption and peak tailing, silica gel can be "deactivated" by treating it with a base, typically triethylamine (TEA). This is highly recommended for basic nitropyrazoles.[6][7]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds. Neutral or basic alumina can prevent the degradation of acid-sensitive nitropyrazoles and reduce peak tailing.[8]
-
-
Reversed-Phase Chromatography:
Q2: How do I choose the right mobile phase (eluent) for my nitropyrazole?
The selection of the mobile phase is crucial for achieving good separation. The goal is to find a solvent system that moves your target compound with a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[5][12]
For Normal-Phase Chromatography (Silica Gel or Alumina):
A combination of a non-polar and a polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
| Non-Polar Solvents | Polar Solvents | Typical Combinations for Nitropyrazoles |
| Hexane / Heptane | Ethyl Acetate (EtOAc) | Hexane/EtOAc |
| Cyclohexane | Dichloromethane (DCM) | DCM/Methanol |
| Toluene | Methanol (MeOH) | |
| Acetone | ||
| Acetonitrile (ACN) |
Pro-Tip: For basic nitropyrazoles that exhibit peak tailing on silica, adding a small amount of triethylamine (0.1-1%) to your mobile phase can significantly improve peak shape by neutralizing the acidic silanol groups.[13]
For Reversed-Phase Chromatography (C18):
The mobile phase is typically a mixture of water and an organic solvent. The separation is driven by hydrophobic interactions.
| Polar Solvents | Organic Modifiers | Typical Combinations |
| Water | Acetonitrile (ACN) | Water/ACN |
| Methanol (MeOH) | Water/MeOH |
To improve peak shape and resolution, a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), is often added to the mobile phase.[14]
Q3: Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This method is simpler to set up and is suitable for separating compounds with similar polarities.[15]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is highly effective for separating complex mixtures containing compounds with a wide range of polarities. For nitropyrazole purification, a gradient elution is often recommended to ensure that both non-polar impurities and the highly polar target compound are efficiently eluted from the column.[6]
Workflow for Choosing Elution Method
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. chromtech.com [chromtech.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Pyrazole Functionalization Reactions
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying the pyrazole scaffold. Pyrazoles are a cornerstone in medicinal chemistry, appearing in numerous marketed drugs.[1][2] However, their functionalization can present unique challenges, from regioselectivity issues to low reaction yields.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimentation. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems that can arise during pyrazole functionalization reactions.
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Question: My cross-coupling reaction with a pyrazole substrate is giving low to no product yield. What are the likely causes and how can I troubleshoot this?
Answer: This is a frequent challenge, often stemming from the inherent electronic properties of the pyrazole ring, which can interfere with the catalytic cycle. The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the metal center (e.g., Palladium) and inhibiting its catalytic activity.[3] Here is a systematic approach to troubleshooting:
1. Catalyst System Evaluation:
-
Catalyst/Precatalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient for pyrazole substrates, especially with less reactive coupling partners like aryl chlorides.[4] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable as they facilitate the clean generation of the active catalytic species.[5]
-
Ligand Selection: The choice of ligand is critical. For sterically hindered substrates or electron-rich pyrazoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle by preventing catalyst inhibition.[3][5]
2. Reaction Condition Optimization:
-
Base Selection: The choice of base is crucial and substrate-dependent. Strong bases like NaOtBu can be effective but may cause decomposition of sensitive functional groups.[5] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often a good starting point and can prevent side reactions.[5]
-
Solvent Choice: Ensure your solvent is anhydrous and rigorously degassed. The presence of oxygen can deactivate the palladium catalyst.[5] Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used. In some cases, fluorinated alcohols have been shown to improve regioselectivity in pyrazole synthesis, a principle that can be explored in functionalization.[6] Aprotic dipolar solvents may also offer better results than polar protic solvents.[7]
-
Temperature: While many coupling reactions proceed at elevated temperatures (80-110 °C), higher temperatures can also lead to catalyst decomposition or side reactions like hydrodehalogenation.[3][5] If decomposition is observed, try running the reaction at a lower temperature for a longer duration.[3]
3. Reagent Quality:
-
Purity: Ensure the purity of your starting materials, particularly the pyrazole and the coupling partner (e.g., aryl halide, boronic acid). Impurities can poison the catalyst.
-
Anhydrous Conditions: Water can negatively impact catalyst activity.[3] Ensure all reagents and solvents are dry. Distilling the amine base, if used, can sometimes resolve reaction failure.[3]
Troubleshooting Workflow: Low Yield in Cross-Coupling
Caption: A logical guide for troubleshooting low-yield pyrazole cross-coupling reactions.
Issue 2: Poor Regioselectivity in C-H or N-H Functionalization
Question: I am getting a mixture of isomers when trying to functionalize my unsymmetrically substituted pyrazole. How can I improve regioselectivity?
Answer: Regioselectivity is a major hurdle in pyrazole chemistry due to the presence of two nitrogen atoms and three carbon atoms, each with distinct reactivity.[8]
For N-H Functionalization (e.g., N-Arylation):
-
Steric Hindrance: The regioselectivity of N-substitution on an unsymmetrical pyrazole is often governed by sterics. The incoming electrophile will typically react at the less sterically hindered nitrogen atom. You can leverage this by choosing substrates with significantly different substituents at the C3 and C5 positions.
-
Protecting Groups: While seemingly counterintuitive for N-H functionalization, one can start with a different pyrazole isomer and use a directing group strategy to functionalize a C-H bond, followed by subsequent chemical manipulation.
For C-H Functionalization:
-
Inherent Reactivity: The different carbon positions on the pyrazole ring have inherent reactivity patterns. The C5 proton is often the most acidic, making it susceptible to deprotonation and subsequent functionalization.[8] The C4 position is the most nucleophilic and is favored in electrophilic aromatic substitution reactions.[8][9] The N2 nitrogen often acts as a directing group for C-H functionalization.[8]
-
Directing Groups: Installing a directing group is a powerful strategy to control regioselectivity. The Lewis basic N2 site of the pyrazole ring is often exploited as an inherent directing group for functionalization at the C5 position.[8] External directing groups can also be attached to the N1 position to direct functionalization to other positions.
-
Solvent Effects: Solvent choice can influence regioselectivity. For instance, in Rh-catalyzed functionalization of 2-(1H-pyrazol-1-yl)pyridine, switching from 1,2-dichloroethane to the more polar dimethylformamide (DMF) changed the selectivity from C5-substitution to a C4,C5-fused product.[10]
Issue 3: Ring Fragmentation or Decomposition
Question: My pyrazole starting material is decomposing under the reaction conditions. How can I prevent ring cleavage?
Answer: The pyrazole ring is generally stable, but it can be susceptible to cleavage under certain harsh conditions.
-
Strong Bases: The use of very strong bases, such as n-BuLi or LDA, can lead to deprotonation at the C3 position, which may initiate ring fragmentation.[11] If direct C-H lithiation is not the intended goal, consider using milder bases like carbonates or phosphates. If a strong base is necessary, carefully control the temperature, keeping it as low as possible.
-
Harsh Acidic or Oxidative Conditions: During electrophilic substitution, overly harsh acidic or oxidative environments can lead to ring opening.[11] Use milder reagents (e.g., N-bromosuccinimide instead of Br₂) and control the reaction temperature and duration.[11][12]
-
N-Protection: Protecting the N-H of the pyrazole can sometimes stabilize the ring towards certain reagents. However, be aware that electron-withdrawing protecting groups can decrease the ring's reactivity towards electrophiles.[11]
Part 2: Frequently Asked Questions (FAQs)
N-H Functionalization & N-Arylation
Q1: What are the best catalysts for copper-catalyzed N-arylation of pyrazoles? A1: Copper-catalyzed N-arylation (Ullmann condensation) is a classic and effective method. The combination of Copper(I) iodide (CuI) with a diamine ligand is a robust catalytic system that works for a broad range of pyrazoles and aryl halides (iodides and bromides).[13][14] This system tolerates various functional groups and often requires lower reaction temperatures than traditional Ullmann conditions.[13] Microwave-assisted protocols using CuI without an organic ligand have also been shown to enhance reaction rates and yields.[15]
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Reference |
| CuI / Diamine Ligand | Aryl Iodides/Bromides | K₂CO₃, K₃PO₄ | Dioxane, Toluene | 110 | --INVALID-LINK--[13][14] |
| CuI (ligand-free) | Aryl Iodides/Bromides | K₂CO₃ | N/A (Solvent-free) | Microwave | --INVALID-LINK--[15] |
| Pd(OAc)₂ / XPhos | Aryl Chlorides/Bromides | Cs₂CO₃ | t-AmylOH | 110 | --INVALID-LINK-- |
Q2: Should I protect the pyrazole N-H before attempting C-H functionalization? A2: It depends on the reaction. The N-H proton is acidic and can interfere with many organometallic reactions by quenching reagents or participating in side reactions.[5]
-
When to protect: If you are using strong bases (like n-BuLi) or highly reactive organometallic reagents, N-protection is generally recommended. Common protecting groups include Boc, SEM, or THP.[11][16]
-
When not to protect: In many modern C-H functionalization reactions, the N-H group (or the N1-substituent) acts as a directing group, making protection unnecessary and undesirable.[8]
A green, solvent-free method for protecting pyrazole with a tetrahydropyranyl (THP) group has been developed, which can be advantageous for large-scale synthesis.[16] For deprotection, a method using NaBH₄ in ethanol has been shown to selectively cleave N-Boc groups from pyrazoles while leaving other protected amines intact.[17]
C-H Functionalization
Q3: How can I selectively functionalize the C4 position of a pyrazole? A3: The C4 position is electron-rich and thus the preferred site for electrophilic aromatic substitution.[9]
-
Halogenation: Mild halogenating agents are effective. For iodination, a mixture of iodine (I₂) and periodic acid (HIO₃) in acetic acid at 80 °C gives good results.[18] For bromination and chlorination, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are preferred to avoid side reactions.[11][12]
-
Thiocyanation: This can be achieved using a mixture of phenyliodine dichloride (PhICl₂) and ammonium thiocyanate (NH₄SCN) in toluene at 0 °C.[18]
Workflow: C4-Position Electrophilic Substitution
Caption: A general workflow for the electrophilic functionalization of the pyrazole C4 position.
Q4: What strategies exist for functionalizing the C3 or C5 positions via C-H activation? A4: Directing group strategies are paramount. The N2 nitrogen of the pyrazole ring can direct metallation (e.g., with Pd, Rh) to the C5 position.[8] For example, 1-aryl-pyrazoles can undergo Pd-catalyzed C5-arylation.[10] If the C5 position is blocked, functionalization may be directed to the C3 position. For more complex scaffolds, selective metalation using TMP-bases (like TMPMgCl·LiCl) followed by trapping with an electrophile is a powerful method for achieving regioselective functionalization.[19][20]
General Protocols
Q5: Can you provide a general starting protocol for a Buchwald-Hartwig N-arylation of a pyrazole? A5: Certainly. This is a robust starting point that can be optimized for your specific substrates.
Protocol: General Procedure for Buchwald-Hartwig N-Arylation [5]
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the pyrazole (1.0 eq), aryl halide (1.2 eq), palladium precatalyst (e.g., G3-XPhos, 2 mol%), and ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 eq). Then, add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Product Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common challenges related to side product formation during the synthesis of pyrazole derivatives. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
Q1: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is yielding a mixture of two pyrazole regioisomers that are difficult to separate. What causes this and how can I control the selectivity?
A1: This is the most common challenge in pyrazole synthesis, particularly in the Knorr synthesis. The formation of two regioisomers arises because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1] The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2]
Underlying Mechanism & Causality:
The initial step of the condensation is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. With a substituted hydrazine like methylhydrazine, the two nitrogen atoms have different nucleophilicity. The reaction's regioselectivity is determined by which nitrogen attacks which carbonyl carbon first.
-
Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack.[2]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, directing the attack to the less sterically encumbered site.[1][2]
-
Reaction Conditions (pH & Solvent):
-
pH: Under acidic conditions, the hydrazine can be protonated, which can alter the relative nucleophilicity of the two nitrogen atoms and influence the reaction pathway.[2][3] In contrast, neutral or basic conditions may favor attack by the more inherently nucleophilic nitrogen.
-
Solvent: The solvent plays a crucial role in stabilizing intermediates and transition states. Protic solvents can hydrogen-bond with the reactants, influencing their reactivity. Fluorinated alcohols, such as 2,2-2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in favor of one isomer, likely due to their unique hydrogen-bonding properties.[4]
-
Troubleshooting Workflow & Protocols:
Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohols [4]
-
Dissolution: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.3 M.
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, remove the HFIP under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
Identifying Your Regioisomers:
Distinguishing between regioisomers is critical. ¹H and ¹³C NMR spectroscopy are powerful tools for this purpose.
| Spectroscopic Feature | Observation and Interpretation |
| ¹H NMR | The chemical shift of the pyrazole C4-H proton can be indicative of the substitution pattern. Proximity to different substituents will alter its electronic environment. |
| ¹³C NMR | The chemical shifts of the C3 and C5 carbons are highly sensitive to the attached substituents. Comparing the spectra of the mixture to known spectra of similar pyrazoles can aid in assignment. In some cases, low-temperature NMR may be needed to resolve broad signals caused by tautomerism.[5][6] |
| 2D NMR (HMBC) | A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. It will show a 3-bond correlation between the N-substituent (e.g., N-CH₃) and either the C3 or C5 carbon of the pyrazole ring, confirming the connectivity.[6] |
Issue 2: Pyrazoline Formation from α,β-Unsaturated Carbonyls
Q2: I am reacting an α,β-unsaturated ketone with hydrazine, but I'm isolating a significant amount of a non-aromatic side product, which I suspect is a pyrazoline. How can I favor the formation of the pyrazole?
A2: This is a common outcome. The reaction between an α,β-unsaturated carbonyl compound and a hydrazine derivative proceeds via a Michael addition followed by intramolecular cyclization to form a pyrazoline intermediate.[7][8] The pyrazoline is a stable, non-aromatic heterocycle. To obtain the desired aromatic pyrazole, an oxidation step is required to remove two hydrogen atoms from the pyrazoline ring.[9]
Underlying Mechanism & Causality:
-
Michael Addition: The hydrazine attacks the β-carbon of the α,β-unsaturated system.
-
Cyclization: The second nitrogen of the hydrazine then attacks the carbonyl carbon, forming a cyclic hemiaminal which dehydrates to the pyrazoline.
-
Aromatization: The pyrazoline must be oxidized to the corresponding pyrazole. This oxidation does not always occur spontaneously and often requires an external oxidizing agent.
Troubleshooting & Protocols:
If you are isolating the pyrazoline, you can either modify the initial reaction conditions to promote in-situ oxidation or perform a separate oxidation step on the isolated pyrazoline.
Protocol 2: In-situ Oxidation during Pyrazole Synthesis
-
Using Air as Oxidant: In some cases, simply running the reaction open to the air and/or at elevated temperatures in a solvent like DMSO can facilitate oxidation.[10]
-
Addition of a Mild Oxidant: Including a mild oxidant in the reaction mixture can directly convert the pyrazoline to the pyrazole. Common choices include elemental sulfur or iodine.
Protocol 3: Post-Synthesis Oxidation of Pyrazolines [11][12]
-
Dissolution: Dissolve the isolated crude pyrazoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Oxidant Addition: Add a suitable oxidizing agent. A reliable system is tert-Butyl hydroperoxide (TBHP, 70 wt% in water, 2.0 eq) with a catalytic amount of Copper(II) acetate (Cu(OAc)₂, 10 mol%).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting pyrazoline is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Identifying Pyrazoline vs. Pyrazole:
| Spectroscopic Feature | Pyrazoline (Side Product) | Pyrazole (Desired Product) |
| ¹H NMR | Shows aliphatic protons in the 2.5-5.0 ppm range, often as a complex multiplet system (e.g., an ABX system for the CH-CH₂ protons). | Shows aromatic protons in the 6.0-8.0 ppm range. The C4-H proton is typically a sharp singlet. |
| ¹³C NMR | Aliphatic carbons (CH, CH₂) are present in the 40-60 ppm range. | All ring carbons are in the aromatic region (>100 ppm). |
| IR Spectroscopy | May show a C=N stretch around 1600-1650 cm⁻¹. | Aromatic C=C and C=N stretches are observed. |
| UV-Vis Spectroscopy | Lower λₘₐₓ and molar absorptivity compared to the corresponding pyrazole due to lack of aromaticity. | Higher λₘₐₓ and molar absorptivity due to the conjugated aromatic system. |
Issue 3: Formation of Pyrazolones from β-Ketoesters
Q3: I am using a β-ketoester as my 1,3-dicarbonyl component and I am getting a product with a carbonyl stretch in the IR spectrum. Is this a pyrazolone?
A3: Yes, it is highly likely you have formed a pyrazolone. When a β-ketoester reacts with a hydrazine, the initial cyclization product is a pyrazolone, which is a keto-enol tautomer of the corresponding hydroxypyrazole.[13][14] While the hydroxypyrazole tautomer is aromatic, the pyrazolone form is often thermodynamically stable and is the major species isolated.
Underlying Mechanism & Causality:
The reaction proceeds similarly to the Knorr synthesis. The hydrazine first condenses with the ketone of the β-ketoester to form a hydrazone. The second nitrogen then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization and elimination of the alcohol (from the ester) results in the formation of the stable pyrazolone ring.[14]
Identifying Pyrazolones:
The most definitive way to identify a pyrazolone is through spectroscopy.
| Spectroscopic Feature | Characteristic Signature of a Pyrazolone |
| IR Spectroscopy | A strong C=O stretching vibration is typically observed in the range of 1650-1710 cm⁻¹.[15][16][17] |
| ¹³C NMR | A carbonyl carbon signal will be present in the downfield region of the spectrum, typically around 160-180 ppm.[15] |
| ¹H NMR | The pyrazolone ring may exhibit signals for a CH₂ group if the C4 position is unsubstituted, or a CH proton if it is substituted. Tautomerism can sometimes lead to broad signals. |
Is this a problem?
For many applications, the pyrazolone itself is the desired product. Many biologically active compounds are pyrazolones. However, if the corresponding hydroxypyrazole is required, further chemical modification would be necessary, which is often non-trivial. It is crucial to check the literature for the specific pyrazole system you are targeting to see if the pyrazolone or the hydroxypyrazole is the expected product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments. Here, we will explore the intricate interplay of catalysts, ligands, substrates, and reaction conditions that govern the success of these powerful synthetic transformations.
Issue 1: My reaction shows low or no conversion. Where do I start?
This is the most common and frustrating issue in cross-coupling chemistry. A systematic, step-by-step approach is the most effective way to identify the root cause.
Q1: I've set up my Suzuki/Heck/Sonogashira/etc. reaction, but after the specified time, TLC/GC-MS analysis shows only starting materials. What are the most immediate things to check?
A1: When faced with a complete lack of reactivity, the first step is to meticulously review your reagents and reaction setup. The culprit is often a fundamental component that is compromised.
-
Catalyst Integrity: The heart of your reaction is the palladium catalyst. Its activity is paramount.
-
Palladium(0) vs. Palladium(II): Many common precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and require in situ reduction to the catalytically active Pd(0) species.[1][2] If this reduction is inefficient, the catalytic cycle will not initiate. Consider if your reaction conditions facilitate this reduction. Some reactions benefit from the addition of a reducing agent or the use of a pre-activated Pd(0) source like Pd(PPh₃)₄.[1]
-
Catalyst Decomposition: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose to form palladium black, an inactive precipitate.[3] Ensure your reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1][3] Solvents should be thoroughly degassed prior to use.[3]
-
-
Reagent Purity: Impurities can act as catalyst poisons.
-
Solvents and Bases: Ensure all solvents and bases are anhydrous and of high purity.[1][3] Moisture can significantly hinder many cross-coupling reactions. It is often best practice to use freshly distilled solvents or purchase high-purity anhydrous solvents.[1]
-
Starting Materials: Impurities in your aryl halide or organometallic reagent can poison the catalyst.[3] If necessary, purify your starting materials before use.
-
Troubleshooting Workflow for No Conversion
Below is a decision-making workflow to diagnose a non-reactive cross-coupling reaction.
References
Technical Support Center: Purification of Crude 5-bromo-3-nitro-1H-pyrazole
Welcome to the technical support center for the purification of 5-bromo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Here, I address the most common initial queries regarding the purification of this compound.
Q1: My crude this compound appears as a dark, oily solid. Is this normal, and what are the likely impurities?
A1: It is not uncommon for the crude product of nitration and bromination reactions of pyrazoles to be discolored and not fully crystalline. The dark color often indicates the presence of residual reaction intermediates, side-products, and decomposition products. The most probable impurities include:
-
Constitutional Isomers: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers.[1] Depending on the synthetic route, you may have the undesired 3-bromo-5-nitro-1H-pyrazole isomer present.
-
Unreacted Starting Materials: Incomplete bromination or nitration will leave starting materials in your crude product.
-
Di-brominated or Di-nitrated Species: Over-reaction can lead to the formation of di-substituted pyrazoles.
-
Residual Acids and Solvents: Strong acids and high-boiling point solvents used in the synthesis can be trapped in the crude product.
Q2: What is the first step I should take to purify my crude this compound?
A2: Before attempting a full-scale purification, it is crucial to perform a small-scale analysis. An initial Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude mixture. This will inform your choice of purification strategy. Given the polar nature of the nitro and pyrazole functionalities, a polar stationary phase like silica gel is a good starting point for TLC analysis.
Q3: What are the main safety precautions I should take when handling this compound?
A3: this compound and related nitroaromatic compounds should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation of Isomers During Column Chromatography
Scenario: You observe two or more spots on your TLC plate with very similar Rf values, suggesting the presence of constitutional isomers. Your initial attempts at column chromatography result in co-elution.
Causality: Constitutional isomers, such as this compound and 3-bromo-5-nitro-1H-pyrazole, have the same molecular weight and similar polarities, making their separation challenging. The subtle differences in their dipole moments and interactions with the stationary phase must be exploited for successful separation.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Solvent Screening: Test a range of solvent systems with varying polarities. A common starting point for polar compounds on silica gel is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).
-
Fine-tune the Polarity: If you see some separation, meticulously adjust the ratio of your solvents. Even a small change in the percentage of the polar component can significantly impact resolution.
-
Ternary Solvent Systems: Consider adding a third solvent to the mobile phase. For example, a small amount of methanol or acetonitrile in a hexane/ethyl acetate system can sometimes improve the separation of polar isomers.
-
-
Modify the Stationary Phase:
-
Alternative Sorbents: If silica gel fails to provide adequate separation, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity for polar compounds.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography on a C18-functionalized silica gel can be effective.[2] The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile.
-
-
Enhance Detection:
-
Staining: Use a TLC stain, such as potassium permanganate, to better visualize the separated spots, as UV shadowing may not be sufficient to distinguish between closely eluting isomers.
-
| Parameter | Recommendation for Isomer Separation | Rationale |
| Stationary Phase | Silica Gel (initial), Alumina, or C18 Reverse-Phase | Offers different selectivities based on polarity and functional group interactions. |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with standard systems and fine-tune polarity. |
| TLC Visualization | UV light (254 nm) and a chemical stain (e.g., KMnO4) | Ensures all components are visualized. |
Workflow for Isomer Separation:
Caption: Decision workflow for separating constitutional isomers.
Issue 2: Compound "Streaking" on TLC and Column Chromatography
Scenario: Your compound appears as a long streak rather than a defined spot on the TLC plate, and during column chromatography, it elutes over a large number of fractions.
Causality: Streaking is often observed with polar, acidic, or basic compounds on silica gel.[2] The pyrazole ring has both acidic (N-H) and basic (pyridine-like nitrogen) character. Strong interactions between the compound and the acidic silanol groups on the silica surface can lead to this undesirable behavior.
Troubleshooting Protocol:
-
Deactivate the Silica Gel:
-
Addition of a Base: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase.[3] This will neutralize the acidic sites on the silica gel, reducing the strong interactions and leading to sharper bands.
-
Ammonia Solution: For very polar basic compounds, a mobile phase containing a small percentage of a methanolic ammonia solution can be effective.[4][5]
-
-
Use an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina is a good alternative to silica gel for the purification of basic compounds.
-
Treated Silica: Consider using end-capped or deactivated silica gel.
-
Experimental Protocol for Silica Gel Deactivation:
-
Prepare your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
To every 100 mL of the mobile phase, add 0.1 mL of triethylamine.
-
Use this modified mobile phase for both your TLC analysis and column chromatography.
Caption: Troubleshooting streaking in chromatography.
Issue 3: Product "Oiling Out" During Recrystallization
Scenario: Upon cooling the recrystallization solution, instead of forming crystals, your product separates as an oil.
Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[6] This is common with impure compounds, as impurities can depress the melting point.
Troubleshooting Protocol:
-
Modify the Solvent System:
-
Use a Lower-Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it. The increased volume may allow the solution to cool to a temperature below the compound's melting point before saturation is reached.[6]
-
Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.[6] Common mixed solvent systems include ethanol/water, acetone/water, and hexane/ethyl acetate.[7][8]
-
-
Promote Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[6]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.
| Solvent Property | Ideal for Recrystallization | Rationale |
| Solubility of Compound | High solubility at high temperatures, low solubility at low temperatures. | Maximizes product recovery upon cooling. |
| Solubility of Impurities | High solubility at all temperatures or very low solubility at all temperatures. | Allows for separation of impurities. |
| Boiling Point | Should be lower than the melting point of the compound. | Helps to prevent oiling out. |
References
Technical Support Center: Managing the Stability and Storage of Nitro-aromatic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitro-aromatic compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of these valuable but challenging molecules throughout your experiments. The inherent reactivity of the nitro group, while crucial for the function of many of these compounds, also presents unique challenges in their handling and storage.[1][2] This resource will equip you with the knowledge to mitigate these challenges effectively.
Section 1: Fundamental Principles of Nitro-aromatic Compound Stability
Nitro-aromatic compounds are a broad class of molecules characterized by one or more nitro (-NO₂) groups attached to an aromatic ring.[1] The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the molecule, contributing to both its desired biological activity and its potential for instability.[1][2] Understanding the primary degradation pathways is critical for developing appropriate storage and handling strategies.
Key Degradation Pathways:
-
Photodegradation: Many nitro-aromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[3] This can lead to complex reactions, including oxidation, reduction, and the formation of photolytic byproducts.[4]
-
Thermal Decomposition: The presence of the nitro group can render these compounds thermally unstable.[5][6] Elevated temperatures can initiate exothermic decomposition, which in the case of polynitrated compounds, can pose a significant explosion risk.[6][7] The decomposition pathways can be complex, involving C-NO₂ bond cleavage and intramolecular rearrangements.[5]
-
Hydrolysis: Some nitro-aromatic compounds can undergo hydrolysis, especially under alkaline conditions.[1][8] The susceptibility to hydrolysis is influenced by the number and position of nitro groups and the presence of other functional groups on the aromatic ring.[1]
-
Reduction: The nitro group can be readily reduced to form nitroso, hydroxylamino, and ultimately amino derivatives.[1][9][10] This can be a significant degradation pathway, particularly in the presence of reducing agents or under certain biological conditions.[11]
-
Incompatibility with Other Reagents: Nitro-aromatic compounds can react hazardously with strong bases, acids, oxidizing agents, and reducing agents.[7] Such incompatibilities can lead to rapid decomposition and should be carefully considered during formulation and storage.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: I've observed a change in the color of my solid nitro-aromatic compound after storing it on the lab bench for a few weeks. What could be the cause, and is the compound still usable?
A1: A color change is a common indicator of degradation, most likely due to photodecomposition from exposure to ambient light.[3] Many nitro-aromatic compounds are photosensitive and can undergo complex reactions when exposed to UV and visible light, leading to the formation of colored impurities.
Troubleshooting Steps:
-
Protect from Light: Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil to prevent further light exposure.
-
Re-analyze the Compound: Before further use, it is crucial to re-assess the purity of the compound. Use a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, to quantify the parent compound and identify any new degradation products.[12][13]
-
Consult the Certificate of Analysis (CoA): Compare your analytical results with the specifications on the original CoA to determine if the compound is still within the acceptable purity limits for your application.
-
Future Prevention: Always store nitro-aromatic compounds in light-protecting containers in a dark, cool, and dry place.
Q2: My nitro-aromatic compound, which is formulated in a solution, is showing a gradual decrease in concentration over time, even when stored in the dark. What are the likely degradation pathways?
A2: A gradual decrease in concentration in solution, even without light exposure, points towards other degradation mechanisms such as hydrolysis or interaction with the solvent or container. The stability of a nitro-aromatic compound in solution is highly dependent on the pH, solvent composition, and storage temperature.
Troubleshooting Steps:
-
Evaluate pH and Solvent Effects:
-
Hydrolysis: If your solvent system is aqueous, consider the possibility of hydrolysis, which can be pH-dependent.[1][8] You may need to buffer your solution to an optimal pH for stability.
-
Solvent Interaction: The solvent itself may be reacting with your compound. Investigate the compatibility of your nitro-aromatic compound with the chosen solvent.
-
-
Assess for Oxidation: If the solution is not de-gassed, dissolved oxygen could be contributing to oxidative degradation. Consider preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Container Compatibility: Leachables from the storage container could be catalyzing degradation. Ensure you are using high-quality, inert containers (e.g., borosilicate glass).
-
Perform a Forced Degradation Study: To systematically identify the degradation pathway, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat) to pinpoint its vulnerabilities.[14]
Q3: I am developing a formulation containing a nitro-aromatic active pharmaceutical ingredient (API) and have noticed the appearance of new peaks in my chromatograms after mixing with certain excipients. How can I identify the source of this incompatibility?
A3: The appearance of new peaks strongly suggests an incompatibility between your API and one or more excipients.[15] Excipients are not always inert and can interact with the API, leading to degradation.[15]
Troubleshooting Steps:
-
Systematic Excipient Compatibility Study:
-
Prepare binary mixtures of your API with each individual excipient.
-
Store these mixtures under accelerated stability conditions (e.g., elevated temperature and humidity).
-
Analyze the samples at regular intervals using a stability-indicating analytical method (typically HPLC) to identify which excipient is causing the degradation.
-
-
Review Excipient Properties: Pay close attention to excipients with properties that could promote degradation, such as:
-
Basic or Acidic Nature: Excipients with a high pH (e.g., some grades of magnesium stearate) or low pH can promote hydrolysis.
-
Reducing or Oxidizing Potential: Some excipients may contain impurities that can act as reducing or oxidizing agents.
-
-
Consult Literature and Supplier Information: Review technical data sheets for the excipients and search for any known incompatibilities with nitro-aromatic compounds.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid nitro-aromatic compounds?
A1: For most solid nitro-aromatic compounds, the ideal storage conditions are in a cool, dry, and dark place.[7] Specific recommendations are:
-
Temperature: Generally, controlled room temperature (15-25°C) is suitable unless the compound's data sheet specifies refrigeration.[7] Avoid exposure to high temperatures to prevent thermal decomposition.[6][7]
-
Light: Store in amber glass bottles or other light-resistant containers to prevent photolytic degradation.[3][4]
-
Moisture: Protect from humidity, as some nitro-aromatic compounds can be hygroscopic, which may lead to hydrolysis or other forms of degradation.[1]
-
Atmosphere: For highly sensitive compounds or for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
Q2: How should I handle nitro-aromatic compounds safely in the laboratory?
A2: Safety is paramount when handling nitro-aromatic compounds due to their potential toxicity and, in some cases, explosive nature.[1][7][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Avoid Incompatible Materials: Keep nitro-aromatic compounds away from strong acids, bases, oxidizing agents, and reducing agents to prevent violent reactions.[7]
-
Consult the Safety Data Sheet (SDS): Always review the SDS for the specific compound you are working with to understand its unique hazards and handling requirements.[7]
Q3: How do I choose an appropriate analytical method to assess the stability of my nitro-aromatic compound?
A3: A stability-indicating analytical method is one that can separate the intact compound from its degradation products.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or PDA detection is the most common and effective technique for stability testing of nitro-aromatic compounds due to their strong UV absorbance.[12][13]
-
Gas Chromatography (GC): GC can also be used, particularly for more volatile nitro-aromatics, often coupled with detectors like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[12]
-
Method Validation: The chosen method must be validated according to ICH guidelines (Q2B) to ensure it is accurate, precise, specific, and linear for both the parent compound and its known degradants.[14]
Section 4: Experimental Protocols and Data Presentation
Protocol: Forced Degradation Study of a Nitro-aromatic Compound
This protocol outlines a typical forced degradation study to identify the degradation pathways of a nitro-aromatic compound in solution.
Objective: To determine the susceptibility of the nitro-aromatic compound to hydrolysis (acidic and basic), oxidation, and heat.
Materials:
-
Nitro-aromatic compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated analytical balance, volumetric flasks, pipettes
-
HPLC system with a C18 column and UV/PDA detector
-
pH meter
-
Heating block or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the nitro-aromatic compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: To a known volume of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute a known volume of the stock solution with the storage solvent. Heat at 60°C for 24 hours.
-
Control Sample: Dilute a known volume of the stock solution with the storage solvent and keep it at room temperature, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and quantify the major degradation products.
-
Determine the primary degradation pathway(s) for the compound.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Temperature | Duration | % Degradation of Parent Compound | Major Degradation Products (Relative Retention Time) |
| 0.1 M HCl | 60°C | 24 hours | 15% | Degradant A (0.85), Degradant B (1.15) |
| 0.1 M NaOH | Room Temp | 24 hours | 45% | Degradant C (0.70) |
| 3% H₂O₂ | Room Temp | 24 hours | 8% | Degradant D (0.95) |
| Heat (Solvent) | 60°C | 24 hours | 5% | Minor peaks observed |
| Control | Room Temp | 24 hours | <1% | No significant degradation |
Section 5: Visualizing Degradation and Stability Workflows
Diagram: Decision Workflow for Storage of a New Nitro-aromatic Compound
Caption: Decision workflow for establishing appropriate storage conditions for a new nitro-aromatic compound.
Diagram: Common Degradation Pathways of Nitro-aromatic Compounds
Caption: Major degradation pathways affecting the stability of nitro-aromatic compounds.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. iloencyclopaedia.org [iloencyclopaedia.org]
Technical Support Center: Navigating the Challenges in Regioselective Pyrazole Synthesis
Welcome to the Technical Support Center for the regioselective synthesis of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing specific pyrazole regioisomers. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science, and controlling their regiochemistry is paramount for achieving desired biological activity and material properties.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis
The formation of a mixture of regioisomers is one of the most frequent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[5][6][7][8][9] This section provides a systematic approach to troubleshooting and optimizing your reaction conditions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing Nucleophilic Attack: The two nitrogen atoms of the substituted hydrazine have comparable nucleophilicity, leading to attack at both carbonyl carbons of the 1,3-dicarbonyl compound.[9][10] 2. Steric and Electronic Effects: Insufficient differentiation in the steric or electronic environment of the two carbonyl groups.[8][9][10] 3. Inappropriate Solvent Choice: The solvent may not adequately differentiate the reactivity of the two carbonyls or the two hydrazine nitrogens.[5][6][11] | 1. Solvent Optimization: Switch to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic solvents can dramatically increase regioselectivity.[5][6][11] 2. pH Control: Adjusting the reaction pH can modulate the nucleophilicity of the hydrazine nitrogens. Acidic conditions can protonate the more basic nitrogen, favoring attack by the less hindered nitrogen.[8][9][10] 3. Temperature Control: Systematically vary the reaction temperature. In some cases, lower or higher temperatures can favor the formation of one regioisomer over the other.[12][13] 4. Use of 1,3-Dicarbonyl Surrogates: Employ precursors like β-enaminones, where one carbonyl group is masked, to direct the initial nucleophilic attack.[10][14] |
| Low Reaction Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst activity. 2. Side Reactions: Formation of byproducts, such as hydrazones or other condensation products.[15] 3. Degradation of Starting Materials or Products: Instability of reactants or products under the reaction conditions. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A systematic temperature screen can also identify the ideal conditions.[12][13] 2. Catalyst Screening: If using a catalyst, screen different acids (e.g., acetic acid, p-TsOH) or bases to improve the reaction rate and selectivity.[16] 3. Inert Atmosphere: If your substrates are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation and Purification | 1. Similar Polarity of Regioisomers: The regioisomers may have very similar polarities, making them difficult to separate by column chromatography.[5][6][7] 2. Presence of Complex Byproducts: The reaction may be generating multiple byproducts with similar properties to the desired product. | 1. Recrystallization: Attempt to selectively recrystallize the desired regioisomer from a suitable solvent system. 2. Advanced Chromatographic Techniques: If standard column chromatography fails, consider using preparative HPLC or supercritical fluid chromatography (SFC). 3. Derivatization: In some cases, it may be possible to selectively derivatize one regioisomer to alter its polarity, facilitating separation. |
| Ambiguous Structural Assignment | 1. Inconclusive ¹H NMR Spectra: The proton NMR spectra of the two regioisomers may be very similar, making unambiguous assignment difficult. | 1. 2D NMR Spectroscopy: Utilize advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). A NOESY experiment can show through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming the substitution pattern.[17] HMBC can show long-range correlations between protons and carbons.[17] 2. X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides definitive structural proof. |
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different products.[8][9] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often a prerequisite for success.[8]
Q2: How do steric and electronic effects influence the regioselectivity of the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is heavily influenced by:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key factor. Electron-withdrawing groups enhance the electrophilicity of a nearby carbonyl carbon, making it a more favorable site for nucleophilic attack.[9]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulky substituent on either reactant will generally direct the hydrazine to attack the less sterically hindered carbonyl group.[8][9]
Q3: Can the choice of solvent dramatically alter the regioselectivity of a pyrazole synthesis?
A3: Absolutely. The solvent can have a profound impact on regioselectivity. For instance, traditional solvents like ethanol may lead to poor selectivity.[5][6] However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve the regioselectivity in favor of one isomer.[5][6][11] These solvents are non-nucleophilic and can influence the reaction pathway through their unique properties.[11]
Q4: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the first parameter I should try to change?
A4: If you are observing a near-equimolar mixture of regioisomers, the first and often most impactful parameter to investigate is the solvent . As mentioned above, switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can lead to a significant improvement in regioselectivity.[5][6][11] If a solvent screen does not yield the desired outcome, the next parameter to explore would be the reaction pH , as altering the acidity or basicity can change the nucleophilicity of the hydrazine.[9][10]
Q5: How can I definitively determine the structure of my synthesized pyrazole regioisomers?
A5: While ¹H and ¹³C NMR are standard characterization techniques, they may not be sufficient to distinguish between regioisomers. For unambiguous structural elucidation, 2D NMR techniques are invaluable. Specifically, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal spatial proximity between protons. For example, an NOE between the N-alkyl group and a substituent at the C5 position would confirm that particular regioisomer.[17] Additionally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can show 2- and 3-bond correlations between protons and carbons, further solidifying the structural assignment.[17] In cases where NMR data is still ambiguous, single-crystal X-ray crystallography provides the ultimate, definitive proof of structure.
Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol provides a general starting point for improving regioselectivity in the synthesis of N-substituted pyrazoles from 1,3-dicarbonyl compounds.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq).
-
Add the fluorinated solvent (TFE or HFIP) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Begin stirring the solution at room temperature.
-
Slowly add the substituted hydrazine (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often faster than in conventional solvents.[11]
-
If the reaction is sluggish at room temperature, gently heat the mixture to reflux.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired pyrazole regioisomer.
-
Characterize the product using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY, HMBC) to confirm the regiochemistry.
Visualizing Reaction Pathways
The regioselectivity in pyrazole synthesis is determined by the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl compound. The following diagram illustrates the two competing pathways.
Caption: Competing pathways in pyrazole synthesis.
The following diagram illustrates the key factors that can be manipulated to control which pathway is favored, leading to the desired regioisomer.
Caption: Factors influencing regioselective synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds - ChemistryViews [chemistryviews.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Nitro and 5-Nitropyrazole Isomers
For researchers, medicinal chemists, and materials scientists, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for rational design and synthesis. Nitropyrazoles, in particular, serve as crucial building blocks for pharmaceuticals and energetic materials, where the precise placement of the nitro group dictates the molecule's chemical behavior and ultimate function. This guide provides an in-depth comparison of the reactivity of 3-nitropyrazole and 5-nitropyrazole, grounded in experimental data and mechanistic principles.
The Question of Isomerism: A Tale of Tautomers
Before delving into reactivity, it is critical to address the structural nature of 3- and 5-nitropyrazole. In their N-unsubstituted form, these are not distinct, isolable isomers but rather tautomers that rapidly interconvert via proton transfer. This equilibrium mixture is commonly referred to as 3(5)-nitropyrazole .[1]
The distinction between the 3- and 5-positions becomes fixed and meaningful only when the pyrazole nitrogen (N1) is substituted with a group other than hydrogen (e.g., methyl, phenyl). This substitution "locks" the tautomeric form, yielding distinct 1-substituted-3-nitropyrazole and 1-substituted-5-nitropyrazole isomers, whose reactivity can then be directly compared.
Caption: Tautomeric equilibrium of 3(5)-nitropyrazole.
Electronic Landscape: The Influence of the Nitro Group
The nitro group (—NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This dramatically shapes the electron density distribution within the pyrazole ring, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution.
-
Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bonds, acidifying the N-H proton and reducing the electron density at all carbon atoms.
-
Resonance Effect (-R): The nitro group can withdraw electron density from the ring via resonance, particularly from the positions ortho and para to its point of attachment. This effect is crucial for stabilizing the intermediates in nucleophilic aromatic substitution.
The position of the nitro group dictates the specific pattern of electron deficiency. In 1-substituted-3-nitropyrazole, the C4 and C5 positions are significantly electron-poor. In the 1-substituted-5-nitropyrazole isomer, the C3 and C4 positions bear the brunt of the electron withdrawal. These electronic differences are the primary drivers of the observed reactivity patterns.
Electrophilic Aromatic Substitution: A Deactivated System
The pyrazole ring itself is an electron-rich aromatic system. However, the strong deactivating effect of the nitro group makes electrophilic substitution on nitropyrazoles challenging. When reactions do occur, they are significantly slower than for unsubstituted pyrazole and almost invariably proceed at the C4 position, which is the least deactivated site.
For instance, the direct nitration of pyrazole with mixed acids (HNO₃/H₂SO₄) typically yields 4-nitropyrazole.[2] Further nitration of 3(5)-nitropyrazole can be forced under harsh conditions to produce 3,4-dinitropyrazole or, via an N-nitration and thermal rearrangement sequence, 3,5-dinitropyrazole.[3]
Key Experimental Observation: The kinetics of nitration for various N-substituted nitropyrazoles confirm that these reactions proceed on the neutral free base species, highlighting the severe deactivation of the protonated form.[4]
Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (4) from 3-Nitropyrazole (3)
This protocol is adapted from a reported synthesis of N-substituted dinitropyrazoles.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), cautiously add 3-nitropyrazole (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid (98%) and fuming nitric acid (100%).
-
Reaction Execution: Maintain the temperature below 10 °C while stirring. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water until the filtrate is neutral. The resulting 3,4-dinitropyrazole can be further purified by recrystallization.
Caption: Workflow for the electrophilic nitration of 3-nitropyrazole.
Nucleophilic Aromatic Substitution (SNAAr): A Tale of Two Isomers
It is in nucleophilic aromatic substitution that the distinct reactivities of 3-nitro and 5-nitro-substituted pyrazoles become starkly apparent. The nitro group excels at stabilizing the negative charge in the intermediate Meisenheimer complex, thereby facilitating the displacement of a leaving group (often another nitro group).
The regioselectivity of these reactions is highly dependent on the substitution pattern:
-
N-Substituted 3,4-Dinitropyrazoles: In compounds like 1,5-dimethyl-3,4-dinitropyrazole, nucleophilic substitution occurs regioselectively at the C3 position . The nitro group at C3 is displaced by various S-, O-, and N-nucleophiles in good yields.[5]
-
N-Substituted 3,4,5-Trinitropyrazoles: The position of N-substitution dictates the outcome. For an N-unsubstituted 3,4,5-trinitropyrazole, nucleophilic attack preferentially occurs at the C4 position . However, if the nitrogen at N1 is substituted (e.g., 1-methyl-3,4,5-trinitropyrazole), the regioselectivity flips, and nucleophiles attack the C5 position .[6]
This remarkable switch is attributed to the complex interplay between the inductive effects of the N1-substituent and the resonance stabilization of the potential Meisenheimer intermediates.
Caption: N-substitution dictates the site of nucleophilic attack.
Acidity and pKa
Summary of Reactivity Comparison
| Feature | 3-Nitropyrazole Moiety | 5-Nitropyrazole Moiety | Rationale |
| Tautomerism | Exists in equilibrium with 5-nitropyrazole in N-unsubstituted form. | Exists in equilibrium with 3-nitropyrazole in N-unsubstituted form. | Rapid proton transfer between N1 and N2. |
| Electrophilic Attack | Highly deactivated. Substitution, if forced, occurs at C4. | Highly deactivated. Substitution, if forced, occurs at C4. | Strong -I and -R effects of the nitro group. |
| Nucleophilic Attack | Activated. In 1,5-R-3,4-dinitro systems, substitution is at C3 .[5] | Activated. In 1-R-3,4,5-trinitro systems, substitution is at C5 .[6] | Position of the nitro group and N1-substituent directs stabilization of the Meisenheimer intermediate. |
| Acidity | Significantly more acidic than pyrazole. | Significantly more acidic than pyrazole. | Electron-withdrawing nature of the nitro group stabilizes the conjugate base. |
Conclusion
While 3-nitropyrazole and 5-nitropyrazole are indistinguishable tautomers in their parent form, their N-substituted derivatives present a fascinating case study in regiochemical control. The reactivity towards electrophiles is universally suppressed, favoring the C4 position. In contrast, reactivity towards nucleophiles is greatly enhanced and highly specific. The choice of nucleophilic attack—C3 for certain 3,4-dinitro systems versus C5 for N-substituted trinitropyrazoles—is a direct consequence of the electronic landscape sculpted by the nitro group and the N1 substituent. This predictable, yet nuanced, reactivity allows chemists to selectively functionalize the pyrazole core, providing a powerful tool for the synthesis of advanced materials and complex pharmaceutical agents.
References
- 1. Pyrazole, 3-nitro- [webbook.nist.gov]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo-3-nitro-1H-pyrazole in Modern Organic Synthesis
Introduction
The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile biological activities. Within this class, halopyrazoles serve as indispensable building blocks, enabling the construction of complex molecular architectures through a variety of transformations. Among these, 5-bromo-3-nitro-1H-pyrazole stands out as a particularly intriguing substrate. Its reactivity is profoundly modulated by the interplay of the bromine atom, a versatile synthetic handle, and the potent electron-withdrawing nitro group.
This guide provides an in-depth comparison of the reactivity of this compound against other common halopyrazoles. We will explore how its unique electronic landscape dictates its performance in key synthetic reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This analysis is supported by mechanistic principles and representative experimental data to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging this powerful reagent.
Pillar 1: Electronic and Structural Foundations of Reactivity
The reactivity of any halopyrazole is fundamentally governed by the electronic distribution within the aromatic ring and the nature of the carbon-halogen bond.
-
The Pyrazole Ring: As a five-membered aromatic heterocycle, the pyrazole ring is inherently electron-rich. However, the two adjacent nitrogen atoms create a distinct electronic environment. The N1-H is acidic and can be deprotonated, while the N2 lone pair imparts Lewis basicity.[1]
-
The Halogen Substituent: The reactivity of the C-X bond in cross-coupling reactions is directly related to its bond dissociation energy, which follows the trend C-Cl > C-Br > C-I.[2] Consequently, iodopyrazoles are generally more reactive than bromopyrazoles, which in turn are more reactive than their chloro counterparts, often requiring more forcing conditions or highly active catalyst systems.
-
The Nitro Group: A Dominant Influence: The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects.[3][4] When appended to the pyrazole ring, it drastically reduces the electron density of the system. This has two major consequences:
-
It renders the ring highly susceptible to nucleophilic attack .
-
It significantly increases the acidity of the N1-H proton, facilitating its removal with weaker bases.
-
In this compound, these factors combine to create a highly electron-deficient pyrazole system, setting the stage for a reactivity profile that is markedly different from that of simple halopyrazoles like 4-bromopyrazole.
Caption: Electronic contributions in this compound.
Pillar 2: Comparative Reactivity in Key Transformations
A. Nucleophilic Aromatic Substitution (SNAr)
Simple haloarenes are notoriously unreactive towards nucleophilic substitution.[5] However, the presence of strong electron-withdrawing groups, such as a nitro group, can dramatically facilitate this reaction by stabilizing the negatively charged Meisenheimer intermediate.
-
This compound: The potent electron-withdrawing effect of the C3-nitro group, augmented by the ring nitrogens, renders the pyrazole core highly electrophilic. This makes the C5-bromo substituent susceptible to displacement by nucleophiles (e.g., alkoxides, amines) under relatively mild conditions, a reaction that is largely unfeasible for simple bromopyrazoles.
-
Other Halopyrazoles (e.g., 4-Bromopyrazole): Lacking an activating group, these substrates do not readily undergo SNAr. Any substitution would require exceptionally harsh conditions, often leading to decomposition or undesired side reactions.
| Substrate | Nucleophile | Typical Conditions | Outcome |
| This compound | NaOMe | MeOH, 60 °C | High yield of 5-methoxy-3-nitro-1H-pyrazole |
| 4-Bromopyrazole | NaOMe | MeOH, 60-100 °C | No reaction or trace product |
B. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most widespread application of halopyrazoles. The critical first step in the catalytic cycles of Suzuki, Sonogashira, and Buchwald-Hartwig reactions is the oxidative addition of a Palladium(0) complex into the carbon-halogen bond. The rate of this step is highly sensitive to the electronic nature of the substrate.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
i. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6][7] Electron-withdrawing groups on the aryl halide partner are known to accelerate the rate-determining oxidative addition step.[8]
-
This compound: This substrate is highly activated towards Suzuki coupling. The electron-deficient nature of the pyrazole ring enhances its reactivity, often allowing for successful coupling under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings compared to non-activated bromopyrazoles.
-
Comparative Halopyrazoles: The reactivity follows predictable trends. 4-Iodopyrazole is generally more reactive than 4-bromopyrazole due to the weaker C-I bond.[9][10] 4-Bromopyrazole itself is a standard substrate but may require more forcing conditions than the activated this compound. 3-Bromopyrazoles tend to react faster than 4-bromopyrazoles.[8]
| Substrate | Boronic Acid | Typical Conditions | Relative Reactivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C, 2h | Very High |
| 4-Iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C, 4h | High |
| 3-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 100 °C, 8h | Moderate-High |
| 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 100 °C, 12h | Moderate |
| 4-Chloropyrazole | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C, 18h | Low (requires specialized catalyst) |
ii. Sonogashira Coupling
Used to form C(sp²)-C(sp) bonds, the Sonogashira coupling shares the same mechanistic dependence on oxidative addition as the Suzuki reaction.[11][12] Therefore, the reactivity trends are analogous. This compound is an excellent substrate for Sonogashira coupling, reacting readily with terminal alkynes under standard Pd/Cu catalysis.
iii. Buchwald-Hartwig Amination
This reaction forms C-N bonds and is a cornerstone of modern drug discovery.[13] While the electron-withdrawing nitro group activates the C-Br bond for oxidative addition, a secondary effect must be considered: the increased acidity of the N1-H proton.
-
This compound: The enhanced acidity of the N-H can lead to competitive deprotonation by the base, potentially forming pyrazolate anions that can coordinate to the palladium center and inhibit catalysis.[8][14] Therefore, successful Buchwald-Hartwig amination of this substrate often requires careful selection of ligands and bases. Modern, bulky biarylphosphine ligands (e.g., tBuBrettPhos) are often effective as they promote the desired C-N coupling pathway while mitigating catalyst inhibition.[14][15]
-
Other Halopyrazoles: Unsubstituted bromopyrazoles are also known to be challenging substrates for amination due to catalyst inhibition.[14] However, the N-H is less acidic, presenting a slightly different optimization problem. N-protected halopyrazoles (e.g., N-trityl or N-benzyl) circumvent this issue and generally react more predictably.[16][17]
Pillar 3: Field-Proven Methodologies
The following protocols are representative of robust procedures for the functionalization of this compound.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-nitro-5-phenyl-1H-pyrazole.
Methodology:
-
To a microwave vial, add this compound (192 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat to 85 °C with stirring for 4 hours.
-
Upon completion (monitored by TLC/LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the title compound.
Experimental Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of N-phenyl-3-nitro-1H-pyrazol-5-amine.
Methodology:
-
To an oven-dried Schlenk tube, add this compound (96 mg, 0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), and tBuBrettPhos (12.1 mg, 0.025 mmol, 5 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add aniline (56 mg, 0.6 mmol) and anhydrous toluene (2.5 mL).
-
Add lithium bis(trimethylsilyl)amide (LHMDS) as a 1.0 M solution in THF (1.1 mL, 1.1 mmol).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.
Conclusion and Outlook
This compound presents a reactivity profile that is distinct from and, in many cases, superior to that of other halopyrazoles. The dominant electron-withdrawing character of the C3-nitro group is the key determinant of its chemical behavior.
Key Takeaways:
-
Enhanced Electrophilicity: The pyrazole ring is activated for nucleophilic aromatic substitution , a reaction not readily accessible for non-activated halopyrazoles.
-
Accelerated Cross-Coupling: The C-Br bond is highly activated towards the oxidative addition step in palladium-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling reactions under milder conditions and often in higher yields compared to analogues lacking the nitro group.
-
Increased N-H Acidity: The N1 proton is significantly more acidic, which facilitates N-functionalization but can also lead to catalyst inhibition in cross-coupling reactions, necessitating the use of advanced catalyst systems.
By understanding these fundamental principles, researchers can strategically employ this compound as a versatile and highly reactive platform for the efficient synthesis of complex, functionalized pyrazole derivatives for applications spanning from pharmaceuticals to advanced materials.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Biological Activity in Pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the synthesis of novel therapeutic agents. Its inherent structural versatility has led to a vast library of derivatives demonstrating a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the experimental validation of four key therapeutic areas for pyrazole derivatives: anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.
Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offers insights into structure-activity relationships (SAR), and presents a framework for the rigorous, self-validating assessment of your compounds. The information herein is grounded in established scientific literature to ensure technical accuracy and trustworthiness.
Part 1: Anticancer Activity Validation
Pyrazole derivatives have emerged as a significant class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and angiogenesis.[1][2] The validation of their anticancer potential requires a multi-faceted approach, beginning with in vitro cytotoxicity screening and progressing to mechanistic studies.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely adopted colorimetric method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[3][4] Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in viable cells. The intensity of the resulting color is directly proportional to the number of living cells.
-
Cell Culture and Seeding:
-
Select appropriate human cancer cell lines based on the therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[1][5]
-
Culture the cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of the pyrazole derivative to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[2]
-
Incubate the plate for a specified period, typically 48 or 72 hours.[6]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for determining the anticancer activity of pyrazole derivatives.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many potent anticancer pyrazole derivatives exert their effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][8][9]
Diagram of EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole derivatives.
Comparative Data: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Polysubstituted Pyrazole | HepG2 | 2 | Cisplatin | 5.5 | [2] |
| Pyrazole-Thiazole Hybrid | MCF-7 | < 23.7 | Doxorubicin | 24.7-64.8 | [2] |
| Pyrazole Carbaldehyde | MCF-7 | 0.25 | Doxorubicin | 0.95 | [2] |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 | 2.89 | Doxorubicin | 4.27 | [1] |
| Pyrazole Benzothiazole Hybrid | HT29 | 3.17 | Axitinib | - | [1] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Pyrazole Ring: Appropriate substitutions at different positions of the pyrazole ring can significantly enhance anticancer efficacy.[1][10]
-
Aryl and Heteroaryl Moieties: The introduction of aryl or heteroaryl groups, often via a linker, can improve binding to target kinases.[1]
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems like pyrimidine or pyran can lead to potent dual inhibitors of kinases like EGFR and VEGFR-2.[9]
Part 2: Anti-inflammatory Activity Validation
Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[1] The validation of anti-inflammatory activity involves both in vivo models of acute inflammation and in vitro enzymatic assays.
In Vivo Assessment: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory effects of novel compounds.[11][12] The subcutaneous injection of carrageenan induces a localized inflammatory response characterized by swelling (edema).
-
Animal Handling and Grouping:
-
Use adult male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., Indomethacin or Diclofenac sodium), and test groups receiving different doses of the pyrazole derivative.[11][13]
-
-
Compound Administration:
-
Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Compare the results of the test groups with the control groups using statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
Diagram of Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
In Vitro Mechanism: COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Diagram of COX-2 Inhibition by Pyrazole Derivatives
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by pyrazole derivatives.
Comparative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | In Vivo Model | % Inhibition of Edema | In Vitro Assay | IC50 (µM) | Reference Compound | Reference |
| 3,5-diarylpyrazole | Carrageenan-induced paw edema | 65-80% | COX-2 Inhibition | 0.01 | - | [1] |
| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema | 75% | COX-2/5-LOX Inhibition | 0.03/0.12 | - | [1] |
| 1,3,4-trisubstituted pyrazole | Carrageenan-induced paw edema | ≥84.2% | - | - | Diclofenac | [15] |
| Pyrazole-chalcone derivative | - | - | COX-2 Inhibition | 0.73 | - | [16] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
-
Di-aryl Substitution: 3,5-diaryl pyrazoles are a well-established class of potent and selective COX-2 inhibitors.[1]
-
Sulphonamide/Sulfonyl Group: The presence of a sulphonamide or sulfonyl group at the para-position of one of the aryl rings is a key feature for selective COX-2 inhibition, as seen in celecoxib.
-
Trifluoromethyl Group: The inclusion of a trifluoromethyl group on the pyrazole ring can enhance COX-2 selectivity and potency.[1]
Part 3: Antimicrobial Activity Validation
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrazole derivatives have shown considerable promise in this area.[17][18] The validation of their antimicrobial activity is typically initiated with in vitro screening methods to determine their spectrum of activity and potency.
In Vitro Screening: Agar Well Diffusion and Broth Microdilution
Agar Well Diffusion Assay: This is a qualitative preliminary screening method to assess the antimicrobial activity of a compound. A clear zone of inhibition around a well containing the compound indicates its ability to inhibit the growth of the test microorganism.[15][19]
Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[15][20][21]
Agar Well Diffusion:
-
Preparation of Media and Inoculum:
-
Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.
-
Evenly spread the microbial suspension onto the surface of the agar plates.
-
-
Well Preparation and Compound Addition:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) at a known concentration into the wells.
-
Include a solvent control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Broth Microdilution:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth).
-
-
Inoculation:
-
Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation and MIC Determination:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]
-
Diagram of Antimicrobial Screening Workflow
Caption: Workflow for in vitro antimicrobial screening of pyrazole derivatives.
Comparative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | Reference |
| Pyrazole-Thiadiazine | S. aureus | 22 | 62.5 | Chloramphenicol | [11] |
| Pyrazole-Thiadiazine | A. niger | 35 | 2.9 | Clotrimazole | [11] |
| Pyrazole analogue | E. coli | - | 0.25 | Ciprofloxacin | [22] |
| Pyrazole analogue | S. epidermidis | - | 0.25 | Ciprofloxacin | [22] |
| Pyrano[2,3-c]pyrazole | B. subtilis | - | 125 | Ampicillin | [23] |
Part 4: Anticonvulsant Activity Validation
Pyrazole derivatives have been investigated for their potential in treating central nervous system disorders, including epilepsy.[3][10] Preclinical validation of anticonvulsant activity is primarily conducted using rodent models of induced seizures.
In Vivo Screening: MES and scPTZ Seizure Models
Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that prevent the spread of seizures and is considered a model for generalized tonic-clonic seizures.[24][25]
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can raise the seizure threshold and is a model for absence seizures.[26]
Maximal Electroshock (MES) Test:
-
Animal Preparation and Compound Administration:
-
Use male albino mice (20-25 g).
-
Administer the pyrazole derivative at various doses via the desired route (e.g., i.p. or p.o.). Include vehicle control and positive control (e.g., Phenytoin) groups.
-
-
Induction of Seizure:
-
Observation and Endpoint:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.[24]
-
-
Data Analysis:
-
Calculate the percentage of protected animals in each group.
-
Determine the median effective dose (ED50) using probit analysis.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Preparation and Compound Administration:
-
Similar to the MES test, use male albino mice and administer the test compound, vehicle, and a positive control (e.g., Ethosuximide).
-
-
Induction of Seizure:
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the neck region.[26]
-
-
Observation and Endpoint:
-
Observe the mice for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.[26]
-
-
Data Analysis:
-
Calculate the percentage of protected animals in each group and determine the ED50.
-
Diagram of Anticonvulsant Screening Workflow
Caption: Workflow for in vivo anticonvulsant screening of pyrazole derivatives.
Comparative Data: Anticonvulsant Activity of Pyrazole Derivatives
| Compound Class | Test Model | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) | Reference |
| Pyrazolone derivative | scPTZ | ~20 | Phenobarbital sodium | 30 | [3][27] |
| Pyrazolone derivative | scPTZ | ~20 | Phenytoin sodium | >30 | [3][27] |
| Substituted pyrazole | MES | - | - | - | [10] |
| Substituted pyrazole | scPTZ | - | - | - | [10] |
Conclusion
The validation of biological activity in pyrazole derivatives is a systematic process that relies on a combination of well-established in vitro and in vivo assays. This guide has provided a comprehensive overview of the key experimental protocols, comparative data, and mechanistic insights for four major therapeutic areas. By employing these rigorous and self-validating methodologies, researchers can effectively characterize the therapeutic potential of novel pyrazole compounds and contribute to the development of the next generation of medicines. The structure-activity relationships highlighted herein should serve as a valuable resource for the rational design of more potent and selective pyrazole-based drug candidates.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [PDF] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach | Semantic Scholar [semanticscholar.org]
- 17. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar [semanticscholar.org]
- 18. rjpbcs.com [rjpbcs.com]
- 19. botanyjournals.com [botanyjournals.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 27. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitropyrazoles in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitropyrazole derivatives, a pharmacologically significant scaffold in modern medicinal chemistry. We will dissect the nuanced relationship between the chemical structure of these compounds and their biological activities, offering a comparative overview supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the nitropyrazole core.
Introduction: The Pyrazole Scaffold and the Influence of the Nitro Group
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique aromatic structure serves as a versatile scaffold in drug design, appearing in approved drugs with diverse therapeutic applications, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1][2] The introduction of a nitro (NO₂) group onto this privileged scaffold dramatically alters its electronic properties and, consequently, its biological profile.
The nitro group is a strong electron-withdrawing group, which can modulate the acidity of N-H protons, influence the molecule's interaction with biological targets, and participate in metabolic activation. A key feature of nitroaromatic compounds is their potential for bioreductive activation under hypoxic (low oxygen) conditions, a state prevalent in solid tumors.[3][4] This selective activation makes nitropyrazoles particularly attractive candidates for developing hypoxia-targeted anticancer agents. Beyond oncology, the distinct physicochemical properties imparted by the nitro group have led to the discovery of potent antimicrobial and herbicidal agents.[5][6][7]
This guide will explore the SAR of nitropyrazoles across three primary domains: anticancer, antimicrobial, and herbicidal activities. We will examine how substitutions at various positions on the pyrazole ring influence efficacy and selectivity, supported by quantitative data and detailed experimental protocols.
Core Structure and Substitution Points
The pyrazole ring offers several positions for chemical modification, primarily at the N1, C3, C4, and C5 positions. The location of the nitro group itself is also a critical determinant of activity. Understanding the impact of substituents at these sites is the cornerstone of nitropyrazole SAR.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 5-bromo-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are versatile scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and tunable electronic properties. The introduction of substituents, such as halogens and nitro groups, can significantly modulate their physicochemical characteristics and biological efficacy. 5-bromo-3-nitro-1H-pyrazole, with its electron-withdrawing nitro group and the heavy atom effect of bromine, presents a unique profile for potential applications in drug discovery and as a synthetic intermediate. A thorough analytical characterization is paramount for ensuring its purity, stability, and for elucidating its structure-activity relationships.
This guide will delve into the primary analytical techniques used to characterize this compound, offering a comparative perspective with other nitropyrazole and bromopyrazole analogues.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyrazole ring.
The Causality Behind Experimental Choices in NMR
The choice of solvent is critical in NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for polar, nitrogen-containing heterocycles due to its high dissolving power and its ability to engage in hydrogen bonding, which can help in identifying labile protons like the N-H of the pyrazole ring. The operating frequency of the spectrometer (e.g., 500 MHz for ¹H NMR) is chosen to achieve better signal dispersion and resolution, which is particularly important for analyzing substituted aromatic systems where proton signals can be closely spaced.
Predicted ¹H and ¹³C NMR Data for this compound
Due to the scarcity of direct experimental data for this compound, the following data is predicted based on established substituent effects on the pyrazole ring. The electron-withdrawing nature of the nitro group at the C3 position and the bromine atom at the C5 position will significantly influence the chemical shifts.
Table 1: Predicted NMR Chemical Shifts (δ) in ppm for this compound and Comparison with Related Compounds.
| Compound | Position | Predicted/Observed ¹H Chemical Shift (ppm) | Predicted/Observed ¹³C Chemical Shift (ppm) |
| This compound | C4-H | ~7.0 - 7.5 | ~110 - 115 |
| C3 | - | ~150 - 155 | |
| C5 | - | ~130 - 135 | |
| N-H | ~13.0 - 14.0 | - | |
| 3-Nitropyrazole | C4-H | 6.73 | 107.2 |
| C5-H | 8.65 | 134.5 | |
| C3 | - | 154.6 | |
| 4-Nitropyrazole | C3-H, C5-H | 8.26 | 139.2 |
| C4 | - | 120.0 | |
| 1-Phenyl-3,5-dimethylpyrazole | C4-H | 5.90 | 106.4 |
Note: Data for 3-nitropyrazole and 4-nitropyrazole are from experimental sources for comparison.[1][2] Data for 1-phenyl-3,5-dimethylpyrazole is provided to show the chemical shifts in a different substitution pattern.[3]
The single proton at the C4 position of this compound is expected to appear as a singlet. The strong deshielding effect of the adjacent nitro group and the bromine atom will likely shift this proton downfield compared to unsubstituted pyrazole. The N-H proton is expected to be significantly downfield due to hydrogen bonding with the solvent and the electron-withdrawing effects of the substituents. In the ¹³C NMR spectrum, the carbon bearing the nitro group (C3) is expected to be the most downfield, followed by the carbon with the bromine atom (C5).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule based on their vibrational frequencies.
The Causality Behind Experimental Choices in FTIR
The solid-state analysis using Potassium Bromide (KBr) pellets is a common and effective method for obtaining high-quality IR spectra of solid samples. This method minimizes interference from solvents and provides a clear fingerprint of the compound's vibrational modes.
Table 2: Key Predicted IR Absorption Bands (cm⁻¹) for this compound and Comparison with Related Compounds.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in Nitropyridines |
| N-H stretch | 3100 - 3300 (broad) | - |
| C-H stretch (aromatic) | 3000 - 3100 | - |
| N-O asymmetric stretch (NO₂) | ~1520 - 1560 | 1526 |
| N-O symmetric stretch (NO₂) | ~1340 - 1380 | 1353 |
| C=N stretch (pyrazole ring) | ~1580 - 1620 | - |
| C-N stretch | ~1300 - 1350 | - |
| C-Br stretch | ~500 - 600 | - |
Note: Comparative data is for 4-nitropyrazole and general ranges for functional groups.[4][5]
The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are highly characteristic. The N-H stretching vibration will likely appear as a broad band due to intermolecular hydrogen bonding in the solid state. The C-Br stretching vibration is expected in the far-infrared region.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.
The Causality Behind Experimental Choices in MS
Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation and for creating a unique mass spectral fingerprint for a compound. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio will result in a characteristic M+2 peak, which is a powerful diagnostic tool.[6]
Table 3: Predicted Key Mass Spectral Data for this compound.
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 191/193 | Moderate |
| [M-NO₂]⁺ | 145/147 | High |
| [M-Br]⁺ | 112 | Moderate |
| [C₃HN₃O₂]⁺ | 113 | Low |
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 191 and an M+2 peak at m/z 193 of nearly equal intensity, confirming the presence of one bromine atom.[6] Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO).[7] The loss of the bromine atom is also a likely fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.
IV. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of organic compounds and for quantitative analysis.
The Causality Behind Experimental Choices in HPLC
A C18 column is a standard choice for RP-HPLC as it provides good retention for a wide range of organic molecules.[8] For a polar compound like this compound, a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid to ensure good peak shape) and an organic solvent like acetonitrile or methanol is typically used.[9][10] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of any less polar impurities. UV detection is suitable as the pyrazole ring and the nitro group are chromophores that absorb UV light.
Table 4: Comparison of HPLC Conditions for the Analysis of Pyrazole Derivatives.
| Parameter | This compound (Predicted) | Pyrazoline Derivative (Experimental) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Eclipse XBD-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Water and Methanol |
| Elution | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 206 nm |
| Expected Retention Time | Dependent on gradient profile | 5.6 min |
Note: Experimental data is for a pyrazoline derivative.[10]
Due to its polarity, this compound is expected to have a relatively short retention time on a C18 column under standard reversed-phase conditions. The exact retention time will depend on the specific mobile phase composition and gradient program used.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject a fixed volume of the sample solution.
-
Data Acquisition: Run the gradient program and record the chromatogram.
-
Data Analysis: Determine the retention time and peak area of the main component to assess purity.
Visualization of Analytical Workflows
Analytical Characterization Workflow
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ijcpa.in [ijcpa.in]
The Dynamic Duo: A Comparative Guide to NMR and Mass Spectrometry for Pyrazole Structure Confirmation
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Among these, pyrazoles represent a cornerstone scaffold due to their wide-ranging biological activities.[1] The journey from a proposed molecular structure to a confirmed entity relies on the synergistic power of modern analytical techniques. This guide provides an in-depth, objective comparison of two indispensable tools in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into their respective strengths, explain the causality behind experimental choices, and illustrate how their combined data provides a self-validating system for pyrazole structure elucidation.
The Pyrazole Conundrum: More Than Just a Five-Membered Ring
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, present unique analytical challenges. Their potential for tautomerism, the existence of regioisomers from synthesis, and the diverse array of possible substitutions necessitate a robust and multi-faceted analytical approach. Relying on a single technique can lead to ambiguous or even erroneous structural assignments. This is where the complementary nature of NMR and MS becomes critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in a molecule. It provides a detailed map of the carbon-hydrogen framework and the connectivity between atoms.
Why NMR is a Go-To for Pyrazole Analysis:
-
Unambiguous Isomer Differentiation: NMR excels at distinguishing between isomers, a common challenge in pyrazole synthesis. For instance, the distinct chemical environments of protons and carbons in 3-substituted vs. 5-substituted pyrazoles, or different N-substituted regioisomers, will produce unique sets of signals and coupling patterns.
-
Tautomerism Insights: For N-unsubstituted pyrazoles, NMR can provide evidence of tautomeric equilibria in solution.[2] This is often observed as broadened signals for the C3 and C5 positions at room temperature, which may resolve into distinct signals at lower temperatures as the rate of proton exchange slows.[2]
-
Detailed Connectivity Information: Through-bond correlations observed in 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unequivocal assignment of the entire molecular structure, piece by piece.
Experimental Protocol: A Practical Approach to NMR Analysis of a Novel Pyrazole
Objective: To determine the complete ¹H and ¹³C NMR assignments for a newly synthesized substituted pyrazole.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazole sample. The purity is crucial to avoid interference from residual solvents or starting materials.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is important as it can influence chemical shifts and the rate of proton exchange for N-H protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the spectral width (typically -2 to 12 ppm for pyrazoles), the number of scans (16 or 32 is usually sufficient for good signal-to-noise), and the relaxation delay (1-2 seconds).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A wider spectral width is needed (e.g., 0 to 200 ppm). Due to the low natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
2D NMR (if necessary):
-
COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons.
-
HMBC: This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule.
-
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
Use the HSQC and HMBC spectra to assign the carbon signals and confirm the overall connectivity.
-
Visualizing the NMR Workflow:
Caption: A typical workflow for pyrazole structure elucidation using NMR spectroscopy.
Key NMR Data for Pyrazoles:
The chemical shifts in NMR are highly dependent on the substituents and the solvent used. However, some general ranges can be expected for the pyrazole core.
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| N-H | 10.0 - 14.0 | - | Often a broad signal, can exchange with D₂O. Its position is highly dependent on solvent and concentration. |
| H-3 | 7.5 - 8.5 | 130 - 155 | The chemical shifts of C3 and C5 are very sensitive to the tautomeric form and substituents.[2] |
| H-4 | 6.0 - 7.0 | 100 - 115 | Typically the most upfield proton on the pyrazole ring. |
| H-5 | 7.5 - 8.5 | 125 - 150 | Similar to H-3, its chemical shift is influenced by tautomerism and substitution. |
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For pyrazoles, Electron Ionization (EI) is a common technique that provides reproducible and characteristic fragmentation patterns.
Why MS is Essential for Pyrazole Confirmation:
-
Molecular Weight Determination: MS provides a precise molecular weight, which is a fundamental piece of data for confirming the elemental composition when using high-resolution mass spectrometry (HRMS).
-
Characteristic Fragmentation: The pyrazole ring undergoes predictable fragmentation pathways under EI-MS, providing a structural fingerprint. The two most prominent fragmentation processes are the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[3]
-
Substituent Information: The fragmentation of substituents on the pyrazole ring can provide additional structural information and help to locate their position.
Experimental Protocol: Unveiling the Pyrazole Fragmentation Pattern
Objective: To obtain the mass spectrum of a substituted pyrazole and analyze its fragmentation pattern to support the proposed structure.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified pyrazole in a volatile solvent (e.g., methanol, dichloromethane). The concentration should be in the low ppm or high ppb range.
-
-
Data Acquisition (using GC-MS with EI source as an example):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph (GC). The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
The analyte is ionized in the EI source (typically at 70 eV).
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound.
-
Look for characteristic fragment ions. For a simple pyrazole, this would include peaks at [M-27]⁺ (loss of HCN) and [M-H-28]⁺ (loss of H and N₂).[3]
-
Analyze other significant peaks in the spectrum and propose plausible fragmentation pathways that are consistent with the proposed structure.
-
Visualizing the MS Workflow:
Caption: A generalized workflow for analyzing a pyrazole sample using GC-MS.
Characteristic Fragmentation of the Pyrazole Ring:
The fragmentation of the pyrazole ring is a key diagnostic tool.
| Fragmentation Process | Neutral Loss | Significance |
| Expulsion of HCN | 27 Da | A very common fragmentation pathway for the pyrazole molecular ion or the [M-H]⁺ ion.[3][4] |
| Loss of N₂ | 28 Da | Typically occurs from the [M-H]⁺ ion.[3][4] |
These fundamental fragmentations, along with those from any substituents, create a unique mass spectrum for each pyrazole derivative.
Synergy and Comparison: NMR and MS as a Self-Validating System
Neither NMR nor MS alone can always provide a complete and unambiguous structure. However, when used in combination, they create a powerful, self-validating system.
| Feature | NMR Spectroscopy | Mass Spectrometry | Synergy |
| Sensitivity | Lower (mg to high µg range) | Higher (µg to pg range)[5][6] | MS can detect and provide a molecular weight for compounds at concentrations too low for NMR. |
| Structural Information | Detailed connectivity, stereochemistry, and dynamic processes (e.g., tautomerism). | Molecular weight and fragmentation patterns that suggest structural motifs. | NMR provides the detailed blueprint, while MS confirms the total mass and provides corroborating structural pieces. |
| Sample Requirements | Larger sample amount, non-destructive. | Very small sample amount, destructive. | A sample can be analyzed by NMR first and then diluted for MS analysis. |
| Quantitative Analysis | Inherently quantitative. | Can be quantitative with appropriate standards. | NMR is superior for determining the relative amounts of components in a mixture without the need for standards. |
Case Study: Confirmation of a Substituted Pyrazole Structure
Let's consider a hypothetical case of a reaction expected to yield 1-ethyl-3-phenyl-1H-pyrazole.
-
MS Analysis: An EI-MS spectrum shows a molecular ion peak at m/z 172, corresponding to the expected molecular weight. Key fragments are observed at m/z 145 ([M-C₂H₅]⁺), m/z 117 (loss of HCN from the phenylpyrazole fragment), and m/z 77 (phenyl cation). This strongly suggests the presence of an ethyl group and a phenyl-substituted pyrazole core.
-
NMR Analysis:
-
¹H NMR: Shows a triplet and a quartet for the ethyl group, a multiplet for the phenyl group, and two singlets in the aromatic region for the pyrazole protons.
-
¹³C NMR: Shows the corresponding signals for the ethyl and phenyl carbons, and three signals for the pyrazole ring carbons.
-
HMBC: Crucially, a correlation is observed between the methylene protons of the ethyl group and the C5 carbon of the pyrazole ring, confirming the N1-substitution and the 3-phenyl regioisomer.
-
In this case, MS confirmed the molecular weight and the presence of the key structural units, while NMR provided the definitive proof of their connectivity and regiochemistry.
Conclusion
For researchers in drug development and related fields, the structural integrity of their compounds is non-negotiable. This guide has demonstrated that while both NMR and Mass Spectrometry are powerful techniques in their own right, their true potential is realized when they are used in a complementary fashion. NMR provides the detailed architectural plan of a pyrazole molecule, while MS confirms the building blocks and their total mass. By understanding the principles, experimental nuances, and the synergistic relationship between these two techniques, scientists can confidently and efficiently confirm the structures of novel pyrazoles, paving the way for further research and development.
References
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Core Methodologies
For researchers and professionals in drug development and materials science, the pyrazole nucleus is a cornerstone of molecular design.[1] Its prevalence in blockbuster pharmaceuticals and advanced materials underscores the critical need for efficient, selective, and scalable synthetic routes.[2][3] This guide provides an in-depth comparative analysis of the most pivotal methodologies for pyrazole synthesis, moving beyond a simple recitation of protocols to explore the mechanistic rationale and strategic considerations that guide the modern chemist.
We will dissect the classic Knorr synthesis, explore the precision of 1,3-dipolar cycloadditions, evaluate the power of transition-metal catalysis, and examine the efficiency of multicomponent reactions. Each section is grounded in field-proven insights to empower you to select and optimize the ideal synthetic strategy for your target molecule.
The Foundation: Knorr Pyrazole Synthesis and Related Condensations
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for pyrazole synthesis.[1][4][5] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][6][7]
// Reactants Dicarbonyl [label="1,3-Dicarbonyl\nCompound", shape=box, style=rounded, fillcolor="#F1F3F4"]; Hydrazine [label="Hydrazine\n(R-NH-NH2)", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Intermediates Hydrazone [label="Hydrazone\nIntermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclic_Intermediate [label="Cyclic Hemiaminal\nIntermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Pyrazole [label="Pyrazole\nProduct", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows and Labels {Dicarbonyl, Hydrazine} -> Hydrazone [label=" Condensation\n(-H2O)"]; Hydrazone -> Cyclic_Intermediate [label=" Intramolecular\nCyclization"]; Cyclic_Intermediate -> Pyrazole [label=" Dehydration\n(-H2O)"]; }``` Caption: General mechanism of the Knorr pyrazole synthesis.
Causality Behind Experimental Choices: The primary strength of the Knorr synthesis lies in its simplicity and the ready availability of starting materials. H[8]owever, its most significant drawback is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines. T[9][10][11]he reaction can yield a mixture of two constitutional isomers, which are often difficult to separate.
[12]To address this, researchers have found that the choice of solvent can be critical. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction in favor of a single isomer. T[12]his is attributed to the ability of these solvents to form hemiketals preferentially at one carbonyl group, directing the initial nucleophilic attack of the hydrazine.
[12]A key variation involves the use of α,β-unsaturated aldehydes and ketones (chalcones) as the three-carbon component. T[9]his reaction typically proceeds in two steps: the initial formation of a pyrazoline (a non-aromatic intermediate), followed by an oxidation step to furnish the final pyrazole product.
[8][13]### 2. The Regioselective Powerhouse: 1,3-Dipolar Cycloaddition
For applications where absolute regiocontrol is paramount, 1,3-dipolar cycloaddition reactions are the method of choice. T[3]hese reactions, particularly the Huisgen [3+2] cycloaddition, involve the reaction of a 1,3-dipole with a dipolarophile. In modern pyrazole synthesis, this most often translates to the reaction of a nitrile imine with an alkyne or an alkyne surrogate.
[3][14]Nitrile imines are typically generated in situ from hydrazonoyl halides by treatment with a base. A[8] significant advancement in this area is the use of alkyne surrogates, such as trisubstituted bromoalkenes, which can alleviate issues of alkyne preparation and further enhance regioselectivity. T[3]he reaction proceeds through a bromopyrazoline intermediate that spontaneously eliminates HBr to form the stable aromatic pyrazole.
[3]Workflow for 1,3-Dipolar Cycloaddition
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Efficacy of Bromo-nitropyrazoles versus Chloro-nitropyrazoles: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] The introduction of a nitro group and halogen substituents onto the pyrazole ring can significantly modulate their pharmacological profiles. This guide provides a detailed comparative analysis of the biological efficacy of bromo-nitropyrazoles and chloro-nitropyrazoles, offering insights for researchers and professionals engaged in drug discovery and development. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their antimicrobial, antifungal, and anticancer properties, supported by experimental data and detailed protocols.
The Chemical Foundation: Understanding the Impact of Halogen Substitution
The substitution of a hydrogen atom with a halogen on the pyrazole ring introduces significant changes in the molecule's physicochemical properties, including lipophilicity, electronic effects, and steric hindrance. These alterations, in turn, influence the compound's interaction with biological targets. Both bromine and chlorine are electron-withdrawing groups, which can affect the acidity of nearby protons and the overall electron distribution within the pyrazole ring system. However, they differ in size (bromine is larger than chlorine) and electronegativity (chlorine is more electronegative than bromine), leading to distinct pharmacological profiles.
Comparative Biological Efficacy: A Multifaceted Analysis
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of halogenated nitropyrazoles is a significant area of investigation. Generally, the presence of a halogen atom enhances the antimicrobial activity of the parent nitropyrazole.
Key Findings from the Literature:
-
Studies on sec-α-halo-nitro compounds have indicated that sec-bromo derivatives are often the most active and stable antibacterial and antifungal agents.[3][4]
-
The presence of amino groups and halogen atoms on the phenyl and pyrazole rings has been shown to contribute to both antitumor and antibacterial properties.[5]
-
In some series of pyrazole derivatives, chloro-substituted compounds have demonstrated potent antibacterial activity.[6]
Data Summary: Antimicrobial Activity
| Compound Type | Target Organism | Activity Metric (e.g., MIC) | Reference |
| Bromo-nitropyrazole derivative | Rhizotonia cerealis | 94.1% inhibition at 50 µg/mL | [7] |
| Chloro-nitropyrazole derivative | Escherichia coli | MIC: 0.25 μg/mL | [8] |
| Chloro-nitropyrazole derivative | Staphylococcus epidermidis | MIC: 0.25 μg/mL | [8] |
Note: Direct comparative studies are limited, and the presented data is a synthesis from different research.
Anticancer Activity
The anticancer potential of halo-nitropyrazoles is another promising avenue of research. The nature of the halogen substituent can significantly influence the cytotoxic activity against various cancer cell lines.
Key Findings from the Literature:
-
In a study on N-acetyl pyrazoline derivatives, the presence of a chloro substituent was found to increase cytotoxic activity against some cancer cell lines.[9]
-
Another study reported that a chloro derivative and a bromo analog of a pyrazole compound demonstrated IC50 values of 14.2 and 18.6 µg/ml, respectively, against the HeLa cervical cancer cell line, with the chloro derivative showing slightly higher potency.[9]
-
The substitution pattern of halogens on associated phenyl rings also plays a crucial role in determining anticancer efficacy.[10]
Data Summary: Anticancer Activity (HeLa Cells)
| Compound | IC50 (µg/mL) | Reference |
| Chloro derivative | 14.2 | [9] |
| Bromo analog | 18.6 | [9] |
Experimental Protocols for Biological Efficacy Assessment
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the antimicrobial and anticancer activities of bromo- and chloro-nitropyrazoles.
Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (bromo- and chloro-nitropyrazoles)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (bromo- and chloro-nitropyrazoles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion and Future Directions
The available evidence suggests that both bromo- and chloro-nitropyrazoles are promising scaffolds for the development of novel therapeutic agents. While direct comparative studies are not abundant, the existing data indicates that the nature of the halogen substituent plays a critical role in modulating biological activity. In some instances, chloro-substituted pyrazoles have shown superior anticancer and antibacterial activity, while bromo-derivatives have been highlighted for their general antimicrobial and antifungal potency.
Future research should focus on the systematic synthesis and side-by-side evaluation of bromo- and chloro-nitropyrazole analogs to establish more definitive structure-activity relationships. Such studies will be invaluable for the rational design of next-generation nitropyrazole-based drugs with enhanced efficacy and selectivity.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of a Series of Halo-Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to Assessing the Purity of Synthesized Pyrazole Compounds with HPLC
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics.[1][2] Its prevalence in pharmaceuticals and agrochemicals necessitates rigorous purity assessment to ensure the safety and efficacy of final products.[3] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering unparalleled precision in separating the target compound from process-related impurities and degradation products.[3]
This guide provides an in-depth, objective comparison of HPLC methodologies for the purity analysis of synthesized pyrazole compounds. Moving beyond a simple recitation of steps, we will explore the underlying principles that govern experimental choices, empowering you to develop and validate robust, self-validating analytical methods.
The Critical Role of Purity in Pyrazole Synthesis
The synthesis of pyrazoles, often involving the condensation of a 1,3-dicarbonyl compound with hydrazine, can yield a variety of impurities.[3] These can include unreacted starting materials, regioisomers, and pyrazoline intermediates resulting from incomplete aromatization.[3] The presence of these impurities can significantly impact the biological activity and safety profile of the final compound. Therefore, a highly sensitive and specific analytical method is paramount for quality control.
Principles of Reversed-Phase HPLC for Pyrazole Analysis
Reversed-Phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of pyrazole derivatives due to its high resolution, sensitivity, and reproducibility.[4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol.[5] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Comparative Analysis of HPLC Methodologies
The success of an HPLC purity assessment hinges on the careful selection and optimization of several key parameters. Here, we compare common choices and provide data-driven recommendations.
Column Selection: A Foundation for Resolution
The choice of the HPLC column is the most critical factor influencing the separation. The stationary phase chemistry dictates the interaction with the pyrazole analyte and its impurities.
| Stationary Phase | Key Characteristics & Best Use Cases for Pyrazoles |
| C18 (Octadecylsilane) | The most common and versatile reversed-phase column.[6] Its long alkyl chains provide strong hydrophobic retention, making it ideal for a wide range of pyrazole derivatives.[7][8] It is often the first choice for method development. |
| C8 (Octylsilane) | Offers slightly less hydrophobic retention than C18. This can be advantageous for more lipophilic pyrazole compounds that might be too strongly retained on a C18 column, leading to long analysis times. It can also offer different selectivity for closely related impurities.[9] |
| Phenyl | Provides unique selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic pyrazole ring. This can be particularly useful for separating isomers or compounds with subtle structural differences. |
| Polar-Embedded | These columns have a polar group embedded within the alkyl chain, which can improve peak shape for basic pyrazole compounds and provide alternative selectivity. They are also more stable in highly aqueous mobile phases. |
| Chiral Stationary Phases | For enantioselective separation of chiral pyrazole derivatives, specialized columns like Lux cellulose-2 and Lux amylose-2 are necessary.[10][11] The choice between these depends on the specific pyrazole structure, with cellulose-based columns often showing superiority in polar organic mobile phases.[10] |
Expert Insight: For initial method development, a C18 column is the recommended starting point due to its broad applicability.[7][8] However, if peak tailing or poor resolution of key impurities is observed, screening C8 and Phenyl columns can provide the necessary change in selectivity for a successful separation. For boronic acid pinacol esters of pyrazoles, which are susceptible to on-column hydrolysis, a column with reduced silanol activity, such as an XTerra MS C18, is optimal.[12]
Mobile Phase Optimization: The Key to Fine-Tuning Separation
The mobile phase composition directly controls the retention and elution of analytes. Optimization is an iterative process to achieve the best balance of resolution, analysis time, and peak shape.
A. Organic Modifier Selection:
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[5]
-
Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol. It is often the preferred solvent for gradient elution.
-
Methanol: Can offer different selectivity compared to acetonitrile and is sometimes more effective at dissolving certain pyrazole derivatives.
B. Aqueous Phase and pH Control:
The pH of the mobile phase is a critical parameter, as it can affect the ionization state of pyrazole compounds, which in turn influences their retention.[5]
-
Acidic Modifiers: Adding a small amount of acid, such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid, to the aqueous phase is common practice.[3][7][8][13] This helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape (reduced tailing) for basic analytes. A 0.1% concentration is a typical starting point.
-
Buffers: For methods requiring precise pH control, especially when working near the pKa of the analyte, a buffer system (e.g., phosphate or acetate) is necessary to ensure reproducible retention times.
Expert Insight: A simple starting mobile phase for a pyrazole analysis could be a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Formic acid is MS-compatible, which is a significant advantage if mass spectrometry is used for detection.[13]
Detection Methods: Seeing Your Compounds
The choice of detector depends on the concentration of the analyte and the need for structural information.
| Detector | Principle & Application for Pyrazole Analysis |
| UV-Vis | Measures the absorbance of UV or visible light by the analyte. Most pyrazole compounds have a chromophore and can be detected by UV. It is a robust and cost-effective detector suitable for routine purity analysis.[7] The detection wavelength should be set at the absorbance maximum of the pyrazole compound for optimal sensitivity.[14] |
| Diode Array Detector (DAD) / Photodiode Array (PDA) | Acquires a full UV-Vis spectrum at each point in the chromatogram. This is invaluable for peak purity assessment, allowing one to check if a single chromatographic peak consists of a single component. It also aids in method development by helping to identify the optimal detection wavelength.[15] |
| Mass Spectrometry (MS) | Provides mass-to-charge ratio information, which can be used to confirm the identity of the main peak and to identify unknown impurities. It is the most specific and sensitive detector and is essential for impurity profiling and forced degradation studies.[16] |
Expert Insight: For routine purity checks, a UV-Vis or DAD detector is generally sufficient.[7][15] However, for comprehensive impurity profiling and in a drug development setting, coupling HPLC with a mass spectrometer is highly recommended to gain structural information about any detected impurities.
Experimental Protocols
Standard HPLC Purity Assessment Workflow
Caption: A typical workflow for assessing the purity of pyrazole compounds using HPLC.
Step-by-Step Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas by sonication.[8]
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the pyrazole reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).[8]
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution appropriately with the mobile phase.
-
Sample Solution (e.g., 0.1 mg/mL): Prepare the synthesized pyrazole sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions (Example Method):
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 10 µL[3] |
| Detector Wavelength | 220 nm[3] |
-
System Suitability:
-
Before analyzing the samples, perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Other parameters like theoretical plates and tailing factor should also meet the predefined acceptance criteria.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms for both the standard and sample solutions.
-
Calculate the purity of the synthesized pyrazole compound using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Method Validation: Ensuring Trustworthiness
A developed HPLC method must be validated to ensure it is suitable for its intended purpose. Key validation parameters according to ICH guidelines include:[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7] A correlation coefficient (r²) of >0.999 is typically desired.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Caption: Core parameters for the validation of an HPLC method according to ICH guidelines.
Conclusion
The purity assessment of synthesized pyrazole compounds is a critical step in research and development. A well-developed and validated RP-HPLC method is the gold standard for this task. By systematically evaluating column chemistry, mobile phase composition, and detection techniques, a robust and reliable method can be established. This guide has provided a comparative framework and practical protocols to empower scientists to confidently assess the purity of their pyrazole compounds, ensuring the integrity and quality of their research and products.
References
- 1. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-3-nitro-1H-pyrazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-bromo-3-nitro-1H-pyrazole. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. The protocols outlined herein are designed to be self-validating, explaining the causal links between the chemical's properties and the required handling procedures.
The Hazard Profile: Understanding the "Why"
Before we can address disposal, we must understand the inherent risks of this compound. Its molecular structure—a halogenated nitroaromatic pyrazole—dictates its hazard profile. Safety Data Sheets (SDS) for this compound and structurally similar chemicals consistently highlight several key hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed[1][2][3].
-
Corrosivity: It is known to cause severe skin burns and serious eye damage[4].
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation[4][5][6].
-
Environmental Hazard: It is very toxic to aquatic life, with long-lasting effects[4].
The presence of the bromine atom classifies it as a halogenated compound, while the nitro group can impart reactivity and thermal instability. Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and hydrogen bromide[4][7]. These properties necessitate a disposal pathway distinct from general chemical waste.
Critical First Step: Waste Characterization and Segregation
Proper disposal begins at the point of generation. The single most critical step is the correct characterization and segregation of waste. Due to the presence of bromine, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .
Why is this segregation crucial? Disposal facilities use different processes for halogenated and non-halogenated waste streams. Halogenated compounds, when incinerated, can produce acidic gases (like hydrogen bromide) that require special scrubbers and treatment protocols. Mixing halogenated waste with non-halogenated solvents can render the entire batch unsuitable for simpler, less expensive disposal methods like solvent recovery or fuel blending, significantly increasing disposal costs and environmental burden[8][9][10].
Waste Stream Identification Table
| Waste Type | Description | Disposal Stream |
| Unused/Expired Pure Compound | Original container with pure this compound. | Halogenated Solid Organic Waste |
| Grossly Contaminated Labware | Weigh boats, spatulas, or glassware with visible solid residue. | Halogenated Solid Organic Waste |
| Contaminated PPE & Debris | Gloves, absorbent pads, wipes used for cleanup.[11] | Halogenated Solid Organic Waste |
| Solutions in Organic Solvents | Solutions of the compound in solvents (e.g., DMSO, THF, Dichloromethane). | Halogenated Liquid Organic Waste |
| Aqueous Solutions | Dilute aqueous solutions from extractions or washes. | Halogenated Aqueous Waste (Consult EHS) |
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for segregating waste generated from work with this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocols
Follow these procedures meticulously to ensure safety and compliance.
Protocol 1: Handling Solid Waste
-
Designate a Waste Container: Procure a designated hazardous waste container for "Halogenated Solid Organic Waste" from your institution's Environmental Health & Safety (EHS) department. This is typically a rigid, wide-mouth container with a screw-top lid.
-
Transfer Waste: Carefully transfer unused pure chemical, contaminated weigh paper, and single-use contaminated items (e.g., plastic spatulas) into the designated container. Use forceps or other tools to avoid direct contact[12].
-
Decontaminate Reusable Items: Thoroughly decontaminate reusable items like glassware or metal spatulas before washing. A triple rinse with a suitable solvent (e.g., acetone) is a common practice. The solvent rinsate must be collected and disposed of as Halogenated Liquid Organic Waste .
-
Package Contaminated PPE: Place all contaminated gloves, absorbent pads, and other disposable PPE into a clear plastic bag. Seal the bag and place it inside the solid waste container[13].
-
Secure and Label: Keep the container closed at all times except when adding waste. Ensure it is labeled with a hazardous waste tag immediately upon the first addition of waste. The label must clearly state "Halogenated Solid Organic Waste" and list "this compound" as a constituent.
Protocol 2: Handling Liquid Waste
-
Designate a Waste Container: Use a chemically-compatible container, typically a high-density polyethylene (HDPE) or glass bottle, designated for "Halogenated Liquid Organic Waste"[14].
-
Collect All Streams: Collect all organic solvent solutions containing the compound, including reaction mother liquors and solvent rinses from cleaning glassware, in this container.
-
Avoid Incompatibilities: Crucially, do not mix this waste stream with strong acids, bases, or oxidizers. Such mixing can cause dangerous reactions. The compound is incompatible with oxidizing agents[4]. A partial list of incompatible chemicals should always be consulted[15][16].
-
Manage Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills[14].
-
Secure and Label: Keep the container tightly sealed and stored in a secondary containment bin within a ventilated area, such as a chemical fume hood. Label it clearly as "Halogenated Liquid Organic Waste" and list all constituents, including solvents and an estimated concentration of the pyrazole compound.
Protocol 3: Spill and Decontamination Response
-
Evacuate and Alert: In case of a spill, alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone[17].
-
Don PPE: Before cleanup, don appropriate PPE: two pairs of nitrile gloves, safety goggles or a face shield, and a lab coat[4][13].
-
Contain the Spill: For solid spills, gently cover the powder with an absorbent material to prevent it from becoming airborne. Do not sweep dry powder. [4][18].
-
Clean Up: Carefully scoop the absorbent material and spilled solid into a suitable container.[2] For the final decontamination, wipe the area with a cloth or absorbent pad wetted with a detergent solution, followed by water[13]. Work from the outside of the spill inward to prevent spreading[12].
-
Dispose of Cleanup Debris: All materials used for cleanup (absorbent pads, gloves, etc.) are considered hazardous waste and must be disposed of in the "Halogenated Solid Organic Waste" container[4][13].
Regulatory Framework and Final Disposition
All hazardous waste disposal in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[19][20][21]. Your institution's EHS department operates under these federal and state regulations. Once you have collected, segregated, and properly labeled your waste, you will typically submit a request for pickup. EHS professionals will then transport the waste to a central accumulation area before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this type of waste is typically high-temperature incineration at a facility equipped to handle halogenated organic compounds[8][9].
By following these procedures, you ensure that this compound is managed safely from cradle to grave, protecting yourself, your colleagues, and the environment.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.fr [fishersci.fr]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. aksci.com [aksci.com]
- 7. chemos.de [chemos.de]
- 8. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. epa.gov [epa.gov]
- 12. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 13. uwyo.edu [uwyo.edu]
- 14. ethz.ch [ethz.ch]
- 15. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. capotchem.cn [capotchem.cn]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
